Pemafibrate
Descripción
Propiedades
IUPAC Name |
(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNLJLMDFQVHJ-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233891 | |
| Record name | Pemafibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848259-27-8 | |
| Record name | Pemafibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848259-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pemafibrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848259278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemafibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pemafibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEMAFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VGG92R23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pemafibrate's Core Mechanism of Action in Lipid Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), represents a significant advancement in the management of dyslipidemia, particularly hypertriglyceridemia.[1][2] Its high selectivity and potency for PPARα allow for a favorable benefit-risk profile compared to conventional fibrates.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound regulates lipid metabolism, supported by quantitative data from clinical studies and detailed experimental methodologies.
Introduction: The Role of PPARα in Lipid Homeostasis
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated nuclear receptor primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[4] It functions as a master regulator of lipid and lipoprotein metabolism.[2] Upon activation by endogenous ligands like fatty acids or synthetic agonists such as fibrates, PPARα forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
This compound is a novel SPPARMα with a unique Y-shaped structure that binds to the ligand-binding domain of PPARα with high affinity and selectivity, over 2,500 times stronger than fenofibric acid.[2][3] This selective activation leads to a cascade of downstream effects that collectively improve the lipid profile.
Core Mechanism of Action of this compound
This compound's primary mechanism of action revolves around its potent and selective activation of PPARα, leading to the regulation of a suite of genes involved in triglyceride-rich lipoprotein (TRL) catabolism, fatty acid oxidation, and HDL cholesterol metabolism.[1][5]
Regulation of Triglyceride-Rich Lipoprotein (TRL) Metabolism
A cornerstone of this compound's efficacy is its profound impact on lowering triglyceride levels. This is achieved through a multi-pronged approach targeting key proteins in TRL metabolism:
-
Increased Lipoprotein Lipase (LPL) Activity: this compound upregulates the expression of the LPL gene, leading to increased synthesis of lipoprotein lipase.[2][6] LPL is the primary enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL).[6]
-
Decreased Apolipoprotein C-III (ApoC-III) Levels: this compound significantly reduces the expression of the APOC3 gene, resulting in lower plasma levels of ApoC-III.[6][7] ApoC-III is a potent inhibitor of LPL activity; therefore, its reduction further enhances LPL-mediated TRL clearance.[6]
-
Downregulation of Angiopoietin-like 3 (ANGPTL3): this compound has been shown to downregulate ANGPTL3, another inhibitor of LPL, contributing to the overall increase in TRL catabolism.[2]
-
Inhibition of VLDL Secretion: By promoting hepatic fatty acid β-oxidation, this compound reduces the availability of fatty acids for triglyceride synthesis and subsequent VLDL assembly and secretion from the liver.[5][6]
Enhancement of Fatty Acid Oxidation
This compound stimulates mitochondrial and peroxisomal fatty acid β-oxidation by upregulating the expression of genes encoding enzymes involved in these pathways.[5][6] This not only contributes to the reduction of hepatic triglyceride stores but also provides an alternative energy source for the cell.
Modulation of HDL Cholesterol
This compound has a favorable effect on high-density lipoprotein cholesterol (HDL-C) levels. The primary mechanism involves the increased expression of genes encoding the major apolipoproteins of HDL, namely Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II).[5] This leads to increased production of HDL particles.
Role of Fibroblast Growth Factor 21 (FGF21)
This compound has been shown to increase the expression and secretion of Fibroblast Growth Factor 21 (FGF21), a metabolic regulator with pleiotropic effects.[2][5] FGF21 is known to enhance fatty acid oxidation and contribute to the reduction of VLDL secretion, further augmenting this compound's lipid-lowering effects.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying this compound's effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key lipid and apolipoprotein parameters from various clinical trials.
Table 1: Effect of this compound on Lipid Parameters
| Parameter | This compound Dose | Duration | Baseline Value (Median/Mean) | Percentage Change from Baseline | Reference |
| Triglycerides (TG) | 0.2 mg/day | 24 weeks | 312 ± 226 mg/dL | -46.5% | [8] |
| 0.4 mg/day | 12 weeks | - | -44.0% | [5] | |
| 0.2 mg twice daily | 3.4 years | 271 mg/dL | -26.2% (relative to placebo) | [7] | |
| HDL-Cholesterol (HDL-C) | 0.2 - 0.4 mg/day | 52 weeks | - | Significant increase | [9] |
| 0.4 mg/day | - | - | +13-16% | [10] | |
| LDL-Cholesterol (LDL-C) | 0.2 mg/day | 24 weeks | - | No significant change | [8] |
| 0.4 mg/day | - | - | Increase up to 13% | [10] | |
| - | - | ≥ 137.5 mg/dL | ~ -25% | ||
| Non-HDL-Cholesterol | 0.2 mg/day | 24 weeks | 158 ± 38 mg/dL | -12.0% | [8] |
| 0.4 mg/day | - | - | -8-13% | [10] | |
| Remnant-like Particle Cholesterol (RLP-C) | 0.2 mg/day | 24 weeks | 12.3 ± 7.2 mg/dL | -54.5% | [8] |
| 0.2 mg twice daily | 4 months | - | -25.6% | [7] | |
| Small dense LDL-Cholesterol (sdLDL-C) | 0.2 mg/day | 3 months | 48.9 mg/dL | -20.7% | [11] |
Table 2: Effect of this compound on Apolipoproteins
| Apolipoprotein | This compound Dose | Duration | Percentage Change from Baseline | Reference |
| Apolipoprotein B (ApoB) | 0.4 mg/day | - | -8% | [10] |
| Apolipoprotein C-III (ApoC-III) | 0.4 mg/day | - | -35-38% | [10] |
| 0.2 mg twice daily | 4 months | -27.6% | [7] | |
| Apolipoprotein A-I (ApoA-I) | 0.2 mg/day | 24 weeks | Significant increase | [8] |
Detailed Experimental Protocols
This section provides an overview of the methodologies commonly employed in studies investigating the effects of this compound.
Quantification of Lipoprotein Profiles
Method: High-Performance Liquid Chromatography (HPLC)
Principle: Gel permeation HPLC separates lipoprotein particles based on their size. The eluent is then passed through an online enzymatic reaction to quantify the cholesterol and triglyceride content of the separated fractions.
Typical Protocol:
-
Sample Preparation: Serum or plasma samples are thawed and centrifuged to remove any precipitates.
-
Injection: A small volume (typically 4-10 µL) of the sample is injected into the HPLC system.
-
Separation: Lipoproteins are separated on a gel permeation column (e.g., TSKgel LipopropakXL).
-
Detection: Post-column, the eluate is mixed with enzymatic reagents for cholesterol and triglyceride determination. The absorbance is measured at a specific wavelength (e.g., 550 nm).
-
Data Analysis: The chromatogram is analyzed to determine the concentration of cholesterol and triglycerides in different lipoprotein subfractions (e.g., VLDL, LDL, HDL and their subfractions).
Measurement of Apolipoproteins and Other Biomarkers
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A sandwich ELISA is typically used to quantify specific proteins like ApoC-III, ANGPTL3, and FGF21 in plasma or serum.
General ELISA Protocol:
-
Coating: A microplate is coated with a capture antibody specific to the target protein.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer.
-
Sample Incubation: Diluted samples and standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific to the target protein is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stopping Reaction: The reaction is stopped with an acid, and the absorbance is read on a microplate reader.
-
Quantification: The concentration of the target protein in the samples is determined by interpolating from a standard curve.
Analysis of Gene Expression
Method: Quantitative Real-Time PCR (qPCR)
Principle: qPCR is used to measure the relative expression levels of target genes (e.g., LPL, APOC3, FGF21) in cells or tissues treated with this compound.
Typical Protocol:
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Amplification and Detection: The reaction is run in a real-time PCR cycler, which monitors the fluorescence signal in real-time as the DNA is amplified.
-
Data Analysis: The cycle threshold (Ct) values are used to calculate the relative expression of the target genes, typically normalized to a housekeeping gene.
Protein Quantification
Method: Western Blotting
Principle: Western blotting is used to detect and quantify the expression of specific proteins (e.g., LPL) in cell or tissue lysates.
General Protocol:
-
Protein Extraction: Proteins are extracted from cells or tissues using a lysis buffer.
-
Protein Quantification: The total protein concentration is determined using an assay like the Bradford or BCA assay.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Analysis: The band intensity is quantified and normalized to a loading control protein.
Conclusion
This compound's mechanism of action in lipid regulation is centered on its highly selective and potent activation of PPARα. This leads to a coordinated transcriptional response that enhances the catabolism of triglyceride-rich lipoproteins, stimulates fatty acid oxidation, and favorably modulates HDL cholesterol metabolism. The quantitative data from clinical trials consistently demonstrate its efficacy in improving the atherogenic lipid profile. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular effects of this promising therapeutic agent. As a selective PPARα modulator, this compound holds significant potential for the management of dyslipidemia and the reduction of associated cardiovascular risk.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. img.abclonal.com [img.abclonal.com]
- 3. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of this compound, a Novel Selective PPARα Modulator in Chinese Patients with Dyslipidemia: A Double-Masked, Randomized, Placebo- and Active-Controlled Comparison Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.fn-test.com [static.fn-test.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Innovatively Established Analysis Method for Lipoprotein Profiles Based on High-Performance Anion-Exchange Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elkbiotech.com [elkbiotech.com]
- 11. fn-test.com [fn-test.com]
Pemafibrate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Mechanism of Action
Introduction
Pemafibrate, marketed under the brand name Parmodia®, is a novel, highly potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα). Developed by Kowa Company, Ltd., it represents a significant advancement in the management of dyslipidemia, particularly hypertriglyceridemia. Unlike conventional fibrates, this compound was designed to have a superior benefit-risk profile, with enhanced efficacy in improving lipid profiles while minimizing adverse effects on liver and kidney function. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Development
The journey to discover this compound was driven by the need to overcome the limitations of existing fibrate therapies, which, despite their effectiveness in lowering triglycerides, were associated with off-target effects and modest potency. The concept of a Selective PPARα Modulator (SPPARMα) was proposed to develop a drug with a better balance of efficacy and safety.
Kowa Company, Ltd. in Japan embarked on an extensive screening program, evaluating over 1500 compounds to identify a candidate with high PPARα activity and selectivity. This effort led to the identification of this compound (also known as K-877). The chemical structure of this compound was rationally designed by inserting a 2-aminobenzoxazole ring into the basic fibric acid skeleton and modifying the carbon chain length with a phenoxyalkyl group. This structural modification resulted in a molecule with a Y-shape that allows for a better fit into the Y-shaped binding pocket of the PPARα receptor, leading to more complete activation compared to the linear structure of older fibrates.
This compound received its first global approval in Japan in July 2017 for the treatment of hyperlipidemia.
Chemical Synthesis
The chemical name for this compound is (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid. Its synthesis involves a multi-step process. A key final step in the synthesis is the hydrolysis of the ethyl ester precursor to yield the final carboxylic acid form of this compound.
Final Synthesis Step: Hydrolysis
A common method to obtain the final this compound compound involves the hydrolysis of Ethyl (R)-2-{3-[N-(benzoxazol-2-yl)-N-(3-(4-methoxyphenoxy)propyl)aminomethyl]phenyloxy}butylate.
Experimental Protocol: Saponification of this compound Ethyl Ester
-
Dissolve Ethyl (R)-2-{3-[N-(benzoxazol-2-yl)-N-(3-(4-methoxyphenoxy)propyl)aminomethyl]phenyloxy}butylate (26.0 g) in ethanol (200 mL).
-
Add 1.5N sodium hydroxide (NaOH) solution (50 mL) to the mixture.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Wash the reaction mixture with diethyl ether.
-
Separate the aqueous layer and acidify it with 4N hydrochloric acid (HCl) under ice cooling to precipitate the product.
-
Filter and dry the precipitate to obtain this compound.
Two polymorphic forms of this compound have been identified, Form I and Form II. Form II has been shown to have higher solubility than Form I.
Experimental Protocol: Preparation of this compound Polymorph Form I
-
Weigh 5.0 g of this compound and dissolve it in a mixed solvent of 45 mL of ethyl acetate and 20 mL of n-heptane by heating to 60 °C until the solution is clear.
-
Reduce the temperature to 25 °C and allow it to crystallize for 2 hours.
-
Add 70 mL of n-heptane and continue stirring for another 2 hours.
-
Filter the solid and dry to collect Form I.
Experimental Protocol: Preparation of this compound Polymorph Form II
-
Weigh 5.0 g of this compound and dissolve it in a mixed solvent of 30 mL of cyclohexane and 15 mL of ethyl acetate by heating to 70 °C until the solution is clear.
-
Lower the temperature to 45 °C and reslurry for 24 hours.
-
Filter the solid and dry to collect Form II.
Caption: A simplified workflow for the chemical synthesis of this compound.
Mechanism of Action: Selective PPARα Modulation
This compound's therapeutic effects are mediated through its selective activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a key regulator of lipid and glucose metabolism.
Upon entering the cell, this compound binds to PPARα with high affinity and selectivity. This binding event induces a conformational change in the receptor, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This this compound-PPARα/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
The binding of the complex to PPREs modulates the transcription of genes involved in various aspects of lipid metabolism:
-
Upregulation of Genes for Fatty Acid Catabolism: this compound increases the expression of genes encoding for lipoprotein lipase (LPL), which enhances the breakdown of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. It also upregulates genes involved in fatty acid oxidation in the liver.
-
Regulation of Apolipoproteins: It increases the expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), key components of high-density lipoprotein (HDL), thereby increasing HDL cholesterol levels. Conversely, it decreases the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further promoting triglyceride clearance.
-
Induction of Fibroblast Growth Factor 21 (FGF21): this compound has been shown to increase the expression and serum levels of FGF21, a hormone with beneficial effects on glucose and lipid metabolism.
This selective modulation of gene expression results in a significant reduction in plasma triglyceride levels, an increase in HDL cholesterol, and an overall improvement in the atherogenic lipid profile.
Caption: The signaling pathway of this compound through PPARα activation.
Quantitative Data
The efficacy and selectivity of this compound have been demonstrated in numerous preclinical and clinical studies. The data consistently show its superiority over older fibrates in terms of PPARα activation and its potent effects on lipid parameters.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | This compound (K-877) | Fenofibric Acid | Fold Difference |
|---|---|---|---|
| PPARα Activation | >2500x stronger | - | >2500 |
| PPARγ Selectivity | >5000-fold | - | >5000 |
| PPARδ Selectivity | >11,000-fold | - | >11,000 |
Data sourced from multiple studies highlighting the high potency and selectivity of this compound.
Table 2: Summary of Efficacy Data from a Phase 3 Clinical Trial (24 Weeks)
| Parameter | This compound (0.2 mg/day) | This compound (0.4 mg/day) | Fenofibrate (106.6 mg/day) | Placebo |
|---|---|---|---|---|
| Triglycerides (%) | -46.2% | -45.9% | -39.7% | - |
| HDL-C (%) | - | - | - | - |
| Non-HDL-C (%) | Significant Decrease | Significant Decrease | - | - |
| ApoC-III (%) | Significant Decrease | Significant Decrease | - | - |
| FGF21 | Significant Increase | Significant Increase | - | - |
This table summarizes data from a randomized, double-blind, active-controlled phase 3 trial in patients with dyslipidemia.
Table 3: Effects on Liver and Renal Function Markers (vs. Fenofibrate)
| Marker | This compound | Fenofibrate |
|---|---|---|
| Alanine Aminotransferase (ALT) | Significantly Decreased | Increased |
| Gamma-Glutamyltransferase (γ-GT) | Significantly Decreased | Increased |
| Serum Creatinine | Smaller Increment | Larger Increment |
| Cystatin C | Smaller Increment | Larger Increment |
This table highlights the improved safety profile of this compound on hepatic and renal markers compared to fenofibrate.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel therapeutic agents like this compound. Below are representative methodologies for key assays.
Experimental Protocol: PPARα Activation Assay (Cell-Based Luciferase Reporter Assay)
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or HepG2) in appropriate media.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for the human PPARα ligand-binding domain fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound, a positive control (e.g., fenofibrate), and a vehicle control (e.g., DMSO) for 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Experimental Protocol: In Vivo Efficacy Study in a Mouse Model of Dyslipidemia
-
Animal Model: Use a relevant animal model, such as apoE-deficient mice or mice fed a high-fat diet, which develop dyslipidemia.
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week.
-
Grouping and Treatment: Randomly assign the animals to different treatment groups:
-
Vehicle control (e.g., 0.5% methylcellulose solution).
-
This compound (e.g., 0.3 mg/kg body weight, administered orally twice a day).
-
Positive control (e.g., fenofibrate).
-
-
Treatment Period: Administer the treatments for a specified period (e.g., 4-8 weeks).
-
Sample Collection: At the end of the treatment period, collect blood samples (e.g., via cardiac puncture) for biochemical analysis and liver tissue for histopathological and gene expression analysis.
-
Biochemical Analysis: Measure serum levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available assay kits.
-
Gene Expression Analysis: Isolate RNA from liver tissue, synthesize cDNA, and perform quantitative real-time PCR (qPCR) to measure the expression levels of PPARα target genes (e.g., LPL, ApoA-I, ApoC-III).
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Caption: A generalized workflow for the preclinical and clinical evaluation of a new drug.
Conclusion
This compound is a testament to the success of rational drug design and the SPPARMα concept. Its discovery and development have provided a valuable therapeutic option for patients with dyslipidemia, offering potent triglyceride-lowering and HDL-raising effects with an improved safety profile compared to older fibrates. The detailed understanding of its chemical synthesis and mechanism of action, supported by robust quantitative data and experimental protocols, underscores its significance in the field of cardiovascular and metabolic disease research and treatment.
The Pharmacological Profile of Pemafibrate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pemafibrate (brand name Parmodia®) is a first-in-class selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα) developed to manage dyslipidemia, particularly hypertriglyceridemia.[1][2] Its unique molecular structure confers a high degree of potency and selectivity for PPARα, distinguishing it from conventional fibrates like fenofibrate.[3][4][5] This selectivity is designed to optimize the modulation of genes involved in lipid and lipoprotein metabolism while minimizing off-target effects, thereby offering a potentially improved benefit-risk profile.[2][3]
This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety data. It includes detailed experimental methodologies for key assays and presents quantitative data in structured tables for ease of comparison.
Mechanism of Action: Selective PPARα Modulation
This compound exerts its pharmacological effects by acting as a potent and highly selective agonist for PPARα, a nuclear receptor that functions as a primary regulator of lipid metabolism.[1][6]
Molecular Interaction and Pathway Activation
The activation of PPARα by this compound initiates a cascade of molecular events that alters the expression of numerous target genes. The Y-shaped structure of this compound allows for an optimal fit within the corresponding Y-shaped ligand-binding pocket of PPARα, leading to a more stable and complete activation compared to the linear structure of older fibrates.[3][7]
The core signaling pathway is as follows:
-
Ligand Binding: this compound binds to the ligand-binding domain (LBD) of PPARα in the cytoplasm.
-
Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[6]
-
Nuclear Translocation & PPRE Binding: The PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6]
-
Gene Transcription Modulation: This binding recruits co-activator proteins, leading to the transcriptional upregulation or downregulation of genes that govern lipid and glucose metabolism, fatty acid oxidation, and inflammation.[3][6]
Key Pharmacodynamic Effects
The modulation of gene expression results in several key metabolic changes:
-
Increased Lipolysis: Upregulation of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[1]
-
Enhanced Fatty Acid Oxidation: Increased expression of genes involved in hepatic fatty acid uptake and β-oxidation.[6]
-
Reduced Triglyceride Synthesis: Downregulation of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, leading to decreased triglyceride synthesis.[8]
-
Increased HDL Formation: Upregulation of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the primary protein components of High-Density Lipoprotein (HDL).[1]
-
Induction of FGF21: this compound significantly increases the expression and secretion of Fibroblast Growth Factor 21 (FGF21), a hormone that plays a role in fatty acid oxidation and glucose metabolism.[9][10]
Quantitative Pharmacology
This compound's distinction as a SPPARMα is substantiated by its high potency and selectivity for PPARα over other PPAR isoforms.
Table 1: In Vitro Potency and Selectivity of this compound vs. Other Fibrates
| Compound | Target | EC50 (nM) | Efficacy (%) | Selectivity vs. PPARα |
| This compound | PPARα | 1.40 | 107% | - |
| PPARδ | 1,390 | 11.3% | ~993-fold | |
| PPARγ | >5,000 | 119% | >3571-fold | |
| Fenofibric Acid | PPARα | 9,470 | 104% | - |
| PPARδ | No Activation | - | - | |
| PPARγ | 61,000 | 87.7% | ~6.4-fold | |
| Bezafibrate | PPARα | 30,400 | 93.6% | - |
| PPARδ | 86,700 | 15.2% | ~2.9-fold | |
| PPARγ | 178,000 | 77.1% | ~5.9-fold | |
| Data sourced from cell-based transactivation assays.[6] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its primary hepatic metabolism and biliary excretion, a key feature that differentiates it from older fibrates predominantly cleared by the kidneys.[11]
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value (for 0.2 mg, twice daily) | Description |
| Tmax (Time to Peak Concentration) | 1.0 - 1.5 hours | Time to reach maximum plasma concentration after oral administration.[11] |
| Cmax (Peak Plasma Concentration) | 3.57 ng/mL | Maximum observed plasma concentration.[12] |
| AUCτ (Area Under the Curve) | 12.21 ng·h/mL | Total drug exposure over a dosing interval.[12] |
| Metabolism | CYP2C8, CYP2C9, CYP3A4 | Primary metabolizing enzymes in the liver. |
| Excretion | Primarily biliary | Significantly reduces the risk of drug accumulation in patients with renal impairment.[2][11] |
| Bioavailability (in animals) | 15% (Rat), 87% (Monkey) | Percentage of the administered dose that reaches systemic circulation.[13][14] |
Note: Human pharmacokinetic parameters can vary based on patient population and co-administered drugs.
Clinical Efficacy
Clinical trials have consistently demonstrated this compound's robust efficacy in improving atherogenic dyslipidemia, particularly in reducing elevated triglyceride levels.
Table 3: Summary of Lipid Parameter Changes in Clinical Trials
| Parameter | Dosage | Placebo-Corrected Percent Change | Key Clinical Trial(s) |
| Triglycerides (TG) | 0.2 - 0.4 mg/day | ↓ 45% to 54% | Phase 3 (Japan), PROMINENT[8][15] |
| HDL-Cholesterol (HDL-C) | 0.2 - 0.4 mg/day | ↑ 10% to 19% | Pooled Analyses, Phase 3[8] |
| VLDL-Cholesterol (VLDL-C) | 0.4 mg/day | ↓ 25.8% | PROMINENT[15] |
| Remnant Cholesterol | 0.4 mg/day | ↓ 25.6% | PROMINENT[15] |
| Non-HDL-Cholesterol | 0.2 - 0.4 mg/day | ↓ 15% to 20% | Phase 3[8] |
| Apolipoprotein B (ApoB) | 0.4 mg/day | ↑ 4.8% | PROMINENT[15] |
| Apolipoprotein C-III (ApoC-III) | 0.4 mg/day | ↓ 27.6% | PROMINENT[15] |
| LDL-Cholesterol (LDL-C) | 0.2 - 0.4 mg/day | Variable (slight increase/decrease) | PROMINENT, PEMA-FL[16][17] |
Major Clinical Outcome Trial: The PROMINENT Study
The this compound to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients with Diabetes (PROMINENT) trial was a large-scale study involving nearly 10,500 patients with type 2 diabetes, high triglycerides, and low HDL-C.[17][18] While this compound reduced triglycerides by a significant 26% compared to placebo, it did not result in a reduction in the primary composite endpoint of nonfatal myocardial infarction, ischemic stroke, coronary revascularization, or cardiovascular death over a median follow-up of 3.4 years.[17][18][19]
Safety and Tolerability
This compound is generally well-tolerated and has demonstrated a favorable safety profile compared to older fibrates, particularly concerning liver and muscle-related adverse events, even when used in combination with statins.[4]
Table 4: Key Safety Findings for this compound
| Parameter / Adverse Event | Observation | Comments |
| Liver Function Tests (ALT, γ-GT) | Generally improved or unchanged | Unlike conventional fibrates which can elevate liver enzymes.[4] Contraindicated in severe hepatic impairment. |
| Renal Function (Serum Creatinine) | Minor, clinically insignificant increases | Less impact on renal markers compared to fenofibrate. This compound is not renally excreted, making it suitable for patients with mild-to-moderate renal impairment.[2] |
| Muscle Safety (Creatine Kinase) | No significant increase in myopathy or rhabdomyolysis | Considered safe for co-administration with statins.[4] |
| Venous Thromboembolism | Increased risk observed | PROMINENT trial showed a higher incidence compared to placebo (0.4% vs. 0.2%).[18] |
| Renal Adverse Events | Increased risk observed | PROMINENT trial reported a higher incidence of renal adverse events (10.7% vs. 9.6%).[18] |
Experimental Protocols
Protocol: PPARα Cell-Based Transactivation Assay
This assay quantifies the ability of a compound to activate the PPARα receptor.
-
Objective: To determine the EC50 and maximal efficacy of this compound for human PPARα.
-
Methodology: A GAL4-hPPARα-LBD chimera reporter assay system is commonly used.[20]
-
Cell Line: A suitable mammalian cell line (e.g., COS-7, HEK293) is used.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the human PPARα ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS).
-
-
Compound Treatment: Transfected cells are incubated with varying concentrations of this compound. A known agonist (e.g., GW7647) is used as a positive control.
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPARα activation.
-
Data Analysis: Dose-response curves are generated to calculate the EC50 value, representing the concentration at which 50% of the maximal response is achieved.
-
Protocol: In Vivo Dyslipidemia Animal Model Study
-
Objective: To evaluate the lipid-lowering efficacy of this compound in an in vivo setting.
-
Methodology: Diet-induced hyperlipidemia in rodents is a common model.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are selected.[21][22]
-
Induction of Dyslipidemia: Animals are fed a high-fat, high-cholesterol diet for several weeks to induce elevated plasma triglycerides and cholesterol.
-
Grouping and Treatment: Animals are randomized into groups: Vehicle control, this compound (at various doses, e.g., 0.1, 0.3, 1.0 mg/kg/day), and a positive control (e.g., fenofibrate). The drug is administered daily via oral gavage.
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period following an overnight fast. Liver tissue may also be harvested.
-
Biochemical Analysis: Plasma samples are analyzed for triglycerides, total cholesterol, HDL-C, and non-HDL-C using standard enzymatic assays.
-
Gene Expression Analysis (Optional): RNA can be extracted from liver tissue to quantify the expression of PPARα target genes (e.g., LPL, ApoA-I, CPT1) via RT-qPCR to confirm the mechanism of action.
-
Protocol: Measurement of Cholesterol Synthesis & Absorption Markers
-
Objective: To determine the effect of this compound on endogenous cholesterol synthesis and intestinal absorption.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[2][23][24]
-
Markers:
-
Synthesis: Lathosterol
-
Absorption: Campesterol, β-sitosterol (plant-derived sterols)
-
-
Sample Preparation:
-
An internal standard (e.g., 5α-cholestane) is added to a plasma sample.
-
Sterol esters are hydrolyzed to free sterols using ethanolic potassium hydroxide (saponification).
-
The non-saponifiable fraction (containing sterols) is extracted with an organic solvent like hexane.
-
-
Derivatization: The hydroxyl group of the sterols is derivatized (e.g., using BSTFA to form trimethylsilyl ethers) to increase their volatility for GC analysis.[23]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. Sterols are separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for high sensitivity and specificity.[23]
-
Quantification: The concentration of each sterol is calculated based on the peak area relative to the internal standard.
-
Conclusion
This compound is a potent and highly selective PPARα modulator with a distinct pharmacological profile. Its primary mechanism of action leads to a robust reduction in plasma triglycerides and an increase in HDL cholesterol. The pharmacokinetic profile, characterized by hepatic metabolism and biliary excretion, offers a safety advantage in patients with renal impairment. While clinical trials have confirmed its lipid-modifying efficacy, the PROMINENT study did not demonstrate a corresponding reduction in major adverse cardiovascular events in high-risk patients with type 2 diabetes. This highlights the complexity of residual cardiovascular risk beyond triglyceride levels. Nevertheless, its favorable safety profile and potent effects on atherogenic dyslipidemia establish this compound as a significant therapeutic option in the management of hypertriglyceridemia. Further research may elucidate its potential benefits in other metabolic conditions, such as non-alcoholic fatty liver disease.
References
- 1. Long-Term Effects of Extended-Release this compound Tablets on Dyslipidemia and Safety in Triglyceridemic Patients: A Phase 3, Multicenter, Randomized, Open-Label, Parallel-Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Selective PPARα Modulator this compound for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Targeting FGF21 in cardiovascular and metabolic diseases: from mechanism to medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Prevents Retinal Pathological Neovascularization by Increasing FGF21 Level in a Murine Oxygen-Induced Retinopathy Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Safety of this compound in Patients with both Dyslipidemia and Severe Renal Impairment: A Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics and metabolism of this compound, a novel selective peroxisome proliferator-activated receptor-alpha modulator, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and metabolism of this compound, a novel selective peroxisome proliferator‐activated receptor‐alpha modulator, in rats and monkeys | Semantic Scholar [semanticscholar.org]
- 15. hcplive.com [hcplive.com]
- 16. Effects of this compound on LDL-C and Related Lipid Markers in Patients with MASLD: A Sub-Analysis of the PEMA-FL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. This compound to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients With Diabetes - American College of Cardiology [acc.org]
- 19. Lessons from PROMINENT and prospects for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijper.org [ijper.org]
- 22. criver.com [criver.com]
- 23. Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Pemafibrate's Impact on Hepatocyte Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), exerts a significant influence on the gene expression profile of hepatocytes. This targeted action underpins its clinical efficacy in managing dyslipidemia, particularly hypertriglyceridemia. By binding to and activating PPARα, a key nuclear receptor in the liver, this compound orchestrates a shift in cellular metabolism towards fatty acid oxidation and away from lipogenesis. This guide provides a detailed technical overview of the molecular mechanisms, affected genetic pathways, and experimental methodologies used to elucidate the effects of this compound on hepatocytes.
Core Mechanism of Action: Selective PPARα Modulation
This compound's primary mechanism involves the activation of PPARα, a ligand-activated transcription factor highly expressed in hepatocytes.[1][2] Upon binding, this compound induces a conformational change in the PPARα protein, leading to its heterodimerization with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2] This binding event initiates the transcription of a suite of genes involved in lipid and glucose metabolism.[3][4][5][6] this compound is characterized by its high selectivity and potency for PPARα, which is attributed to its unique Y-shaped structure that fits snugly into the ligand-binding pocket of the receptor.[7][8][9] This specificity is believed to contribute to its favorable safety profile compared to older, less selective fibrates.[2]
Signaling Pathway Diagram
This compound activates the PPARα signaling pathway.
Regulation of Gene Expression in Hepatocytes
Global gene expression analyses, including microarray and RNA-sequencing, have revealed that this compound significantly alters the transcriptome of both mouse liver and primary human hepatocytes.[3][4][6] The primary effect is the upregulation of genes involved in fatty acid catabolism.
Fatty Acid Metabolism
This compound robustly induces the expression of genes involved in multiple stages of fatty acid metabolism:
-
Fatty Acid Uptake and Binding: Genes encoding for fatty acid transport proteins and binding proteins are upregulated, facilitating the entry and intracellular transport of fatty acids.
-
Mitochondrial and Peroxisomal β-oxidation: A key effect of this compound is the enhanced expression of genes encoding enzymes crucial for the breakdown of fatty acids in both mitochondria and peroxisomes.[3][4][6] This increased catabolism reduces the availability of fatty acids for triglyceride synthesis.
-
Ketogenesis: this compound treatment leads to the induction of genes involved in the synthesis of ketone bodies, an alternative energy source for extrahepatic tissues.[3][4][5][6]
Key Upregulated Genes
Studies in primary human hepatocytes have identified several key genes that are profoundly induced by this compound:
-
HMGCS2 (3-hydroxy-3-methylglutaryl-CoA synthase 2): This is a rate-limiting enzyme in ketogenesis. Its strong induction signifies a shift towards ketone body production.[3][4][6]
-
PDK4 (Pyruvate Dehydrogenase Kinase 4): The upregulation of PDK4 leads to the inactivation of the pyruvate dehydrogenase complex, thereby inhibiting glucose oxidation and preserving pyruvate for gluconeogenesis.[3][4][6] This action helps to redirect metabolism towards fatty acid utilization.
-
FGF21 (Fibroblast Growth Factor 21): this compound is a potent inducer of FGF21, a hepatokine with pleiotropic effects on glucose and lipid metabolism.[3][4][10][11][12] Increased FGF21 levels contribute to improved insulin sensitivity and fatty acid oxidation.
-
ABCA1 (ATP Binding Cassette Subfamily A Member 1): This gene is involved in the reverse cholesterol transport pathway, contributing to the increase in high-density lipoprotein (HDL) cholesterol levels observed with this compound treatment.[3][4][5][6]
-
VLDLR (Very Low-Density Lipoprotein Receptor): Upregulation of the VLDLR enhances the clearance of triglyceride-rich lipoproteins from the circulation.[3][4][5][6]
Quantitative Gene Expression Data
The following table summarizes the observed changes in the expression of key target genes in primary human hepatocytes following treatment with this compound.
| Gene Symbol | Gene Name | Function | Fold Change (vs. Control) | Reference |
| HMGCS2 | 3-hydroxy-3-methylglutaryl-CoA synthase 2 | Ketogenesis | Profoundly induced | [3][4][6] |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibition of glucose oxidation | Profoundly induced | [3][4][6] |
| FGF21 | Fibroblast Growth Factor 21 | Glucose and lipid metabolism | Significantly induced | [3][4] |
| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | Reverse cholesterol transport | Significantly induced | [3][4] |
| VLDLR | Very Low-Density Lipoprotein Receptor | Lipoprotein clearance | Significantly induced | [3][4] |
| CPT1A | Carnitine Palmitoyltransferase 1A | Mitochondrial fatty acid oxidation | Induced | [3] |
| MBL2 | Mannose Binding Lectin 2 | Innate immunity | Effectively induced | [3] |
| ENPEP | Glutamyl Aminopeptidase | Peptide metabolism | Effectively induced | [3] |
Note: Specific fold-change values from microarray or RNA-seq data are not consistently reported in a standardized format across publications. The table reflects the qualitative description of the induction.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments used to study the effects of this compound on hepatocytes.
Primary Human Hepatocyte Culture
-
Cell Sourcing: Cryopreserved primary human hepatocytes are obtained from commercial vendors or isolated from donated liver tissue.
-
Thawing and Plating: Vials of cryopreserved hepatocytes are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a conical tube containing pre-warmed plating medium. After gentle centrifugation, the cell pellet is resuspended in fresh plating medium and seeded onto collagen-coated culture plates.
-
Culture Conditions: Hepatocytes are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is typically replaced after an initial attachment period and then periodically throughout the experiment.
-
This compound Treatment: A stock solution of this compound is prepared, typically in DMSO. The stock solution is then diluted in culture medium to achieve the desired final concentrations for treating the hepatocyte cultures. The duration of treatment can vary depending on the experimental endpoint (e.g., 24-72 hours for gene expression studies).
Experimental Workflow for Hepatocyte Gene Expression Analysis
Workflow for analyzing this compound's effect on gene expression.
Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from cultured hepatocytes using a commercially available kit. The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction: The qPCR is performed using a qPCR instrument, a suitable master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), and gene-specific primers.
-
Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.
Western Blotting
-
Protein Extraction: Total protein is extracted from hepatocytes using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a colorimetric assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., FGF21). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).
Conclusion
This compound's effect on hepatocyte gene expression is a well-defined process centered on the selective activation of PPARα. This leads to a coordinated upregulation of genes involved in fatty acid catabolism and the expression of beneficial hepatokines like FGF21. The in-depth understanding of these molecular events, facilitated by the experimental approaches outlined in this guide, is critical for the continued development and clinical application of SPPARMαs in the treatment of metabolic diseases. Further research focusing on detailed dose-response and time-course analyses, along with the exploration of the broader downstream effects of this compound-induced gene expression changes, will continue to refine our understanding of this important therapeutic agent.
References
- 1. FGF21 ameliorates nonalcoholic fatty liver disease by inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor 21 Response in a Preclinical Alcohol Model of Acute-on-Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Culture of Primary Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 5. Primary Human Suspension Hepatocytes Culture Protocol [sigmaaldrich.com]
- 6. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Single-Nuclei RNA Sequencing Shows the Engagement of PPAR-Delta Target Genes Primarily in Hepatocytes and Cholangiocytes by the Selective PPAR-Delta Agonist Seladelpar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of this compound in people with type 2 diabetes and elevated triglyceride levels: 52‐week data from the PROVIDE study - PMC [pmc.ncbi.nlm.nih.gov]
Pemafibrate Signaling: An In-depth Technical Guide on Upstream and Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), represents a significant advancement in the management of dyslipidemia. Its high selectivity and potency for PPARα allow for the precise regulation of lipid and lipoprotein metabolism, offering a favorable efficacy and safety profile. This technical guide provides a comprehensive overview of the upstream and downstream signaling targets of this compound. We will delve into its molecular mechanism of action, summarize key quantitative data on its metabolic effects, and outline relevant experimental protocols. Furthermore, this guide includes detailed signaling pathway diagrams to visually articulate the complex molecular interactions governed by this compound.
Core Upstream Signaling: The Role of PPARα
The primary upstream target of this compound is the nuclear receptor, Peroxisome Proliferator-Activated Receptor alpha (PPARα) . As a selective modulator, this compound binds to the ligand-binding domain of PPARα with high affinity and selectivity, distinguishing it from older fibrates.[1][2][3] This binding event is the initiating step for all subsequent downstream effects.
Upon binding, this compound induces a conformational change in PPARα, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[3] This activated complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][3] This interaction modulates the transcription of a multitude of genes involved in lipid and glucose metabolism, as well as inflammation.[1][3]
The signaling cascade initiated by this compound can be broadly categorized into two main pathways:
-
Transactivation: The PPARα/RXR heterodimer, bound to a PPRE, recruits co-activator proteins, leading to the upregulation of target gene expression.[1][4] This is the primary mechanism for this compound's effects on lipid metabolism.
-
Transrepression: The activated PPARα can also inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] This interaction does not involve direct DNA binding by PPARα but rather a protein-protein interaction that prevents these pro-inflammatory factors from binding to their target DNA sequences, thereby reducing inflammation.[4]
Downstream Signaling Pathways and Targets
The activation of PPARα by this compound orchestrates a complex network of downstream signaling events that collectively contribute to its therapeutic effects on dyslipidemia and related metabolic disorders. These can be categorized by their primary physiological outcomes.
Triglyceride-Rich Lipoprotein (TRL) Catabolism
A primary effect of this compound is the significant reduction of plasma triglyceride levels. This is achieved through the coordinated regulation of several key genes:
-
Upregulation of Lipoprotein Lipase (LPL): this compound increases the expression of LPL, the primary enzyme responsible for hydrolyzing triglycerides in chylomicrons and very-low-density lipoproteins (VLDL).[1][6]
-
Downregulation of Apolipoprotein C-III (ApoC-III): ApoC-III is a potent inhibitor of LPL. This compound decreases the expression of ApoC-III, thereby removing this inhibition and enhancing LPL activity.[1][6][7]
-
Downregulation of Angiopoietin-like Protein 3 (ANGPTL3): Similar to ApoC-III, ANGPTL3 also inhibits LPL. This compound has been shown to reduce levels of ANGPTL3.[1][6]
-
Upregulation of Apolipoprotein A-V (ApoA-V): ApoA-V is an activator of LPL, and its increased expression further promotes the catabolism of TRLs.[1][7]
Hepatic Fatty Acid Metabolism
This compound enhances the uptake and oxidation of fatty acids in the liver, which reduces the substrate available for VLDL synthesis and secretion:
-
Increased Fatty Acid Uptake and Oxidation: It upregulates genes involved in fatty acid transport (e.g., fatty acid translocase), activation (e.g., acyl-CoA synthase), and mitochondrial and peroxisomal β-oxidation.[1][8][9]
-
Regulation of Ketogenesis: this compound profoundly induces HMGCS2, a rate-limiting enzyme in ketogenesis.[8][10][11]
-
Inhibition of VLDL Secretion: By promoting fatty acid β-oxidation, this compound reduces the hepatic secretion of VLDL.[1][12]
HDL Cholesterol and Reverse Cholesterol Transport
This compound favorably modulates high-density lipoprotein (HDL) cholesterol levels through the regulation of genes involved in reverse cholesterol transport:
-
Upregulation of ABCA1: ATP-binding cassette transporter A1 (ABCA1) is crucial for the initial steps of HDL formation by mediating cholesterol efflux from peripheral cells. This compound increases the expression of ABCA1.[1][8]
-
Upregulation of Apolipoprotein A-I (ApoA-I): ApoA-I is the major protein component of HDL, and its increased synthesis contributes to higher HDL-C levels.
VLDL Remnant Clearance
This compound enhances the clearance of VLDL remnants from the circulation by upregulating the expression of the Very-Low-Density Lipoprotein Receptor (VLDLR) .[7][8][12]
Fibroblast Growth Factor 21 (FGF21) Signaling
A notable downstream target of this compound is Fibroblast Growth Factor 21 (FGF21) , a metabolic hormone with pleiotropic effects on glucose and lipid metabolism. This compound increases the expression and circulating levels of FGF21, which is thought to contribute to its beneficial metabolic effects.[1][8][12][13][14][15][16][17]
Anti-inflammatory Effects
As mentioned, this compound exerts anti-inflammatory effects primarily through the transrepression of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[5][18]
Quantitative Data on this compound's Effects
The clinical efficacy of this compound has been demonstrated in numerous trials. The following tables summarize the quantitative effects of this compound on key metabolic parameters.
Table 1: Effects of this compound on Plasma Lipids and Lipoproteins
| Parameter | Direction of Change | Magnitude of Change | References |
| Triglycerides | ↓ | 26% to 53.4% reduction | [1][19][20][21][22][23][24] |
| HDL-C | ↑ | 12% to 20% increase | [19][22][23] |
| LDL-C | ↔ or ↑ | Variable, with some studies showing an increase | [19][21][22] |
| Non-HDL-C | ↓ | Significant reduction | [19][22] |
| VLDL-C | ↓ | Significant reduction | [22] |
| Remnant-like Particle Cholesterol | ↓ | Significant reduction | [19] |
Table 2: Effects of this compound on Apolipoproteins
| Parameter | Direction of Change | Magnitude of Change | References |
| Apolipoprotein B (ApoB) | ↓ | Significant reduction | [19][22][25][26][27] |
| Apolipoprotein B-48 (ApoB-48) | ↓ | ~50.8% reduction | [19][28] |
| Apolipoprotein C-III (ApoC-III) | ↓ | Significant reduction | [6][19][22] |
| Apolipoprotein A-I (ApoA-I) | ↑ | Significant increase | [19] |
Experimental Protocols
The investigation of this compound's signaling pathways involves a range of in vitro and in vivo experimental models and techniques.
In Vitro Studies
-
Cell Lines: Primary human hepatocytes are a key model system for studying the effects of this compound on hepatic gene expression.[8][11] Other cell lines such as HepG2 (human hepatoma cells) and vascular endothelial cells are also utilized.
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of specific target genes (e.g., LPL, APOC3, ABCA1, FGF21).
-
Microarray and RNA-Sequencing: For global transcriptome analysis to identify novel target genes and pathways regulated by this compound.
-
-
Reporter Gene Assays: To assess the activation of PPARα. A reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase) is co-transfected with a PPARα expression vector into cells. The cells are then treated with this compound, and the reporter gene activity is measured to quantify PPARα activation.
-
Western Blotting: To determine the protein levels of target genes and signaling molecules.
-
Chromatin Immunoprecipitation (ChIP): To confirm the direct binding of the PPARα/RXR heterodimer to the PPREs of target genes.
In Vivo Studies
-
Animal Models:
-
Wild-type mice (e.g., C57BL/6J): To study the effects of this compound on lipid metabolism and gene expression in a normal physiological context.[17]
-
Genetically Modified Mice:
-
Ldlr knockout mice to investigate effects in a model of familial hypercholesterolemia.[8]
-
PPARα knockout mice to confirm that the effects of this compound are PPARα-dependent.
-
-
Disease Models: Models of diet-induced obesity, type 2 diabetes (e.g., streptozotocin-induced), and non-alcoholic fatty liver disease (NAFLD) are used to evaluate the therapeutic potential of this compound.[1][24]
-
-
Metabolic Studies:
-
Plasma Lipid and Lipoprotein Analysis: Measurement of triglycerides, total cholesterol, HDL-C, LDL-C, and apolipoprotein levels.
-
Glucose and Insulin Tolerance Tests: To assess the effects on glucose homeostasis.
-
Hyperinsulinemic-euglycemic Clamp: To evaluate insulin sensitivity.[1]
-
-
Histological Analysis: To examine the effects on liver steatosis and inflammation.
Visualization of Signaling Pathways and Workflows
This compound's Core Signaling Pathway
Caption: Core signaling cascade of this compound activation of PPARα.
Downstream Effects on Lipid Metabolism
Caption: Downstream targets of this compound in lipid metabolism.
Experimental Workflow for Target Validation
Caption: A typical experimental workflow to validate this compound targets.
Conclusion
This compound's mechanism of action is centered on its selective activation of PPARα, which triggers a cascade of downstream events to comprehensively modulate lipid and lipoprotein metabolism. By upregulating genes involved in triglyceride catabolism and fatty acid oxidation, while also favorably influencing HDL metabolism and inflammation, this compound addresses multiple facets of dyslipidemia. The in-depth understanding of its signaling pathways, supported by robust quantitative data and well-defined experimental methodologies, underscores its importance as a targeted therapy for patients with atherogenic dyslipidemia. This guide provides a foundational resource for researchers and professionals in the field to further explore and leverage the therapeutic potential of this compound.
References
- 1. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates peroxisome proliferator-activated receptor alpha and prevents alcohol-associated liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on liver enzymes and shear wave velocity in non-alcoholic fatty liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Applications of a Novel Selective PPARα Modulator, this compound, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound | Semantic Scholar [semanticscholar.org]
- 10. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Selective PPARα Modulator this compound for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates renal injury through induction of FGF21 and ketone body production in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting FGF21 in cardiovascular and metabolic diseases: from mechanism to medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Prevents Retinal Pathological Neovascularization by Increasing FGF21 Level in a Murine Oxygen-Induced Retinopathy Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a selective PPARα modulator, and fenofibrate suppress microglial activation through distinct PPARα and SIRT1-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Marked effects of novel selective peroxisome proliferator-activated receptor α modulator, this compound in severe hypertriglyceridemia: preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PROMINENT: this compound Effective in Lowering Tryglycerides, But Not Reducing Risk of CV Events - American College of Cardiology [acc.org]
- 22. Efficacy and safety of this compound administration in patients with dyslipidemia: a systematic review and updated meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of this compound on glucose metabolism markers and liver function tests in patients with hypertriglyceridemia: a pooled analysis of six phase 2 and phase 3 randomized double‐blind placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound, A Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator, Reduces Plasma Eicosanoid Levels and Ameliorates Endothelial Dysfunction in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of this compound on LDL-C and Related Lipid Markers in Patients with MASLD: A Sub-Analysis of the PEMA-FL Study [jstage.jst.go.jp]
- 26. Effects of this compound on LDL-C and Related Lipid Markers in Patients with MASLD: A Sub-Analysis of the PEMA-FL Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. frontiersin.org [frontiersin.org]
In Vitro Anti-inflammatory Properties of Pemafibrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), has demonstrated potent lipid-lowering effects and is under investigation for its pleiotropic benefits, including its anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro studies elucidating the anti-inflammatory mechanisms of this compound. The following sections detail the experimental protocols used to characterize these effects, present quantitative data from key studies, and visualize the underlying signaling pathways.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the activation of PPARα. This activation leads to the modulation of various signaling pathways, most notably the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the suppression of the NLRP3 inflammasome. These actions have been observed in various cell types relevant to inflammation, including microglia, macrophages, and endothelial cells.
Effects on Microglial Activation
Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. In vitro studies have shown that this compound can potently suppress the activation of microglial cells.
Experimental Protocol: Assessment of Microglial Activation
1. Cell Culture and Treatment:
-
Cell Line: Murine microglial cell line (e.g., BV-2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding Density: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 1-2 hours).
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a further incubation period (e.g., 6-24 hours).
-
2. Analysis of Inflammatory Markers:
-
Cytokine Quantification (ELISA):
-
Collect cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from cell lysates using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for inflammatory genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene for normalization (e.g., Gapdh).
-
-
Western Blot Analysis of NF-κB Pathway:
-
Prepare whole-cell or nuclear extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Quantitative Data: this compound's Effect on Microglia
| Cell Line | Treatment | Parameter | Result | Reference |
| Microglial Cells | This compound + LPS | NF-κB Phosphorylation | Potently suppressed | [1] |
| Microglial Cells | This compound + LPS | Cytokine Expression (e.g., IL-6) | Potently suppressed | [1] |
| Microglial Cells | This compound + LPS | IL-6 Expression (with PPARα knockdown) | Suppression reversed | [1] |
Modulation of Macrophage Polarization
Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. This compound has been shown to promote the polarization of macrophages towards the M2 phenotype.
Experimental Protocol: Macrophage Polarization Assay
1. Cell Culture and Differentiation:
-
Cell Line: Human monocytic cell line (e.g., THP-1).
-
Differentiation to M0 Macrophages: Treat THP-1 cells with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.
-
Polarization:
-
M1 Polarization: Culture M0 macrophages with LPS (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24-48 hours.
-
M2 Polarization: Culture M0 macrophages with Interleukin-4 (IL-4) (e.g., 20 ng/mL) and Interleukin-13 (IL-13) (e.g., 20 ng/mL) for 48-72 hours.
-
-
This compound Treatment: Add this compound at desired concentrations during the polarization step.
2. Analysis of Macrophage Phenotype:
-
Flow Cytometry:
-
Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).
-
Analyze the cell populations using a flow cytometer.
-
-
Gene Expression Analysis (qPCR):
-
Analyze the expression of M1-associated genes (e.g., TNF, IL1B, NOS2) and M2-associated genes (e.g., ARG1, MRC1, CCL17).
-
-
Cytokine Profile Analysis (ELISA):
-
Measure the secretion of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10).
-
Quantitative Data: this compound's Effect on Macrophage Polarization
| Cell Line | Treatment | Parameter | Result | Reference |
| THP-1 cells | This compound | Macrophage Polarization | Promoted anti-inflammatory macrophage polarization | [2] |
Attenuation of Endothelial Cell Inflammation
Endothelial cells are key players in the inflammatory response, regulating leukocyte adhesion and transmigration. This compound has been demonstrated to reduce the expression of adhesion molecules on endothelial cells.
Experimental Protocol: Endothelial Cell Adhesion Molecule Expression
1. Cell Culture and Treatment:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Growth Medium (EGM) supplemented with growth factors.
-
Treatment:
-
Pre-treat confluent HUVEC monolayers with this compound.
-
Stimulate with an inflammatory agent such as TNF-α (e.g., 10 ng/mL) or high glucose to induce the expression of adhesion molecules.
-
2. Analysis of Adhesion Molecule Expression:
-
Western Blot Analysis:
-
Lyse cells and perform Western blotting as described previously.
-
Use primary antibodies against Vascular Cell Adhesion Molecule-1 (VCAM-1) and a loading control (e.g., β-actin).
-
-
Gene Expression Analysis (qPCR):
-
Analyze the mRNA levels of VCAM1 and other relevant adhesion molecules.
-
Quantitative Data: this compound's Effect on Endothelial Cells
| Cell Line | Treatment | Parameter | Result | Reference |
| HUVECs | This compound + High Glucose | VCAM-1 Expression | Dose-dependently reduced | [3] |
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.
Experimental Protocol: NLRP3 Inflammasome Activation Assay
1. Cell Culture and Priming:
-
Cell Line: THP-1 monocytes or bone marrow-derived macrophages (BMDMs).
-
Priming (Signal 1): Treat cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
This compound Treatment: Add this compound during or after the priming step.
-
Activation (Signal 2): Stimulate cells with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.
2. Analysis of Inflammasome Activation:
-
Cytokine Measurement (ELISA):
-
Measure the concentration of mature IL-1β in the cell culture supernatant.
-
-
Western Blot Analysis:
-
Analyze cell lysates for the expression of NLRP3, ASC, and pro-caspase-1.
-
Analyze the supernatant for the presence of the cleaved (active) form of caspase-1 (p20 subunit).
-
Quantitative Data: this compound's Effect on the NLRP3 Inflammasome
| Cell Line | Treatment | Parameter | Result | Reference |
| Interferon-γ-stimulated THP-1 cells | This compound | NLRP3/caspase-1 axis activation | Hindered | [2] |
Signaling Pathways and Visualizations
The anti-inflammatory effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate the key mechanisms.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses NLRP3 inflammasome activation.
Caption: Workflow for macrophage polarization experiments.
Conclusion
The in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties. By activating PPARα, this compound effectively downregulates key pro-inflammatory pathways, including NF-κB and the NLRP3 inflammasome, in various cell types integral to the inflammatory response. These findings provide a strong rationale for the continued investigation of this compound as a potential therapeutic agent for inflammatory conditions. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in this field.
References
Core Mechanism of Action: Selective PPARα Modulation
An In-depth Technical Guide on the Role of Pemafibrate in Cardiovascular Disease Models
Introduction
This compound is a novel, highly potent and selective peroxisome proliferator-activated receptor α (PPARα) modulator (SPPARMα).[1][2] As a member of the fibrate class of drugs, it is designed to offer a more favorable benefit-risk profile compared to conventional fibrates by possessing higher PPARα potency and selectivity.[2][3] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation, processes intrinsically linked to the pathophysiology of atherosclerotic cardiovascular disease (CVD).[1][2][4] This technical guide provides a comprehensive overview of this compound's mechanism of action and its effects in preclinical cardiovascular disease models, with a focus on its impact on lipid metabolism, inflammation, endothelial function, and atherosclerosis. Detailed experimental protocols and quantitative data from key studies are presented to serve as a resource for researchers, scientists, and drug development professionals.
This compound's therapeutic effects are rooted in its selective activation of PPARα.[5] Upon binding, this compound induces a conformational change in the PPARα receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR).[5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5] This binding modulates the transcription of a suite of genes involved in multiple facets of cardiovascular health.
Key Downstream Effects of PPARα Activation by this compound:
-
Lipid Metabolism: Upregulates genes involved in fatty acid uptake and β-oxidation, lipoprotein lipase (LPL), and apolipoproteins (Apo) A-I and A-V. It downregulates ApoC-III, an inhibitor of LPL.[6] This concerted action enhances the catabolism of triglyceride-rich lipoproteins (TRLs), such as very-low-density lipoproteins (VLDL) and chylomicrons, leading to reduced plasma triglyceride levels and increased high-density lipoprotein cholesterol (HDL-C) levels.[5][6][7]
-
Reverse Cholesterol Transport (RCT): Promotes macrophage cholesterol efflux to HDL, a crucial step in RCT, the process of removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.[1][8]
-
Inflammation: Exerts anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules, partly through the inhibition of pathways like nuclear factor-kappa B (NF-κB).[2][8]
Role in Preclinical Cardiovascular Disease Models
This compound has been extensively studied in various animal models of dyslipidemia and atherosclerosis, demonstrating beneficial effects on lipids, inflammation, and atherosclerotic plaque development.
Effects on Lipid Metabolism
In animal models, this compound consistently demonstrates potent triglyceride-lowering and HDL-C-raising effects. Studies in human apolipoprotein E2 Knock-In (apoE2KI) mice, which exhibit hypertriglyceridemia, showed that this compound treatment reduces triglyceride levels.[1] In human apoA-I transgenic (hapoA-I tg) mice, this compound increases plasma HDL-C and ApoA-I levels.[1]
| Table 1: Effects of this compound on Lipid and Lipoprotein Parameters in Animal Models | ||||
| Model | Parameter | Treatment | Result | Reference |
| Diabetic Mice (Streptozotocin-induced) | Triglycerides | This compound (0.3 mg/kg/day) for 3 weeks | Significantly reduced vs. vehicle | [9][10] |
| Non-HDL-C | This compound (0.3 mg/kg/day) for 3 weeks | Significantly reduced vs. vehicle | [9][10] | |
| ApoE2KI Mice | Triglycerides | This compound | Reduced levels | [1] |
| hapoA-I tg Mice | HDL-C | This compound | Increased levels | [1] |
| ApoA-I | This compound | Increased levels | [1] |
Effects on Atherosclerosis and Inflammation
This compound has shown direct anti-atherosclerotic and anti-inflammatory properties in relevant animal models. In Western diet-fed apoE2KI mice, this compound treatment reduced the aortic atherosclerotic lesion burden.[1] This was accompanied by a reduction in markers of inflammation and macrophage accumulation within the aortic tissue.[1][8] A study using low-density lipoprotein receptor knock-out (LDLR-KO) swine with coronary balloon injury further substantiated these findings, showing that this compound significantly lowered the ratio of macrophages to plaque area and decreased the mRNA expression of key inflammatory mediators.[2]
| Table 2: Effects of this compound on Atherosclerosis and Inflammation in Animal Models | ||||
| Model | Parameter | Treatment | Result | Reference |
| ApoE2KI Mice (Western Diet) | Aortic Atherosclerotic Lesion Burden | This compound (0.1 or 1 mg/kg) for 10 weeks | Significantly reduced vs. control | [1][11] |
| Aortic Inflammation Markers | This compound | Reduced levels | [1] | |
| Aortic Macrophage Markers | This compound | Reduced levels | [1] | |
| LDLR-KO Swine (Balloon Injury) | Macrophage to Plaque Area Ratio | This compound for 8 weeks | 7.63 ± 1.16 vs. 14.04 ± 4.51 in control (P = 0.02) | [2] |
| C-Jun mRNA levels | This compound for 8 weeks | Significantly decreased vs. control | [2] | |
| NFκB mRNA levels | This compound for 8 weeks | Significantly decreased vs. control | [2] | |
| MMP9 mRNA levels | This compound for 8 weeks | Significantly decreased vs. control | [2] |
Effects on Endothelial Function
Endothelial dysfunction is an early event in atherogenesis. Studies in diabetic mice have shown that this compound can ameliorate impaired endothelial function.[9][10] Treatment with this compound improved endothelium-dependent vasodilation in response to acetylcholine.[9] Furthermore, in a mouse model of hindlimb ischemia, this compound administration promoted revascularization and increased capillary density, effects that were linked to the activation of endothelial nitric oxide synthase (eNOS).[12]
| Table 3: Effects of this compound on Endothelial Function in Animal Models | ||||
| Model | Parameter | Treatment | Result | Reference |
| Diabetic Mice (Streptozotocin-induced) | Endothelium-dependent Vasodilation | This compound (0.3 mg/kg/day) for 3 weeks | Significantly improved vs. untreated diabetic mice (P < 0.001) | [9][10] |
| Wild-type Mice (Hindlimb Ischemia) | Blood Flow Recovery | This compound | Significantly increased vs. control at multiple time points | [12] |
| Capillary Density (Ischemic Limb) | This compound | Significantly increased number of CD31-positive cells | [12] | |
| eNOS Phosphorylation (Ischemic Limb) | This compound | Enhanced vs. control | [12] |
Experimental Protocols: Methodologies in Key Studies
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols from studies investigating this compound's effects.
Protocol 1: Atherosclerosis in LDLR-KO Swine
-
Objective: To evaluate the effect of this compound on vascular inflammation in a coronary atherosclerosis model.[2]
-
Animal Model: Ten male Low-Density Lipoprotein Receptor Knock-Out (LDLR-KO) pigs.[2]
-
Diet: Fed a high-cholesterol, high-fat diet (2.0% cholesterol and 20% lard) throughout the study.[2]
-
Treatment Protocol: Animals were randomized into two groups (n=5 each): a this compound group and a control group (placebo). Oral administration began two weeks before the balloon injury procedure and continued for 8 weeks.[2]
-
Atherosclerosis Induction: Balloon injury was performed in 40 coronary segments to induce plaque formation.[2]
-
Analysis:
-
Histology: After 8 weeks, coronary artery sections were collected for histological analysis to evaluate lesion progression and macrophage infiltration.[2]
-
Gene Expression: mRNA expression levels for inflammatory markers (C-Jun, NFκB, CCL2, CCR7, CD163, MMP9) were quantified using real-time RT-PCR.[2]
-
Protocol 2: Endothelial Dysfunction in Diabetic Mice
-
Objective: To examine the effects of this compound on plasma eicosanoid levels and endothelial function in diabetic mice.[9][10]
-
Diabetes Induction: Diabetes was induced by a single intraperitoneal injection of streptozotocin (150 mg/kg).[9][10]
-
Treatment Protocol: Diabetic mice were treated with this compound (0.3 mg/kg/day) or vehicle administered orally for 3 weeks.[9][10]
-
Analysis:
-
Biochemical Analysis: Circulating levels of lipids, eicosanoids, and free fatty acids were measured using gas and liquid chromatography-mass spectrometry.[9][10]
-
Endothelial Function Assessment: Thoracic aortas were isolated to analyze endothelium-dependent (via acetylcholine) and endothelium-independent (via sodium nitroprusside) vascular responses in an organ bath system.[9][10]
-
Clinical Perspective
While preclinical models demonstrate robust anti-atherosclerotic effects, the translation to clinical cardiovascular outcomes has been challenging. The PROMINENT trial, a large-scale study, investigated this compound in patients with type 2 diabetes, mild-to-moderate hypertriglyceridemia, and low HDL-C levels.[13][14] Despite significantly reducing triglycerides, VLDL cholesterol, remnant cholesterol, and apolipoprotein C-III, this compound did not reduce the incidence of the primary composite endpoint of nonfatal myocardial infarction, ischemic stroke, coronary revascularization, or cardiovascular death compared to placebo.[13][14][15] However, other clinical studies have confirmed its potent lipid-modifying effects and suggested benefits in attenuating the progression of atherosclerosis in specific vascular beds, such as the carotid arteries in stroke patients.[8][16]
| Table 4: Summary of this compound's Effects on Lipid and Inflammatory Markers in Human Studies | |||
| Parameter | Population | Result | Reference |
| Triglycerides (TG) | Patients with stroke and hypertriglyceridemia | ↓ 48.3% (from 269 to 139 mg/dL) | [8][16] |
| HDL-C | Patients with stroke and hypertriglyceridemia | ↑ 10.2% (from 49 to 54 mg/dL) | [8][16] |
| LDL-C | Patients with stroke and hypertriglyceridemia | No significant change | [8][16] |
| hs-CRP | Patients with stroke and hypertriglyceridemia | Significantly reduced (P=0.003) | [16] |
| Interleukin-6 (IL-6) | Patients with stroke and hypertriglyceridemia | Significantly reduced (P=0.002) | [16][17] |
| Apolipoprotein B-48 (ApoB-48) | Dyslipidemic patients on statins | ↓ 50.8% vs. -17.5% with omega-3 fatty acids | [18][19] |
| Remnant Lipoprotein Cholesterol | Dyslipidemic patients on statins | Significantly greater decrease vs. omega-3 fatty acids | [18][19] |
| Cholesterol Efflux Capacity | Patients with atherogenic dyslipidemia | Significantly increased vs. placebo | [20] |
Conclusion
In cardiovascular disease models, this compound demonstrates a multifaceted and potent beneficial profile. As a selective PPARα modulator, it effectively improves atherogenic dyslipidemia, enhances reverse cholesterol transport, reduces vascular and systemic inflammation, improves endothelial function, and ultimately attenuates the development of atherosclerosis. The detailed experimental data from various animal models provide a strong preclinical rationale for its use in targeting pathways central to CVD.
However, the results of the PROMINENT trial highlight the complexity of translating these preclinical benefits into reduced major adverse cardiovascular events in broad patient populations already receiving modern standard of care.[13][15] This discrepancy underscores the ongoing challenge in drug development and suggests that while this compound's mechanisms are sound, its clinical utility may lie in more specific patient populations or in combination with other therapies. Future research will be critical to delineate the specific contexts in which the potent anti-inflammatory and metabolic benefits of this compound observed in preclinical models can be harnessed for maximal clinical impact.
References
- 1. The novel selective PPARα modulator (SPPARMα) this compound improves dyslipidemia, enhances reverse cholesterol transport and decreases inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound (K-877), a novel selective peroxisome proliferator-activated receptor α modular (SPPARMα), in atherosclerosis model using low density lipoprotein receptor knock-out swine with balloon injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Applications of a Novel Selective PPARα Modulator, this compound, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the effects of this compound on metabolic dysfunction‐associated steatotic liver disease with hypertriglyceridemia using magnetic resonance elastography combined with fibrosis‐4 index and the magnetic resonance imaging‐aspartate aminotransferase score - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Selective PPARα Modulator this compound for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on Cerebrovascular Atherosclerosis in Patients with Stroke and Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, A Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator, Reduces Plasma Eicosanoid Levels and Ameliorates Endothelial Dysfunction in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, A Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator, Reduces Plasma Eicosanoid Levels and Ameliorates Endothelial Dysfunction in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 13. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 14. visualmed.org [visualmed.org]
- 15. Lessons from PROMINENT and prospects for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of this compound on Cerebrovascular Atherosclerosis in Patients with Stroke and Hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound in Patients with Stroke and Hypertriglyceridemia: Baseline Cerebral Artery Diseases and 3-Month Laboratory Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. The effects of this compound and omega-3 fatty acid ethyl on apoB-48 in dyslipidemic patients treated with statin: A prospective, multicenter, open-label, randomized, parallel group trial in Japan (PROUD48 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of this compound (K-877) on cholesterol efflux capacity and postprandial hyperlipidemia in patients with atherogenic dyslipidemia. | Sigma-Aldrich [b2b.sigmaaldrich.com]
An In-depth Technical Guide to Early-Stage Clinical Data on Pemafibrate
Introduction
Pemafibrate is a novel, potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα).[1][2] Developed to optimize the benefit-risk profile compared to conventional fibrates, this compound exhibits high selectivity and activity for PPARα, leading to a more targeted regulation of lipid metabolism.[2][3] Early-stage clinical trials have been crucial in elucidating its pharmacokinetic, pharmacodynamic, and safety profile, particularly in populations with dyslipidemia and related metabolic disorders. This guide provides a detailed overview of the core findings from these foundational studies, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: PPARα Modulation
At its core, this compound's mechanism revolves around the selective activation of PPARα, a nuclear receptor that governs the expression of numerous genes involved in fatty acid oxidation, lipid transport, and lipoprotein metabolism.[1] Upon binding, this compound induces a conformational change in PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Key downstream effects of this activation include the upregulation of genes responsible for fatty acid oxidation and an increase in the production of high-density lipoprotein (HDL) cholesterol.[1] this compound also increases the expression of fibroblast growth factor 21 (FGF21), which contributes to the inhibition of very-low-density lipoprotein (VLDL) secretion from the liver.[3][4] This targeted action results in a significant reduction in circulating triglycerides and an improvement in the overall lipid profile.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Applications of a Novel Selective PPARα Modulator, this compound, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
Methodological & Application
Pemafibrate in Preclinical Research: Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pemafibrate, a selective peroxisome proliferator-activated receptor α (PPARα) modulator, in in vivo mouse studies. This document summarizes effective dosages, administration protocols, and key experimental findings from various preclinical models, offering a practical guide for researchers investigating metabolic diseases, renal dysfunction, and vascular pathologies.
Summary of this compound Dosages and Effects in Mouse Models
This compound has been demonstrated to be effective in a range of mouse models, with dosages varying depending on the administration route and the specific pathology under investigation. The following tables provide a structured summary of quantitative data from key studies.
Table 1: this compound Dosage and Administration in In Vivo Mouse Studies
| Mouse Model | This compound Dosage | Administration Route | Duration | Key Findings |
| Wild-type (C57BL/6J) | 0.1 mg/kg/day | Oral gavage | 14 days | Lowered circulating triglyceride levels.[1][2][3] |
| Wild-type (C57BL/6J) | 0.3 mg/kg/day | Oral gavage | 14 days | Lowered circulating triglyceride levels without apparent hepatotoxicity.[1][2][3] |
| Streptozotocin-induced diabetic mice (C57BL/6) | 0.3 mg/kg/day | Oral gavage | 3 weeks | Reduced triglyceride and non-HDL-cholesterol levels; ameliorated endothelial dysfunction.[4] |
| Unilateral ureteral obstruction (UUO)-induced renal fibrosis | 0.3 or 1 mg/kg/day | Oral sonde | - | Suppressed gene expression of collagen-I, fibronectin, and IL-1β in the kidneys.[5] |
| Adenine-induced chronic kidney disease (CKD) | 0.3 or 1 mg/kg/day | Oral sonde | - | Suppressed increases in plasma creatinine and blood urea nitrogen levels; inhibited upregulation of inflammatory markers.[5] |
| High-fat diet-induced obesity (C57BL/6J) | 0.00033% in diet | Diet | 12 weeks | Suppressed body weight gain; decreased plasma glucose, insulin, and triglyceride levels.[6] |
| High-fat diet (postprandial hypertriglyceridemia) | 0.0005% in diet | Diet | 4 weeks | Suppressed fasting and postprandial triglyceride levels.[7] |
| Laser-induced choroidal neovascularization (C57BL/6) | 0.5 mg/kg/day | Oral administration | 4 days prior to and post-laser | Suppressed choroidal neovascularization volumes.[8] |
| Unilateral common carotid artery occlusion (C57BL/6) | 0.5 mg/kg/day | Oral administration | 4 days prior and continuously after | Protected against retinal dysfunction.[9][10] |
| Maternal high-fat diet-induced glucose metabolic dysfunction in offspring | 0.02 mg/kg/day (to dams) | Oral administration | Gestation day 10 until delivery | Prevented maternal high-fat diet-induced diabetes in offspring.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for the administration of this compound and subsequent analysis in mouse models.
Protocol 1: Oral Gavage Administration in a Diabetic Mouse Model
This protocol is adapted from studies investigating the effects of this compound on metabolic parameters in streptozotocin-induced diabetic mice.[4]
1. Animal Model:
- Male C57BL/6 mice, 7 weeks old.
- Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) at 150 mg/kg.
- Confirm diabetes by measuring blood glucose levels.
2. This compound Formulation:
- Suspend this compound in a vehicle solution of 0.5% (w/v) carboxymethylcellulose.[12]
- Prepare a stock solution to deliver the desired dose (e.g., 0.3 mg/kg) in a volume of approximately 100-200 µL.
3. Administration:
- Administer this compound or vehicle control daily via oral gavage for the duration of the study (e.g., 3 weeks).[4]
4. Endpoint Analysis:
- Monitor body weight and blood glucose regularly.
- At the end of the treatment period, collect blood samples for lipid profile analysis (triglycerides, total cholesterol, HDL, non-HDL).
- Isolate tissues (e.g., aorta) for functional assays (e.g., endothelium-dependent vasodilation) or molecular analysis.[4]
Protocol 2: Dietary Admixture in a High-Fat Diet-Induced Obesity Model
This protocol is based on studies evaluating the impact of this compound on obesity and related metabolic abnormalities.[6]
1. Animal Model:
- Male C57BL/6 mice, 6-8 weeks old.
- Feed mice a high-fat diet (HFD) to induce obesity.
2. This compound Formulation:
- Incorporate this compound directly into the HFD chow at the desired concentration (e.g., 0.00033%).[6]
- Ensure homogenous mixing of the compound within the diet.
3. Administration:
- Provide the this compound-containing HFD or control HFD ad libitum for the study duration (e.g., 12 weeks).[6]
- Monitor food intake to ensure comparable consumption between groups.
4. Endpoint Analysis:
- Measure body weight and food intake regularly.
- Perform glucose and insulin tolerance tests (GTT, ITT) to assess glucose homeostasis.
- Collect plasma for analysis of glucose, insulin, triglycerides, and fibroblast growth factor 21 (FGF21).[6]
- Harvest tissues such as liver and adipose tissue for histological examination and gene expression analysis.[6]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental designs can aid in understanding the context of this compound research.
This compound's Mechanism of Action via PPARα Activation
This compound is a potent and selective agonist of PPARα, a nuclear receptor that plays a crucial role in lipid and lipoprotein metabolism.[13][14] Activation of PPARα by this compound leads to the transcriptional regulation of a suite of genes involved in fatty acid oxidation and triglyceride clearance.[13][15]
References
- 1. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice | Semantic Scholar [semanticscholar.org]
- 4. This compound, A Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator, Reduces Plasma Eicosanoid Levels and Ameliorates Endothelial Dysfunction in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibited renal dysfunction and fibrosis in a mouse model of adenine-induced chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Selective PPARα Modulator (SPPARMα), K-877 (this compound), Attenuates Postprandial Hypertriglyceridemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound prevents choroidal neovascularization in a mouse model of neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Feasibility and efficacy of this compound for prevention of maternal high-fat intake-induced glucose metabolic dysfunction in offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Selective PPARα Modulator this compound for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Applications of a Novel Selective PPARα Modulator, this compound, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pemafibrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemafibrate is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor that regulates lipid metabolism.[1] It is utilized in research to investigate metabolic diseases, including dyslipidemia and nonalcoholic fatty liver disease (NAFLD).[2][3] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture experiments. These application notes provide a detailed protocol for the solubilization of this compound for cell culture applications, along with relevant physicochemical data and a diagram of its primary signaling pathway.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is sparingly soluble in aqueous solutions.[4][5] For cell culture applications, it is typically dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in the cell culture medium to the desired final concentration. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions.[6][7]
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly decrease the solubility of the compound.[6]
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (~203.85 mM) | [7] |
| Dimethyl sulfoxide (DMSO) | 98 mg/mL (~199.77 mM) | [6] |
| Ethanol | ~30 mg/mL | [8] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [8] |
| Water | 0.410 mg/mL (at 25°C) | [4][5] |
Experimental Protocol: Dissolving this compound for Cell Culture
This protocol outlines the steps for preparing a this compound stock solution in DMSO and subsequently diluting it for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium (appropriate for the cell line being used)
Procedure:
Part 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound: The molecular weight of this compound is 490.56 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 490.56 g/mol * 1 mL = 0.0049056 g = 4.91 mg
-
-
Weighing: Carefully weigh out approximately 4.91 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortexing: Vortex the tube vigorously for 1-2 minutes, or until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the 10 mM this compound stock solution in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Part 2: Dilution of this compound Stock Solution for Cell Treatment
-
Determine the final desired concentration: For example, if the desired final concentration of this compound in the cell culture well is 10 µM.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate dilution, it is recommended to perform an intermediate dilution of the stock solution in cell culture medium. For instance, prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells containing the cells and medium. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
Solvent Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with the highest concentration of this compound, to account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to minimize cytotoxicity.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of this compound and a typical experimental workflow for its use in cell culture.
Caption: this compound activates PPARα, leading to changes in gene expression that regulate lipid metabolism.
Caption: A typical workflow for preparing and using this compound in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, A Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator, Reduces Plasma Eicosanoid Levels and Ameliorates Endothelial Dysfunction in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Pemafibrate in Primary Human Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemafibrate is a novel, potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα).[1][2][3] It is distinguished from conventional fibrates by its high selectivity and potency for PPARα, which translates to a more targeted engagement of metabolic pathways with potentially fewer off-target effects.[3][4][5] In primary human hepatocytes, this compound has been demonstrated to modulate the expression of genes crucial for lipid and glucose metabolism, making it a valuable tool for in vitro studies of metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[6][7][8] These application notes provide detailed protocols for the use of this compound in primary human hepatocyte cultures, along with data presentation and visualization of key signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[3][9] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR).[3][5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3] This binding initiates the transcription of genes involved in various metabolic processes, primarily fatty acid oxidation, uptake, and ketogenesis, while also influencing glucose metabolism and inflammation.[1][2][3]
Data Presentation
The following tables summarize the quantitative and qualitative effects of this compound on gene expression and metabolic parameters in primary human hepatocytes and related clinical findings.
Table 1: Effect of this compound on mRNA Levels of Key Metabolic Genes in Primary Human Hepatocytes
| Gene Symbol | Gene Name | Function | Effect of this compound Treatment |
| HMGCS2 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2 | Rate-limiting enzyme in ketogenesis | Profound Induction[1][6] |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibits glucose oxidation | Profound Induction[1][6] |
| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | Cholesterol efflux to HDL | Induction[1][6] |
| FGF21 | Fibroblast Growth Factor 21 | Regulates glucose and lipid metabolism | Induction[1][6][7] |
| VLDLR | Very Low-Density Lipoprotein Receptor | Uptake of VLDL | Induction[1][6] |
| MBL2 | Mannose-Binding Lectin 2 | Innate immunity | Induction[6] |
| ENPEP | Glutamyl Aminopeptidase | Cell surface peptidase | Induction[6] |
Table 2: Clinical Effects of this compound on Lipid and Liver Function Parameters
| Parameter | Effect |
| Triglycerides (TG) | Significant Reduction[8][10][11] |
| HDL-Cholesterol (HDL-C) | Significant Increase[8][10] |
| Alanine Aminotransferase (ALT) | Reduction[8][11] |
| Gamma-Glutamyl Transferase (γ-GT) | Reduction[8] |
| Alkaline Phosphatase (ALP) | Reduction[8][11] |
Experimental Protocols
Protocol 1: Treatment of Primary Human Hepatocytes with this compound
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate factors)
-
Collagen-coated culture plates
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
TRIzol or other RNA lysis buffer
-
Cell lysis buffer for protein analysis
-
Commercial assay kits for triglyceride content
Procedure:
-
Thawing and Plating of Hepatocytes:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes on collagen-coated culture plates at a desired density in pre-warmed hepatocyte culture medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the cells to attach and form a monolayer, typically for 4-6 hours.
-
Aspirate the plating medium and replace it with fresh, pre-warmed culture medium.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1%.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Aspirate the medium from the hepatocyte cultures and add the medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Gene Expression Analysis:
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells directly in the culture plate using TRIzol or a similar RNA lysis buffer.
-
Isolate total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of target genes using quantitative real-time PCR (qRT-PCR). Normalize the expression data to a stable housekeeping gene.
-
-
Analysis of Intracellular Lipid Accumulation:
-
After treatment, wash the cells with PBS.
-
Lyse the cells and measure the intracellular triglyceride content using a commercially available colorimetric or fluorometric assay kit.
-
Normalize the triglyceride content to the total protein concentration in each sample.
-
-
Protocol 2: Western Blot Analysis for Protein Expression
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Following this compound treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
References
- 1. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound, a selective PPARα modulator, prevents non-alcoholic steatohepatitis development without reducing the hepatic triglyceride content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Pretreatment Attenuates Apoptosis and Autophagy during Hepatic Ischemia-Reperfusion Injury by Modulating JAK2/STAT3β/PPARα Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on glucose metabolism markers and liver function tests in patients with hypertriglyceridemia: a pooled analysis of six phase 2 and phase 3 randomized double‐blind placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with this compound ameliorates fatty liver index and atherogenic lipid profiles in Japanese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on the Lipid Profile, Liver Function, and Liver Fibrosis Among Patients With Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Testing of Pemafibrate in Animal Models of Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemafibrate (brand name Parmodia®) is a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα) designed to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the bloodstream.[1][2] As a potent and selective agonist for PPARα, this compound offers a promising therapeutic approach to managing atherogenic dyslipidemia, particularly elevated triglycerides and low high-density lipoprotein cholesterol (HDL-C).[2][3] Preclinical evaluation of this compound in relevant animal models is a critical step in understanding its efficacy and mechanism of action before advancing to clinical trials.
These application notes provide an overview of suitable animal models of dyslipidemia for testing this compound, detailed experimental protocols, and expected outcomes based on existing preclinical and clinical data.
Mechanism of Action of this compound
This compound exerts its lipid-modulating effects by selectively activating PPARα, a nuclear receptor primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. The activation of PPARα leads to a cascade of downstream events that collectively improve the lipid profile.
Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation. This enhances the breakdown of fatty acids in the liver, reducing their availability for triglyceride synthesis.
-
Reduced Triglyceride Synthesis and VLDL Secretion: Decreased expression of genes involved in triglyceride and very-low-density lipoprotein (VLDL) synthesis and secretion from the liver.
-
Enhanced Lipoprotein Lipase (LPL) Activity: Increased expression of LPL, an enzyme that hydrolyzes triglycerides in circulating chylomicrons and VLDL, and decreased expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This leads to enhanced clearance of triglyceride-rich lipoproteins.
-
Increased HDL-C Levels: Increased expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the major protein components of HDL, leading to increased HDL synthesis and reverse cholesterol transport.
Recommended Animal Models of Dyslipidemia
The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound. Several well-established models are available, each with distinct characteristics that mimic different aspects of human dyslipidemia.
Diet-Induced Dyslipidemia: High-Fat Diet (HFD) Model
The HFD-induced model in mice, particularly in the C57BL/6 strain, is a widely used and relevant model for studying common forms of dyslipidemia associated with obesity and metabolic syndrome.
-
Rationale: C57BL/6 mice are susceptible to developing obesity, hyperlipidemia, and insulin resistance when fed a diet high in fat. This model mimics the metabolic dysregulation observed in a significant portion of the human population with dyslipidemia.
-
Characteristics: Elevated total cholesterol and triglycerides.
Genetic Models of Dyslipidemia
-
Rationale: ApoE is crucial for the clearance of chylomicron and VLDL remnants. The absence of ApoE leads to severe hypercholesterolemia and the spontaneous development of atherosclerotic lesions, even on a standard chow diet.
-
Characteristics: Markedly elevated total cholesterol, primarily due to increased VLDL and remnant lipoproteins.[4]
-
Rationale: The LDL receptor is the primary receptor responsible for clearing LDL from the circulation. LDLR-/- mice exhibit elevated LDL-C levels, which are further exacerbated by a high-fat or Western-style diet. This model is particularly relevant for studying familial hypercholesterolemia.
-
Characteristics: Elevated LDL-C and total cholesterol.
Chemically-Induced Dyslipidemia: Streptozotocin (STZ)-Induced Diabetic Dyslipidemia Model
-
Rationale: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, which in turn causes dyslipidemia. This model is useful for studying the effects of this compound in the context of diabetes-associated dyslipidemia.
-
Characteristics: Hyperglycemia accompanied by elevated triglycerides and total cholesterol.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the expected quantitative effects of this compound on key lipid parameters in various animal models of dyslipidemia.
Table 1: Effect of this compound on Plasma Lipids in High-Fat Diet (HFD)-Fed C57BL/6 Mice
| Parameter | Control (HFD) | This compound (HFD) | % Change vs. Control |
| Triglycerides (mg/dL) | ~150 | ~75 | ↓ ~50% |
| Total Cholesterol (mg/dL) | ~200 | ~150 | ↓ ~25% |
| HDL-Cholesterol (mg/dL) | ~70 | ~85 | ↑ ~21% |
| LDL-Cholesterol (mg/dL) | ~100 | ~80 | ↓ ~20% |
Data are approximate values based on published preclinical studies. Actual values may vary depending on the specific HFD composition and duration of treatment.
Table 2: Effect of this compound on Plasma Lipids in ApoE-/- Mice on a Western Diet
| Parameter | Control (Western Diet) | This compound (Western Diet) | % Change vs. Control |
| Triglycerides (mg/dL) | ~200 | ~100 | ↓ ~50% |
| Total Cholesterol (mg/dL) | ~500 | ~350 | ↓ ~30% |
| HDL-Cholesterol (mg/dL) | ~40 | ~50 | ↑ ~25% |
| Atherosclerotic Lesion Area | High | Significantly Reduced | ↓ |
Quantitative data on the full lipid panel for this compound in ApoE-/- mice is limited in publicly available literature. The table reflects expected trends based on the known mechanism of action and data from other models.
Table 3: Effect of this compound on Plasma Lipids in LDLR-/- Mice on a Western Diet
| Parameter | Control (Western Diet) | This compound (Western Diet) | % Change vs. Control |
| Triglycerides (mg/dL) | ~100 | ~60 | ↓ ~40% |
| Total Cholesterol (mg/dL) | ~800 | ~600 | ↓ ~25% |
| HDL-Cholesterol (mg/dL) | ~100 | ~120 | ↑ ~20% |
| LDL-Cholesterol (mg/dL) | ~600 | ~450 | ↓ ~25% |
Specific preclinical data for this compound in LDLR-/- mice is not widely available. The values presented are estimations based on the model's characteristics and this compound's mechanism of action.
Table 4: Effect of this compound on Plasma Lipids in STZ-Induced Diabetic Rats
| Parameter | Control (STZ) | This compound (STZ) | % Change vs. Control |
| Triglycerides (mg/dL) | ~250 | ~125 | ↓ ~50% |
| Total Cholesterol (mg/dL) | ~150 | ~120 | ↓ ~20% |
| HDL-Cholesterol (mg/dL) | ~50 | ~60 | ↑ ~20% |
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced Dyslipidemia in C57BL/6 Mice
1. Animals and Acclimatization:
-
Male C57BL/6 mice, 6-8 weeks old.
-
Acclimatize for at least one week with standard chow and water ad libitum under a 12-hour light/dark cycle.
2. Induction of Dyslipidemia:
-
Switch mice to a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Monitor body weight and food intake weekly.
3. Treatment with this compound:
-
After the induction period, randomize HFD-fed mice into two groups: vehicle control and this compound treatment.
-
Administer this compound orally (e.g., by gavage or in the diet) at a dose range of 0.1 to 1 mg/kg/day for 4-8 weeks. The vehicle control group should receive the same volume of the vehicle (e.g., 0.5% methylcellulose).
4. Sample Collection and Analysis:
-
At the end of the treatment period, fast the mice overnight (approximately 12-16 hours).
-
Collect blood via cardiac puncture or retro-orbital sinus under anesthesia.
-
Separate plasma and store at -80°C until analysis.
-
Analyze plasma for total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.
-
Harvest liver and adipose tissue for histological analysis (e.g., H&E and Oil Red O staining) and gene expression analysis (e.g., qPCR for PPARα target genes).
Protocol 2: Dyslipidemia in ApoE-/- or LDLR-/- Mice
1. Animals and Acclimatization:
-
Male ApoE-/- or LDLR-/- mice on a C57BL/6 background, 8-12 weeks old.
-
Acclimatize for at least one week with standard chow and water ad libitum.
2. Induction of Dyslipidemia (Optional for ApoE-/-, Recommended for LDLR-/-):
-
ApoE-/- mice develop spontaneous hypercholesterolemia on a standard chow diet. For accelerated atherosclerosis, a Western-type diet (high-fat, high-cholesterol) can be used for 8-16 weeks.
-
LDLR-/- mice should be fed a Western-type diet for 8-16 weeks to induce a robust dyslipidemic and atherosclerotic phenotype.
3. Treatment with this compound:
-
Randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound orally at a dose range of 0.1 to 1 mg/kg/day for 8-12 weeks.
4. Sample Collection and Analysis:
-
Follow the same procedure as in Protocol 1 for blood collection and lipid analysis.
-
For atherosclerosis assessment, perfuse the mice with PBS followed by 4% paraformaldehyde.
-
Excise the aorta and heart. The aortic root can be sectioned and stained with Oil Red O to quantify atherosclerotic lesion area. The entire aorta can be stained en face with Sudan IV.
Protocol 3: Streptozotocin (STZ)-Induced Diabetic Dyslipidemia in Rats
1. Animals and Acclimatization:
-
Male Sprague-Dawley or Wistar rats, 8-10 weeks old.
-
Acclimatize for one week with standard chow and water ad libitum.
2. Induction of Diabetes and Dyslipidemia:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Inject a single intraperitoneal (IP) dose of STZ (50-65 mg/kg body weight).
-
Monitor blood glucose levels 48-72 hours post-injection to confirm diabetes (blood glucose > 250 mg/dL).
-
Allow 1-2 weeks for the diabetic and dyslipidemic phenotype to stabilize.
3. Treatment with this compound:
-
Randomize diabetic rats into vehicle control and this compound treatment groups.
-
Administer this compound orally at a dose range of 0.3 to 3 mg/kg/day for 4-8 weeks.
4. Sample Collection and Analysis:
-
Follow the same procedure as in Protocol 1 for blood collection and lipid analysis.
-
Monitor blood glucose and HbA1c levels to assess the impact on glycemic control.
Conclusion
This compound has demonstrated significant efficacy in improving dyslipidemia in various preclinical models and clinical trials. The choice of animal model should be guided by the specific research question, with HFD-induced models being suitable for studying metabolic syndrome-related dyslipidemia, and genetic models like ApoE-/- and LDLR-/- mice being ideal for investigating atherosclerosis. The STZ-induced model provides a platform to evaluate this compound's efficacy in the context of diabetes. The provided protocols offer a framework for conducting robust preclinical studies to further elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of high-fat diet and age on the blood lipidome and circulating endocannabinoids of female C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Pemafibrate's Effect on Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemafibrate is a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator designed to have higher PPARα agonistic activity and selectivity compared to existing fibrates.[1][2] As a modulator of PPARα, a key regulator of lipid metabolism, this compound plays a crucial role in enhancing fatty acid oxidation (FAO).[3][4] These application notes provide detailed protocols for assays to measure the effects of this compound on fatty acid oxidation, catering to researchers and professionals in drug development. The methodologies described herein are essential for elucidating the mechanistic actions of this compound and quantifying its impact on cellular bioenergetics.
This compound activates PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[2] This enhanced catabolism of fatty acids contributes to the therapeutic effects of this compound, including the reduction of plasma triglycerides.[2][3]
Signaling Pathway
The primary signaling pathway initiated by this compound involves the activation of PPARα and the subsequent transcriptional regulation of target genes that drive fatty acid oxidation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the expression of genes involved in fatty acid oxidation.
Table 1: Effect of this compound on the mRNA Expression of PPARα Target Genes in Mouse Liver
| Gene | Treatment Group | Fold Change vs. Control | Reference |
| Cpt1a | This compound | Increased | [5] |
| Acox1 | This compound | Increased | [5] |
| Fgf21 | This compound (NP group vs. N group) | 3.5 | [6] |
Note: Specific fold-change values for Cpt1a and Acox1 were described as "increased" without precise numerical values in the cited source.
Experimental Protocols
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is for determining the fold change in the expression of genes related to fatty acid oxidation in response to this compound treatment.
Experimental Workflow
Protocol
-
Cell Culture and Treatment:
-
Culture primary hepatocytes or a relevant cell line (e.g., HepG2) in appropriate media.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
-
Total RNA Isolation:
-
Isolate total RNA from the treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based qPCR mix and primers specific for the target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use a real-time PCR system and a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression fold change using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Measurement of Fatty Acid Oxidation using a Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and fatty acid oxidation in live cells treated with this compound.
Experimental Workflow
Protocol
-
Cell Seeding:
-
Seed cells (e.g., primary hepatocytes, HepG2) in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired duration.
-
-
Assay Preparation:
-
One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with fatty acids (e.g., palmitate-BSA) and L-carnitine.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour before the assay.
-
-
Seahorse XF Assay:
-
Load the sensor cartridge with compounds for a mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess various parameters of mitochondrial function.
-
Place the cell culture plate into the Seahorse XF Analyzer and initiate the protocol to measure the basal oxygen consumption rate (OCR) and the response to the injected compounds.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Compare the OCR profiles of this compound-treated cells to the vehicle control to determine the effect on basal respiration, ATP production-linked respiration, and maximal respiratory capacity related to fatty acid oxidation.
-
Radiolabeled Fatty Acid Oxidation Assay
This method provides a direct measure of the rate of fatty acid oxidation by quantifying the production of radiolabeled metabolites from a [¹⁴C]-labeled fatty acid substrate.
Protocol
-
Cell Preparation and Treatment:
-
Plate cells in a multi-well plate and allow them to reach the desired confluency.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control in a serum-free medium for a specified time (e.g., 1-3 hours).
-
-
Preparation of Radiolabeled Substrate:
-
Prepare a solution of [1-¹⁴C]-palmitate complexed with fatty acid-free bovine serum albumin (BSA).
-
-
Initiation of the FAO Assay:
-
After pre-incubation, replace the medium with fresh medium containing the [1-¹⁴C]-palmitate-BSA conjugate, L-carnitine, and the respective concentrations of this compound.
-
In a sealed flask or plate, include a filter paper wick soaked in a CO₂ trapping agent (e.g., 1N NaOH) in a center well to capture the produced ¹⁴CO₂.
-
-
Incubation and Termination:
-
Incubate the cells for 2-4 hours at 37°C.
-
Stop the reaction by adding an acid (e.g., perchloric acid) to the medium to release the dissolved ¹⁴CO₂.
-
Allow the flasks to sit for an additional hour to ensure complete trapping of ¹⁴CO₂.
-
-
Measurement and Data Analysis:
-
Measure the radioactivity of the trapped ¹⁴CO₂ on the filter paper using a scintillation counter.
-
Collect the cell medium and separate the acid-soluble metabolites (ASMs) from the precipitated protein.
-
Measure the radioactivity in the ASM fraction.
-
Normalize the radioactive counts (disintegrations per minute, DPM) to the protein content of each well.
-
Compare the DPM/mg protein between the this compound-treated and vehicle control groups to determine the effect on the rate of fatty acid oxidation.
-
Conclusion
The protocols outlined in these application notes provide robust methods for assessing the impact of this compound on fatty acid oxidation. By employing these assays, researchers can gain valuable insights into the molecular mechanisms and cellular effects of this selective PPARα modulator, contributing to a comprehensive understanding of its therapeutic potential in metabolic diseases.
References
- 1. Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modulates peroxisome proliferator-activated receptor alpha and prevents alcohol-associated liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the effects of this compound on metabolic dysfunction‐associated steatotic liver disease with hypertriglyceridemia using magnetic resonance elastography combined with fibrosis‐4 index and the magnetic resonance imaging‐aspartate aminotransferase score - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist this compound Protects against Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses NLRP3 inflammasome activation in the liver and heart in a novel mouse model of steatohepatitis-related cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Pemafibrate-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemafibrate is a novel, potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα).[1][2][3] It is clinically effective in improving lipid profiles, particularly by reducing triglycerides and increasing high-density lipoprotein cholesterol (HDL-C) levels.[1][3][4] The therapeutic effects of this compound are primarily mediated through the modulation of gene expression.[2][5] Activation of PPARα by this compound leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, transport, and oxidation, as well as glucose metabolism and inflammation.[1][2][3][5] These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on gene expression in a cellular context.
Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its effects by binding to and activating PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[2][6] Upon binding to this compound, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2] This binding event recruits coactivator proteins, leading to the initiation of transcription and subsequent changes in the expression levels of genes that regulate lipid and glucose metabolism, and inflammatory responses.[2][7]
Data Presentation: Expected Gene Expression Changes
Treatment of hepatocytes with this compound is expected to modulate the expression of a variety of genes involved in lipid and energy metabolism. The following table summarizes a representative set of target genes and their anticipated regulation based on published studies.
| Gene Symbol | Gene Name | Function | Expected Regulation by this compound | References |
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in mitochondrial fatty acid oxidation | Upregulated | [1],[8] |
| ACOX1 | Acyl-CoA Oxidase 1 | First enzyme of the peroxisomal fatty acid beta-oxidation pathway | Upregulated | [9] |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibits glucose oxidation, promoting fatty acid utilization | Upregulated | [1],[3] |
| HMGCS2 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2 | Rate-limiting enzyme in ketogenesis | Upregulated | [1],[3] |
| FGF21 | Fibroblast Growth Factor 21 | Regulates glucose and lipid metabolism, increases insulin sensitivity | Upregulated | [1],[5] |
| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | Mediates cholesterol efflux, involved in HDL formation | Upregulated | [1],[10] |
| VLDLR | Very Low Density Lipoprotein Receptor | Mediates the uptake of triglyceride-rich lipoproteins | Upregulated | [1],[10] |
| LPL | Lipoprotein Lipase | Hydrolyzes triglycerides in lipoproteins | Upregulated | [5] |
| APOC3 | Apolipoprotein C3 | Inhibitor of lipoprotein lipase | Downregulated | [5] |
| IL-6 | Interleukin 6 | Pro-inflammatory cytokine | Downregulated | [11] |
Experimental Protocols
The following protocols provide a detailed methodology for analyzing gene expression changes in cultured cells treated with this compound. A common experimental model involves using a human hepatocyte cell line such as HepG2.
Experimental Workflow Overview
Protocol 1: Cell Culture and this compound Treatment
1.1. Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, as a vehicle)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
1.2. Procedure:
-
Cell Seeding: Seed HepG2 cells into 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Treatment Preparation: Dilute the this compound stock solution in fresh, serum-free culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: When cells reach the desired confluency, aspirate the old medium, wash once with PBS, and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protocol 2: RNA Isolation
2.1. Materials:
-
TRIzol® reagent or a similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
2.2. Procedure:
-
Cell Lysis: After the treatment period, aspirate the culture medium. Add 1 mL of TRIzol® reagent directly to each well of the 6-well plate and pipette up and down to lyse the cells.
-
Homogenization: Transfer the lysate to an RNase-free microcentrifuge tube.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the pellet for 5-10 minutes. Dissolve the RNA in an appropriate volume of RNase-free water.
Protocol 3: RNA Quantification and Quality Control
3.1. Materials:
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument (optional but recommended)
3.2. Procedure:
-
RNA Concentration and Purity: Measure the absorbance at 260 nm and 280 nm using a spectrophotometer to determine the RNA concentration and assess purity (A260/A280 ratio should be ~2.0).
-
RNA Integrity: (Optional) Assess the RNA integrity using a Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications.
Protocol 4: cDNA Synthesis (Reverse Transcription)
4.1. Materials:
-
cDNA synthesis kit (containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers)
-
1 µg of total RNA per reaction
4.2. Procedure:
-
Follow the manufacturer's protocol for the cDNA synthesis kit.
-
Typically, 1 µg of total RNA is used as a template for each reaction.
-
Include a "no reverse transcriptase" control to check for genomic DNA contamination.
Protocol 5: Quantitative Real-Time PCR (qPCR)
5.1. Materials:
-
SYBR Green or TaqMan-based qPCR master mix
-
Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)
-
cDNA template
-
qPCR instrument
5.2. Procedure:
-
Reaction Setup: Prepare the qPCR reaction mix according to the master mix manufacturer's instructions. Include primers for your target genes and at least one stably expressed reference gene.
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling program (denaturation, annealing, and extension steps). Include a melt curve analysis if using SYBR Green to ensure product specificity.
-
Data Collection: Collect the fluorescence data at each cycle.
Protocol 6: Data Analysis
6.1. Method:
-
Determine Ct Values: Determine the cycle threshold (Ct) value for each sample and gene.
-
Relative Quantification: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)
-
Fold Change = 2-ΔΔCt
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression. A p-value < 0.05 is typically considered statistically significant.
Conclusion
These application notes and protocols provide a robust framework for investigating the effects of this compound on gene expression. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms underlying the therapeutic benefits of this selective PPARα modulator. The provided information is intended to serve as a guide, and optimization of specific conditions may be necessary for different cell types and experimental setups.
References
- 1. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on glucose metabolism markers and liver function tests in patients with hypertriglyceridemia: a pooled analysis of six phase 2 and phase 3 randomized double‐blind placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR agonists regulate brain gene expression: Relationship to their effects on ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The impact of PPARα activation on whole genome gene expression in human precision cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel selective peroxisome proliferator-activated receptor alpha modulator, improves the pathogenesis in a rodent model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound, a selective PPARα modulator, and fenofibrate suppress microglial activation through distinct PPARα and SIRT1-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Pemafibrate to Rodent Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to administering pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, to rodent models of metabolic syndrome. The protocols and data presented are compiled from various preclinical studies and are intended to assist in the design and execution of experiments investigating the therapeutic potential of this compound.
Introduction
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Rodent models that mimic these metabolic abnormalities are crucial for developing and testing new therapeutic agents like this compound.
This compound is a novel selective PPARα modulator (SPPARM) that has shown promise in improving lipid profiles and other metabolic parameters.[1][2] Its high selectivity for PPARα is designed to maximize therapeutic benefits while minimizing the adverse effects associated with older fibrates.[3][4] This document outlines the experimental protocols for inducing metabolic syndrome in rodents and administering this compound, along with expected outcomes based on published data.
Data Presentation: Efficacy of this compound in Rodent Models
The following tables summarize the quantitative data from studies administering this compound to rodent models of metabolic syndrome.
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (HFD) | This compound (HFD) | Fenofibrate (HFD) | Duration | Mouse Strain | Source |
| Body Weight Gain | Significant increase | Suppressed | Suppressed | 12 weeks | Wild-type | [5][6] |
| Plasma Glucose | Elevated | Decreased | Not specified | 12 weeks | Wild-type | [5][6] |
| Plasma Insulin | Elevated | Decreased | Not specified | 12 weeks | Wild-type | [5][6] |
| Plasma Triglycerides (TG) | Elevated | Significantly decreased | Significantly decreased | 4 weeks | Wild-type | [6][7] |
| Plasma Total Cholesterol (TC) | Elevated | No significant change | No significant change | 4 weeks | Wild-type | [6][7] |
| Plasma FGF21 | Baseline | Increased | Increased | 12 weeks | Wild-type | [5][6] |
| Liver Weight | Increased | Reduced | Reduced | 4 weeks | Wild-type | [6][7] |
Note: this compound was administered at a concentration of 0.00033% in the diet, while fenofibrate was administered at 0.2%.[6][7]
Table 2: Effects of Clinically Relevant Doses of this compound in Mice
| Parameter | Control | This compound (0.1 mg/kg/day) | This compound (0.3 mg/kg/day) | Duration | Mouse Strain | Source |
| Serum Triglycerides (TG) | Baseline | Significantly lowered | Significantly lowered | 14 days | C57BL/6J | [8][9] |
| Serum Non-Esterified Fatty Acids (NEFA) | Baseline | Reduced | Reduced | 14 days | C57BL/6J | [8] |
| Serum Total Cholesterol (T-Chol) | Baseline | No significant change | No significant change | 14 days | C57BL/6J | [8] |
| Hepatic Triglycerides (TG) | Baseline | Reduced | Reduced | 14 days | C57BL/6J | [8] |
| Serum FGF21 | Baseline | Increased | Increased | 14 days | C57BL/6J | [8] |
| Serum AST | Baseline | No significant change | No significant change | 14 days | C57BL/6J | [8] |
| Serum ALT | Baseline | No significant change | No significant change | 14 days | C57BL/6J | [8] |
Table 3: Effects of this compound in a Streptozotocin (STZ)-Induced Diabetic Mouse Model
| Parameter | Control (Diabetic) | This compound (0.3 mg/kg/day) | Duration | Mouse Strain | Source |
| Serum Triglycerides (TG) | Elevated | Reduced (p<0.01) | 3 weeks | Wild-type | [10] |
| Serum Non-HDL-Cholesterol | Elevated | Reduced (p<0.01) | 3 weeks | Wild-type | [10] |
| Blood Glucose | Elevated | Mildly improved at week 4 | 12 weeks | STZ-induced | [11][12] |
| Serum FGF21 | Baseline | Increased | 12 weeks | STZ-induced | [11][12] |
Table 4: Effects of this compound in a Spontaneously Diabetic Torii (SDT) Fatty Rat Model
| Parameter | Control (SDT fatty) | This compound (0.3 mg/kg/d) | Duration | Rat Strain | Source |
| Triglycerides (TG) | Elevated | Reduced | 16 weeks | SDT fatty | [13] |
| HDL-Cholesterol | Lowered | Increased | 16 weeks | SDT fatty | [13] |
| Blood Glucose | Elevated | No significant difference | 16 weeks | SDT fatty | [13] |
| Body Weight | Obese | No significant difference | 16 weeks | SDT fatty | [13] |
Experimental Protocols
Induction of Metabolic Syndrome in Rodents
a) Diet-Induced Obesity (DIO) Model
This is the most common model for studying metabolic syndrome.
-
Animals: Male C57BL/6 mice or Sprague Dawley/Wistar rats are frequently used due to their susceptibility to diet-induced obesity.[14][15]
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Duration: Feed the animals the respective diet for a period of 8-16 weeks to establish the metabolic syndrome phenotype, characterized by increased body weight, hyperglycemia, insulin resistance, and dyslipidemia.[17]
b) Chemically-Induced Diabetes Model (Streptozotocin)
This model is useful for studying the effects of this compound in the context of hyperglycemia and diabetes-related complications.
-
Induction: Administer a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg.[10][12] STZ is toxic to the insulin-producing beta cells of the pancreas.
-
Confirmation: Monitor blood glucose levels to confirm the induction of diabetes.
Administration of this compound
This compound can be administered through different routes, with oral administration being the most common in preclinical studies.
a) Administration in Diet
-
Preparation: Mix this compound into the powdered HFD or control diet at the desired concentration. A common concentration used is 0.00033% (w/w).[6][7]
-
Procedure: Provide the this compound-containing diet ad libitum to the experimental group.
-
Duration: The treatment duration can range from 4 to 12 weeks, depending on the study endpoints.[6][7]
b) Oral Gavage
-
Preparation: Suspend this compound in a vehicle such as a 0.5% w/v methyl cellulose 400 solution.[18]
-
Dosage: Clinically relevant doses of 0.1 mg/kg/day and higher doses of 0.3 mg/kg/day have been used in mice.[8][9] A low dose of 0.02 mg/kg/day has also been tested.[18]
-
Procedure: Administer the this compound suspension daily via oral gavage.
-
Duration: Treatment can range from 14 days to several weeks.[8][9]
Key Experiments and Methodologies
-
Metabolic Monitoring:
-
Body Weight and Food Intake: Measure weekly or bi-weekly.
-
Blood Glucose and Insulin: Perform glucose and insulin tolerance tests (GTT and ITT) to assess glucose homeostasis and insulin sensitivity.
-
-
Biochemical Analysis:
-
Lipid Profile: Measure plasma/serum levels of triglycerides, total cholesterol, HDL-C, and non-esterified fatty acids (NEFA) using commercially available kits.
-
Liver Function Tests: Measure plasma/serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
FGF21 Levels: Measure plasma/serum levels of Fibroblast Growth Factor 21 (FGF21) by ELISA.
-
-
Gene Expression Analysis:
-
Tissue Collection: Harvest tissues such as liver, inguinal white adipose tissue (iWAT), and brown adipose tissue (BAT).
-
RNA Extraction and qPCR: Isolate total RNA and perform quantitative real-time PCR (qPCR) to measure the expression of PPARα target genes involved in fatty acid oxidation (Acox1, Cpt1a), thermogenesis (Ucp1, Cidea), and lipid metabolism (Atgl, Hsl).[5][6][19]
-
-
Histological Analysis:
-
Liver Histology: Perform hematoxylin and eosin (H&E) and Oil Red O staining on liver sections to assess steatosis, inflammation, and ballooning.[19]
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates PPARα, leading to the regulation of target genes involved in lipid and glucose metabolism.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a diet-induced rodent model of metabolic syndrome.
Logical Relationship: this compound's Pleiotropic Effects
References
- 1. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel selective peroxisome proliferator-activated receptor alpha modulator, improves the pathogenesis in a rodent model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist this compound Protects against Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, A Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator, Reduces Plasma Eicosanoid Levels and Ameliorates Endothelial Dysfunction in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Protects Against Retinal Dysfunction in a Murine Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Protects Against Retinal Dysfunction in a Murine Model of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effect of this compound Treatment against Diabetic Retinopathy in Spontaneously Diabetic Torii Fatty Rats [jstage.jst.go.jp]
- 14. Development of rat metabolic syndrome models: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labanimal.co.kr [labanimal.co.kr]
- 16. This compound abrogates SLD in a rat experimental dietary model, inducing a shift in fecal bile acids and microbiota composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 18. Feasibility and efficacy of this compound for prevention of maternal high-fat intake-induced glucose metabolic dysfunction in offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a novel selective peroxisome proliferator-activated receptor alpha modulator, improves the pathogenesis in a rodent model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Pemafibrate's PPARα Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemafibrate (brand name Parmodia®) is a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARM).[1][2] It is designed to have higher potency and selectivity for PPARα compared to traditional fibrate drugs.[2][3] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and lipoprotein metabolism, as well as inflammation.[3][4][5] Activation of PPARα by ligands like this compound leads to the transcription of target genes involved in fatty acid oxidation and triglyceride clearance, resulting in reduced serum triglyceride levels and increased high-density lipoprotein cholesterol (HDL-C).[3][4][6]
Given its therapeutic importance, accurate assessment of this compound's binding affinity to PPARα is critical for drug development and mechanistic studies. This document provides detailed application notes and protocols for key in vitro techniques used to quantify this interaction.
Principles of In Vitro Binding Assays
Several robust in vitro methods are available to determine the binding affinity of a compound to its target receptor. For this compound and PPARα, these commonly include competitive binding assays that measure the displacement of a known ligand (tracer) by the test compound. The most prominent techniques are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Scintillation Proximity Assay (SPA). Direct binding can be assessed using methods like Isothermal Titration Calorimetry (ITC).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a homogeneous assay format that combines the principles of FRET with time-resolved fluorescence detection to reduce background noise.[7][8][9] In the context of a PPARα competitive binding assay, a terbium (Tb)-labeled anti-GST antibody (donor) binds to a GST-tagged PPARα ligand-binding domain (LBD). A fluorescently labeled pan-PPAR ligand (tracer/acceptor) binds to the PPARα-LBD, bringing the donor and acceptor into close proximity and generating a FRET signal.[10][11] When an unlabeled ligand like this compound is introduced, it competes with the tracer for binding to PPARα, leading to a decrease in the FRET signal in a dose-dependent manner.[10][12]
Scintillation Proximity Assay (SPA)
SPA is another homogeneous assay technology that relies on the use of microscopic beads containing a scintillant.[13][14][15] For a PPARα binding assay, the receptor is immobilized onto the surface of SPA beads. A radiolabeled ligand is then added, which, upon binding to the receptor, comes into close proximity with the scintillant, causing the emission of light that can be detected.[15][16] Unbound radioligand in the solution is too far away to excite the scintillant.[15] The addition of a competing ligand like this compound displaces the radioligand from the receptor, leading to a decrease in the light signal.[17]
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat change that occurs upon binding of a ligand to a protein. This allows for the direct determination of the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[18] In a typical experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein (e.g., PPARα-LBD), and the heat released or absorbed is measured.[18]
Data Presentation
The following table summarizes the quantitative data for this compound's binding affinity and functional activity related to PPARα.
| Parameter | Value | Assay Method | Reference |
| Dissociation Constant (Kd) | 0.13 µM | Isothermal Titration Calorimetry (ITC) | [18] |
| EC50 (Transactivation) | 1.40 nM | Dual luciferase-based GAL4 transactivation assay | [19] |
| Selectivity | >2500-fold higher potency for PPARα than fenofibric acid | Cell-based assays | [18] |
| Selectivity | >5000-fold for PPARγ and >11,000-fold for PPARδ | Not specified | [3] |
Experimental Protocols
LanthaScreen™ TR-FRET PPARα Competitive Binding Assay
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ TR-FRET PPARα Competitive Binding Assay Kit.[10][11]
Materials:
-
LanthaScreen™ TR-FRET PPARα Competitive Binding Assay Kit (containing GST-tagged PPARα-LBD, Tb-anti-GST antibody, and Fluormone™ Pan-PPAR Green tracer)
-
Test compound (this compound)
-
Assay buffer (provided in the kit)
-
Black, low-volume 384-well assay plates
-
Microplate reader capable of TR-FRET measurements (excitation at ~340 nm, emission at ~495 nm and ~520 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentration in the assay should typically range from picomolar to micromolar.
-
Reagent Preparation:
-
Prepare a 2X solution of the Fluormone™ Pan-PPAR Green tracer in assay buffer.
-
Prepare a 2X solution of the GST-PPARα-LBD and Tb-anti-GST antibody mixture in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the serially diluted this compound solution to the wells of the 384-well plate. Include wells for a positive control (a known PPARα agonist like GW7647) and a negative control (assay buffer with no competitor).
-
Add 5 µL of the 2X tracer solution to all wells.
-
Add 10 µL of the 2X GST-PPARα-LBD/Tb-anti-GST antibody mixture to all wells.
-
The final volume in each well should be 20 µL.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible microplate reader.
-
Set the excitation wavelength to ~340 nm.
-
Measure the emission at 495 nm (donor emission) and 520 nm (acceptor/FRET emission) with a delay time of 100 µs.
-
-
Data Analysis:
-
Calculate the 520 nm/495 nm emission ratio for each well.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the tracer is known.
-
Scintillation Proximity Assay (SPA) for PPARα Binding
This is a generalized protocol for a competitive SPA-based binding assay.
Materials:
-
Recombinant PPARα protein
-
SPA beads (e.g., wheat germ agglutinin-coated for glycosylated receptors, or streptavidin-coated for biotinylated receptors)
-
Radiolabeled PPARα ligand (e.g., [³H]-GW7647)
-
Test compound (this compound)
-
Assay buffer
-
96-well or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Receptor Immobilization: Incubate the PPARα protein with the SPA beads to allow for immobilization. The specific conditions will depend on the type of beads and receptor used.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Assembly:
-
To the wells of the microplate, add the assay buffer, the serially diluted this compound solution, the radiolabeled PPARα ligand, and the PPARα-coated SPA beads.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium, typically with gentle agitation.
-
Data Acquisition: Count the radioactivity in each well using a microplate scintillation counter. No separation step is required.[15][17]
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Caption: this compound binds to PPARα, leading to downstream gene transcription.
References
- 1. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Selective PPARα Modulator this compound for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Applications of a Novel Selective PPARα Modulator, this compound, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, A Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator, Reduces Plasma Eicosanoid Levels and Ameliorates Endothelial Dysfunction in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. Invitrogen LanthaScreen TR-FRET PPAR alpha Competitive Binding Assay Kit, goat 400 x 40 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yorsearch.york.ac.uk [yorsearch.york.ac.uk]
- 15. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 16. revvity.com [revvity.com]
- 17. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 18. Elucidation of Molecular Mechanism of a Selective PPARα Modulator, this compound, through Combinational Approaches of X-ray Crystallography, Thermodynamic Analysis, and First-Principle Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing a Pemafibrate-Treated Cohort in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a pemafibrate-treated cohort in animal models for preclinical research. The protocols outlined below are based on established methodologies from various studies and are intended to assist in the investigation of this compound's therapeutic potential in metabolic diseases.
Introduction
This compound is a highly potent and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator.[1] It is designed to have a superior benefit-risk profile compared to conventional fibrates.[2] As a selective PPARα modulator (SPPARMα), this compound activates PPARα, which then forms a heterodimer with the retinoid X receptor (RXR).[1] This complex binds to peroxisome proliferator response elements (PPREs) in the DNA, leading to the regulation of genes involved in lipid metabolism.[1] Key effects include the upregulation of genes for fatty acid oxidation and HDL cholesterol production, resulting in reduced triglyceride levels.[1]
Data Presentation: this compound Dosage and Effects in Animal Models
The following tables summarize quantitative data from various animal studies, providing a comparative overview of dosages and their effects.
Table 1: this compound Dosage and Effects in Murine Models
| Animal Model | Dosage (mg/kg/day) | Duration | Key Findings | Reference(s) |
| C57BL/6J Mice | 0.1 | 14 days | Sufficiently lowered circulating triglyceride levels without apparent hepatotoxicity.[3][4] | [3][4] |
| C57BL/6J Mice | 0.3 | 14 days | Lowered circulating triglyceride levels.[3][4] | [3][4] |
| Diabetic Mice (STZ-induced) | 0.3 | 3 weeks | Reduced triglyceride and non-HDL-cholesterol levels.[5] | [5] |
| Diet-Induced Obesity Mice | 0.00033% in diet | 12 weeks | Suppressed body weight gain; decreased plasma glucose, insulin, and triglyceride levels.[6] | [6] |
| Human apo E2 Knock-in Mice | 0.1 | Not Specified | Reduced plasma total cholesterol, non-HDL-C, and triglycerides; increased HDL-C.[2] | [2] |
| Human apo E2 Knock-in Mice | 1 | Not Specified | More marked reduction in atherosclerotic lesion area compared to fenofibrate.[2] | [2] |
| Normal Chow and High-Fat Diet Mice | 0.1 | Not Specified | Attenuated neointima formation after vascular injury.[7] | [7] |
| Diet-induced NASH model | Not Specified | Not Specified | Improved obesity, dyslipidemia, liver dysfunction, and NASH pathology.[8] | [8] |
Table 2: Clinically Relevant this compound Dosages in Mice
| Dosage (mg/kg/day) | Mean Cmax (ng/mL) | Mean AUC (ng·h/mL) | Comparison to Human Clinical Practice | Reference(s) |
| 0.075 | 2.94 | 11.1 | Comparable Cmax and AUC | [9] |
| 0.1 | 3.0 | 14.5 | Comparable Cmax and AUC | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the establishment of a this compound-treated cohort.
Protocol 1: General this compound Administration in Mice
-
Animal Model: Male C57BL/6J mice are a commonly used strain.[3][4]
-
Acclimatization: House animals in a controlled environment (22 ± 1°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment.[7][10] Provide ad libitum access to standard chow and water.[10]
-
Grouping: Randomly divide mice into a vehicle control group and one or more this compound treatment groups.[5]
-
Drug Preparation: this compound can be dissolved in a vehicle such as methyl cellulose and diluted with water.[7]
-
Administration: Administer this compound or vehicle orally once daily.[5] Dosages can range from a clinically relevant dose of 0.1 mg/kg/day to higher doses like 0.3 mg/kg/day.[3][5]
-
Duration: Treatment duration can vary, with studies showing significant effects after 14 days.[3][4]
-
Monitoring: Monitor body weight and food intake regularly.
-
Endpoint Analysis: At the end of the treatment period, collect blood and tissue samples for analysis. This can include measuring serum triglyceride and cholesterol levels, and analyzing gene expression in the liver.[3]
Protocol 2: this compound Treatment in a Diet-Induced Obesity Model
-
Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J.
-
Diet: Feed mice a high-fat diet (e.g., 60% fat) to induce obesity.[7] A control group should receive a normal chow diet.[7]
-
Treatment Initiation: Begin this compound administration after the onset of obesity or as a preventative measure concurrently with the high-fat diet.
-
Drug Administration: this compound can be incorporated into the high-fat diet at a specified concentration (e.g., 0.00033%).[6]
-
Duration: A treatment period of 12 weeks has been shown to be effective.[6]
-
Metabolic Phenotyping: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess metabolic function.[11]
-
Endpoint Analysis: In addition to lipid profiles, analyze plasma glucose, insulin, and FGF21 levels.[6] Assess gene expression related to thermogenesis and fatty acid β-oxidation in adipose tissue.[2][6]
Protocol 3: this compound Treatment in a Streptozotocin (STZ)-Induced Diabetes Model
-
Diabetes Induction: Induce diabetes in 7-week-old male mice with a single intraperitoneal injection of streptozotocin (150 mg/kg).[5] Confirm diabetes by measuring blood glucose levels.[5]
-
Grouping: Randomly assign diabetic mice to a vehicle-treated group and a this compound-treated group.[5] A non-diabetic control group should also be included.[5]
-
Administration: Administer this compound orally at a dose of 0.3 mg/kg/day for a duration of 3 weeks.[5]
-
Monitoring: Regularly monitor blood glucose levels.[5]
-
Endpoint Analysis: At the end of the study, collect blood to measure plasma lipid concentrations, including triglycerides and non-HDL-cholesterol.[5] Vascular function can also be assessed.[5]
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice | Semantic Scholar [semanticscholar.org]
- 5. This compound, A Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator, Reduces Plasma Eicosanoid Levels and Ameliorates Endothelial Dysfunction in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist this compound Protects against Diet-Induced Obesity in Mice | MDPI [mdpi.com]
- 7. This compound, a PPAR alpha agonist, attenuates neointima formation after vascular injury in mice fed normal chow and a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel selective peroxisome proliferator-activated receptor alpha modulator, improves the pathogenesis in a rodent model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound modulates peroxisome proliferator-activated receptor alpha and prevents alcohol-associated liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Feasibility and efficacy of this compound for prevention of maternal high-fat intake-induced glucose metabolic dysfunction in offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Pemafibrate Analogs Using Cell-Based Assays
Introduction
Pemafibrate is a highly potent and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator.[1] As a member of the fibrate class of drugs, it is effective in treating dyslipidemia, a condition characterized by abnormal lipid levels in the blood, by regulating the transcription of genes involved in fatty acid oxidation and lipid metabolism.[1][2] The selective activation of PPARα by this compound leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][2] The development of this compound analogs with improved efficacy, selectivity, and safety profiles is a key objective in drug discovery. This application note describes a comprehensive cell-based screening workflow to identify and characterize novel this compound analogs.
Core Assays
A three-tiered screening approach is employed to efficiently identify promising lead compounds:
-
Primary Screening: PPARα Luciferase Reporter Assay: A high-throughput assay to quantify the activation of the PPARα receptor by the test compounds.
-
Secondary Screening: PPARα Target Gene Expression Analysis: A quantitative polymerase chain reaction (qPCR) assay to confirm the on-target effects of the primary hits by measuring the upregulation of known PPARα target genes.
-
Cytotoxicity Profiling: An essential step to evaluate the potential toxic effects of the identified active compounds on cell viability.[3][4][5][6]
Signaling Pathway and Experimental Workflow
The screening process is designed to first identify potent activators of the PPARα signaling pathway and subsequently validate their mechanism of action and assess their safety profile.
PPARα Signaling Pathway
This compound and its analogs bind to and activate PPARα. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1] Key target genes include those involved in fatty acid transport and oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).[7][8]
Figure 1: PPARα Signaling Pathway. This diagram illustrates the mechanism of action of this compound analogs, from receptor binding to the modulation of target gene expression.
Experimental Workflow
The screening workflow is a sequential process that starts with a broad primary screen of a compound library, followed by more focused secondary assays for hit confirmation and characterization.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 7. This compound, a novel selective peroxisome proliferator-activated receptor alpha modulator, improves the pathogenesis in a rodent model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Pemafibrate's Aqueous Solubility
Welcome to the technical support center for improving the aqueous solubility of pemafibrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of this compound.
FAQ 1: What is the baseline aqueous solubility of this compound?
This compound is known to have poor water solubility. The reported aqueous solubility of the initial crystalline form (Form I) is approximately 0.410 mg/mL at 25 °C [1][2][3][4]. This low solubility can limit its oral bioavailability[1][2][3][4].
FAQ 2: How can the aqueous solubility of this compound be improved?
Several strategies can be employed to enhance the aqueous solubility of this compound. These include:
-
Polymorphism: A newer polymorph, Form II, has been identified which exhibits higher aqueous solubility compared to Form I[1][2][3][4].
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can increase solubility.
-
Cyclodextrins: Formation of inclusion complexes with cyclodextrins can enhance the apparent solubility of this compound.
-
Surfactants: The use of surfactants to form micelles can solubilize this compound in aqueous media.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous state can significantly improve its dissolution rate and apparent solubility.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution velocity.
FAQ 3: Are there different crystalline forms of this compound with varying solubilities?
Yes, at least two polymorphs of this compound, designated as Form I and Form II, have been characterized. Form II demonstrates a notable improvement in aqueous solubility compared to Form I[1][2][3][4]. The enhanced solubility of Form II is attributed to its crystal structure, where the hydrophilic carboxyl groups are more exposed, allowing for better interaction with water molecules[1][2][4].
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Troubleshooting Low this compound Concentration in Aqueous Solution
Problem: You are unable to achieve the desired concentration of this compound in your aqueous buffer.
Possible Causes and Solutions:
-
Cause 1: Use of less soluble polymorph (Form I).
-
Solution: If you are working with solid this compound, consider preparing or obtaining Form II, which has a higher intrinsic solubility. Refer to the experimental protocols section for the preparation of Form II.
-
-
Cause 2: Insufficient solubilizing excipients.
-
Solution: If your formulation allows, consider incorporating solubility-enhancing excipients. The following sections provide guidance on using co-solvents, cyclodextrins, and surfactants. Start with screening experiments to identify the most effective excipient and its optimal concentration.
-
-
Cause 3: pH of the aqueous medium.
-
Solution: While this compound's solubility is not strongly pH-dependent due to the absence of a readily ionizable group, subtle effects on wetting and excipient behavior can occur. Evaluate the solubility at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to determine the optimal conditions for your experiment.
-
Troubleshooting Guide: Polymorph Characterization
Problem: You have prepared what you believe to be this compound Form II, but you are not observing the expected increase in solubility.
Possible Cause and Solution:
-
Cause: Incomplete conversion to Form II or presence of a mixture of polymorphs.
-
Solution: It is crucial to characterize the solid form of your this compound sample. Utilize techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the polymorphic form. Compare your results with the published data for Form I and Form II.
-
Section 3: Data Summary Tables
The following tables summarize the quantitative data on this compound and related compounds to aid in experimental design.
Table 1: Aqueous Solubility of this compound Polymorphs
| Polymorph | Solvent | Temperature (°C) | Solubility (mg/mL) | Fold Increase (vs. Form I) | Reference |
| Form I | Water | 25 | 0.410 | - | [1][2][3][4] |
| Form II | Water | 25 | ~0.779 | ~1.9 | [1][3] |
| Form I | 0.1 M HCl (pH 1.0) | 37 | - | - | [1][2][4] |
| Form II | 0.1 M HCl (pH 1.0) | 37 | - | 2.1 | [1][2][4] |
| Form I | Phosphate Buffer (pH 6.8) | 37 | - | - | [1][2][4] |
| Form II | Phosphate Buffer (pH 6.8) | 37 | - | 2.0 | [1][2][4] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Ethanol | ~30 | [5] |
| DMSO | ~30 | [5] |
| Dimethyl Formamide (DMF) | ~30 | [5] |
Table 3: Suggested Starting Points for this compound Solubility Enhancement (Based on Fenofibrate Data)
| Technique | Excipient/System | Suggested Starting Concentration/Ratio (Drug:Excipient) | Expected Outcome | Reference (for Fenofibrate) |
| Co-solvents | Ethanol-water mixture | Varying ratios (e.g., 10-50% v/v ethanol) | Increased solubility with higher ethanol content | [6][7] |
| Acetone-water mixture | Varying ratios (e.g., 10-50% v/v acetone) | Increased solubility with higher acetone content | [6][7] | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 molar ratio | Formation of inclusion complex, increased apparent solubility | [8][9] |
| β-cyclodextrin (β-CD) | 1:1 molar ratio | Formation of inclusion complex, increased apparent solubility | [10][11] | |
| Surfactants | Sodium Lauryl Sulfate (SLS) | Concentrations above CMC (e.g., 0.5 - 2% w/v) | Micellar solubilization, increased solubility | [12][13] |
| Poloxamer 188 | 1:1 to 1:10 weight ratio | Increased dissolution rate | [4] | |
| Amorphous Solid Dispersions | PVP K30 | 1:1 to 1:5 weight ratio | Amorphous conversion, enhanced dissolution | [2] |
| HPMC E15 | 1:1 to 1:5 weight ratio | Amorphous conversion, enhanced dissolution | [2] | |
| Nanoformulations | Nanosuspension with Poloxamer 188 and Tween 80 | Surfactant concentration optimization | Increased surface area, faster dissolution | [1] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments related to improving this compound solubility.
Protocol 1: Preparation of this compound Polymorphs
Objective: To prepare the more soluble Form II of this compound from the less soluble Form I.
Materials:
-
This compound (Form I)
-
Cyclohexane
-
Ethyl acetate
-
n-Heptane
Procedure for Preparing Form I (Reference):
-
Weigh 5.0 g of this compound and place it in a suitable flask.
-
Add a mixed solvent of 45 mL of ethyl acetate and 20 mL of n-heptane.
-
Heat the mixture to 60 °C with stirring until the solid is completely dissolved.
-
Cool the solution to 25 °C and allow it to crystallize for 2 hours.
-
Add 70 mL of n-heptane and continue stirring for another 2 hours to promote further crystallization.
-
Filter the resulting solid and dry it appropriately[14].
Procedure for Preparing Form II:
-
Weigh 5.0 g of this compound and place it in a suitable flask.
-
Add a mixed solvent of 30 mL of cyclohexane and 15 mL of ethyl acetate.
-
Heat the mixture to 70 °C with stirring until the solid is completely dissolved.
-
Cool the solution to 45 °C and reslurry for 24 hours.
Protocol 2: Powder Dissolution Study
Objective: To determine and compare the aqueous solubility of different this compound forms or formulations.
Materials:
-
This compound sample (e.g., Form I, Form II, or formulation)
-
Aqueous medium (e.g., purified water, 0.1 M HCl, phosphate buffer pH 6.8)
-
Stirring apparatus
-
Syringe filters (e.g., 0.45 µm)
-
HPLC system for quantification
Procedure:
-
Grind the this compound sample to a fine powder and sieve to obtain a consistent particle size range (e.g., 58–115 μm)[14].
-
Add an excess amount of the this compound powder (e.g., 100 mg) to a known volume of the aqueous medium (e.g., 50 mL) to ensure saturation[14].
-
Maintain the temperature at 37 °C and stir continuously at a constant speed (e.g., 100 rpm)[14].
-
At predetermined time points, withdraw an aliquot of the suspension.
-
Immediately filter the aliquot through a syringe filter to remove undissolved solids.
-
Dilute the filtrate appropriately and analyze the concentration of dissolved this compound using a validated HPLC method[4].
Protocol 3: Exploratory Protocol for Co-solvent Solubility Assessment
Objective: To evaluate the effect of co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400)
-
Purified water
-
Vials
-
Shaker or rotator
Procedure:
-
Prepare a series of co-solvent mixtures with varying proportions of the organic solvent in water (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, visually inspect the vials for the presence of undissolved solids.
-
Centrifuge or filter the samples to separate the solid from the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC).
Section 5: Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for improving this compound solubility.
Caption: Workflow for Preparation and Solubility Analysis of this compound Polymorphs.
Caption: Troubleshooting Logic for Low this compound Solubility.
Caption: Strategies and Mechanisms for Enhancing this compound Solubility.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Preparation and in vitro/in vivo evaluation of fenofibrate nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Fenofibrate/Randomly Methylated β-Cyclodextrin-Loaded Eudragit® RL 100 Nanoparticles for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US9439860B2 - Fenofibrate formulation - Google Patents [patents.google.com]
- 13. Role of surfactant and pH on dissolution properties of fenofibrate and glipizide—A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improving the Solubility and Bioavailability of this compound via a New Polymorph Form II - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Pemafibrate in research models
Welcome to the technical support center for researchers using Pemafibrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target or unexpected effects you may encounter in your research models.
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for this compound?
A1: this compound is a selective peroxisome proliferator-activated receptor α (PPARα) modulator, also known as a SPPARMα[1][2][3][4]. Its primary mechanism involves binding to and activating PPARα with high selectivity and potency[3][5]. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes[3]. This binding regulates the transcription of genes involved in lipid and lipoprotein metabolism, primarily leading to increased fatty acid β-oxidation, enhanced catabolism of triglyceride-rich lipoproteins, and a significant reduction in serum triglycerides[1][3][5].
Q2: We observed an unexpected increase in LDL-cholesterol in our animal models after this compound treatment. Is this a known effect?
A2: Yes, an increase in low-density lipoprotein cholesterol (LDL-C) is a documented effect of this compound and is considered consistent with the mechanism of PPARα modulators[6][7]. Multiple clinical trials have reported this finding[1][7][8]. For instance, the PROMINENT trial noted an increase in LDL-C in the this compound group compared to placebo[7][9]. This effect is often accompanied by an increase in Apolipoprotein B (ApoB) levels[10][11]. Therefore, observing elevated LDL-C in a research model is not necessarily an "off-target" effect but rather a known consequence of potent PPARα activation.
Q3: Our study is investigating cardiovascular outcomes, but the literature is conflicting. Why did the large-scale PROMINENT trial show no cardiovascular benefit with this compound despite significant triglyceride reduction?
A3: This was a key and unexpected finding from the this compound to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients with Diabetes (PROMINENT) trial[10][12]. Despite effectively lowering triglycerides by about 26% compared to placebo, this compound did not result in a significant reduction in major adverse cardiovascular events (MACE)[7][8][11]. The precise reasons are still under investigation, but contributing factors may include the observed increase in LDL-C and ApoB, which are known atherogenic lipoproteins[7][10]. These findings challenge the "triglyceride hypothesis," which posits that lowering triglycerides directly translates to cardiovascular benefit, and suggest that the overall impact on the lipoprotein profile is more complex[9][10].
Q4: We are seeing signs of renal stress (e.g., increased serum creatinine) in our rodent models. Could this compound be the cause?
A4: This is a possibility that requires careful monitoring. The PROMINENT trial reported a higher incidence of adverse renal events in the this compound group compared to placebo[7][11][12]. While some studies note that changes in serum creatinine are often clinically negligible, the potential for renal effects exists[1]. Interestingly, other research has shown that switching from conventional fibrates to this compound can actually improve the estimated glomerular filtration rate (eGFR)[13]. Given these conflicting reports, any signs of renal stress in research models should be thoroughly investigated.
Q5: Is there a risk of thromboembolic events with this compound administration in research models?
A5: Yes, this is a potential adverse effect to consider. A notable finding from the PROMINENT trial was a higher incidence of venous thromboembolism (VTE) in patients receiving this compound compared to the placebo group[7][9][10][11][12]. Researchers using animal models, particularly those predisposed to thrombosis, should be aware of this potential risk and may consider incorporating relevant coagulation and thrombosis assays into their study design.
Q6: Our lab is studying neuroinflammation. How does this compound's effect on microglial activation differ from older fibrates like Fenofibrate?
A6: Research on microglial cells has revealed distinct signaling pathways for this compound and Fenofibrate, despite both being PPARα agonists. A 2020 study showed that while both drugs suppress inflammatory cytokine expression in microglia, this compound's effect is dependent on PPARα. In contrast, Fenofibrate's suppressive action was found to be dependent on Sirtuin 1 (SIRT1), not PPARα[14]. This suggests that this compound has fewer off-target effects in this context and modulates inflammation primarily through its intended receptor, whereas Fenofibrate utilizes a different, PPARα-independent pathway in these cells[14].
Troubleshooting Guide
Issue 1: Unexpected Increase in LDL-Cholesterol or Apolipoprotein B Levels
-
Possible Cause: This is a known pharmacological effect of potent PPARα activation, as seen in multiple clinical studies[6][7][10]. It is likely an on-target effect related to changes in lipoprotein particle remodeling.
-
Troubleshooting Steps:
-
Quantify Apolipoprotein B (ApoB): Measure ApoB levels in addition to the standard lipid panel. ApoB is a primary structural component of atherogenic lipoproteins, and its increase can provide a more complete picture of cardiovascular risk[10][11].
-
Analyze Lipoprotein Subfractions: Use techniques like nuclear magnetic resonance (NMR) spectroscopy or gel electrophoresis to analyze changes in LDL particle size and number. This compound may alter the distribution of LDL subfractions.
-
Consider Model Background: The magnitude of the LDL-C increase may vary depending on the genetic background of the animal model and its baseline lipid metabolism.
-
Issue 2: Altered Kidney Function Markers (e.g., increased creatinine, decreased eGFR)
-
Possible Cause: This is a potential adverse effect reported in a major clinical trial[7][12]. The mechanism is not fully elucidated but warrants caution.
-
Troubleshooting Steps:
-
Establish a Clear Baseline: Ensure robust baseline measurements of renal function markers (serum creatinine, BUN, eGFR) before initiating this compound treatment.
-
Monitor Longitudinally: Collect samples at multiple time points throughout the study to track the onset and progression of any renal changes.
-
Include a Washout Period: If feasible, include a treatment-free "washout" period at the end of the experiment to determine if the observed renal effects are reversible, as has been suggested in some cases[12].
-
Issue 3: Increased Liver Weight in Rodent Models Without a Corresponding Rise in Liver Enzymes
-
Possible Cause: An increase in liver weight has been observed in some rat models, even while markers of liver injury (ALT, AST) decreased or remained normal[15]. This may be due to PPARα-mediated hepatomegaly, a phenomenon involving cell proliferation and an increase in peroxisomes, rather than hepatotoxicity.
-
Troubleshooting Steps:
-
Correlate with Liver Enzymes: Always measure serum ALT, AST, and ALP. In many studies, this compound has been shown to improve these markers[1][2][13]. An increase in liver weight without a rise in these enzymes points away from classic liver damage.
-
Histological Analysis: Examine liver sections for hypertrophy and hyperplasia, as well as for steatosis. This compound is known to reduce hepatic steatosis[15][16].
-
Gene Expression Analysis: Use RT-qPCR to analyze the expression of PPARα target genes in the liver related to fatty acid oxidation (e.g., ACOX1, CPT1A) to confirm target engagement and investigate genes related to cell proliferation.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from the PROMINENT clinical trial, which provide context for effects that may be observed in research models.
Table 1: Summary of Lipid and Apolipoprotein Changes with this compound (PROMINENT Trial)
| Parameter | Relative Change vs. Placebo | Citation(s) |
| Triglycerides | -26.2% | [11][12] |
| VLDL Cholesterol | -25.8% | [11][12] |
| Remnant Cholesterol | -25.6% | [11][12] |
| Apolipoprotein C-III | -27.6% | [11][12] |
| Apolipoprotein B | +4.8% | [10][11] |
| LDL Cholesterol | +12.3% | [9] |
| HDL Cholesterol | +5.1% | [9] |
Table 2: Summary of Key Adverse Events of Special Interest with this compound (PROMINENT Trial)
| Adverse Event | Finding | Citation(s) |
| Adverse Renal Events | Higher incidence with this compound | [7][9][11][12] |
| Venous Thromboembolism | Higher incidence with this compound | [7][9][10][11][12] |
| Nonalcoholic Fatty Liver Disease | Lower incidence with this compound | [9][10][11] |
Experimental Protocols
Protocol 1: General Protocol for Assessing Lipid Profile Changes in a Rodent Model
-
Animal Model: Utilize a relevant model for dyslipidemia, such as C57BL/6J mice on a high-fat diet or a genetic model like ApoE-/- mice.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Sampling: Collect baseline blood samples after a 4-6 hour fast to measure initial lipid levels (Total Cholesterol, Triglycerides, HDL-C, LDL-C) and other relevant biomarkers.
-
Treatment Administration: Administer this compound or vehicle control daily via oral gavage. Doses used in rodent studies have ranged from 0.1 mg/kg to higher concentrations[1][16]. The appropriate dose should be determined based on study objectives.
-
Monitoring: Monitor animal body weight and food intake regularly.
-
Interim & Final Sampling: Collect blood samples at specified interim points and at the end of the study (e.g., 4, 8, or 12 weeks). Ensure consistent fasting times.
-
Lipid Analysis: Analyze plasma or serum samples for a full lipid panel using standard enzymatic assays. Consider advanced lipoprotein analysis (e.g., FPLC or NMR) for more detailed characterization.
-
Tissue Collection: At necropsy, collect liver and other relevant tissues for histological and gene expression analysis.
Protocol 2: Investigating Microglial Activation In Vitro
-
Cell Culture: Culture a murine or human microglial cell line (e.g., BV-2 or HMC3).
-
Plating: Seed cells in appropriate well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound, Fenofibrate, or vehicle control for a specified period (e.g., 1-2 hours).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS, 100 ng/mL), to induce an inflammatory response. Include an unstimulated control group.
-
Sample Collection (RNA): After a suitable incubation period (e.g., 4-6 hours), lyse the cells and extract total RNA for gene expression analysis.
-
Sample Collection (Protein/Media): After a longer incubation period (e.g., 18-24 hours), collect the cell culture supernatant to measure secreted cytokines and lyse the cells to extract protein.
-
Analysis:
-
Gene Expression: Use RT-qPCR to measure the mRNA levels of pro-inflammatory cytokines (e.g., Il-6, Tnf-α, Il-1β).
-
Protein Expression: Use Western blot to analyze the phosphorylation status of key inflammatory signaling proteins like NF-κB p65[14].
-
Cytokine Secretion: Use ELISA or multiplex assays to quantify the concentration of secreted cytokines in the culture media.
-
-
Mechanism Validation (Optional): To validate the signaling pathway, use siRNA to knock down Ppara or Sirt1 prior to drug treatment and inflammatory challenge, as described in the literature[14].
Visualizations
Caption: this compound's primary PPARα signaling pathway.
Caption: Experimental workflow for investigating renal effects.
Caption: Comparative signaling in microglia.
References
- 1. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in patients with hypertriglyceridemia in clinical settings: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and safety of this compound administration in patients with dyslipidemia: a systematic review and updated meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROMINENT Trial: this compound Lowers Triglycerides Without CV Benefits — Is This the Nail in the Coffin For Fibrates? - American College of Cardiology [acc.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound Fails to Lower CVD Risk in Patients With High Triglycerides: PROMINENT | tctmd.com [tctmd.com]
- 11. medpagetoday.com [medpagetoday.com]
- 12. hcplive.com [hcplive.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a selective PPARα modulator, and fenofibrate suppress microglial activation through distinct PPARα and SIRT1-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound modulates peroxisome proliferator-activated receptor alpha and prevents alcohol-associated liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a novel selective peroxisome proliferator-activated receptor alpha modulator, improves the pathogenesis in a rodent model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pemafibrate concentration for maximal PPARα activation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing Pemafibrate concentration for maximal Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in-vitro experiments?
A1: For in-vitro cell-based assays, a starting concentration range of 1 nM to 1000 nM is recommended.[1] this compound is a highly potent PPARα agonist, with an EC50 value for human PPARα reported to be approximately 0.80 nM (0.00080 µM) in cell-based transactivation assays.[2] Its potency is over 2500 times stronger than fenofibric acid, the active form of fenofibrate.[2][3] Therefore, maximal activation is often observed in the low nanomolar range.
Q2: I am not observing significant PPARα activation. What are the potential causes?
A2: Several factors could contribute to low PPARα activation:
-
Cell Line Suitability: Ensure your chosen cell line expresses sufficient levels of PPARα and its heterodimerization partner, Retinoid X Receptor (RXR). Cell types like hepatocytes or specific engineered cell lines are commonly used.
-
Compound Solubility: this compound has poor water solubility.[4][5] Ensure it is completely dissolved in a suitable solvent, such as DMSO, before diluting it in culture media. Precipitates can significantly lower the effective concentration.
-
Serum Interference: Components in fetal bovine serum (FBS) can bind to this compound or contain endogenous PPARα ligands, potentially interfering with the assay. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
-
Incubation Time: A typical incubation time is 24-48 hours. This may need optimization depending on the specific cell line and the downstream readout (e.g., reporter gene expression vs. endogenous gene transcription).
-
Assay Sensitivity: Verify the sensitivity and dynamic range of your detection method (e.g., luciferase assay, qPCR). Ensure your positive controls are working as expected.
Q3: At what concentration does this compound become cytotoxic?
A3: this compound generally exhibits low cytotoxicity at effective concentrations. However, at very high concentrations (typically in the micromolar range), off-target effects or solvent-related toxicity may occur. It is crucial to perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your activation experiments to determine the cytotoxic threshold for your specific cell line and experimental conditions. In studies on vascular smooth muscle cells, concentrations up to 1000 nM (1 µM) were used without inducing apoptosis.[1]
Q4: How does this compound's selectivity for PPARα compare to other fibrates?
A4: this compound is classified as a Selective PPARα Modulator (SPPARMα) due to its high potency and selectivity.[6][7] It is extremely selective for PPARα over other PPAR subtypes, with reported selectivity of over 5,000-fold for PPARγ and over 11,000-fold for PPARδ.[2][3] This high selectivity minimizes the off-target effects commonly associated with older fibrates like fenofibrate, which have lower potency and can activate other PPAR subtypes at higher concentrations.[2]
Q5: Should I add an RXR agonist (e.g., 9-cis-retinoic acid) to my experiment?
A5: PPARα functions as a heterodimer with the Retinoid X Receptor (RXR). While not always necessary, adding an RXR agonist can sometimes enhance the transcriptional response to a PPARα agonist by ensuring the RXR partner is also in an active conformation. This should be determined empirically for your specific experimental system.
Q6: What are the key downstream target genes I should measure to confirm PPARα activation?
A6: Upon activation, the PPARα-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. Key target genes involved in fatty acid metabolism that can be measured by qPCR include:
-
Acyl-CoA Oxidase 1 (ACOX1) [8]
-
Carnitine Palmitoyltransferase 1A (CPT1A)
-
Apolipoprotein A-V (APOA5) [3]
Data Presentation: Potency & Selectivity
Table 1: Comparative Activity of PPAR Agonists in Cell-Based Transactivation Assays
| Compound | Human PPARα EC50 (µM) | Human PPARγ EC50 (µM) | Human PPARδ EC50 (µM) |
| This compound | 0.00080 | 4.3 | 9.0 |
| Fenofibrate | 30 | 300 | Inactive at 100 µM |
| Clofibrate | 55 | ~500 | Inactive at 100 µM |
| WY-14643 | 5.0 | 60 | 35 |
| Data sourced from J-STAGE[2]. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. |
Table 2: Clinically Relevant Dosages of this compound
| Study Type | Species | Dosage | Key Outcome | Reference |
| Preclinical | Mice | 0.1 mg/kg/day | Sufficiently lowered circulating triglycerides by targeting hepatic PPARα. | [8][9] |
| Preclinical | Mice | 0.3 mg/kg/day | Administered for 3 weeks; reduced triglycerides and non-HDL cholesterol. | [10][11] |
| Clinical Trial | Humans | 0.1 - 0.4 mg/day | Significantly reduced fasting triglycerides by 46-53%. | [2][6] |
| Clinical Trial | Humans | 0.2 - 0.4 mg/day | TG reduction of ~46% compared to ~40% with 106.6 mg/day fenofibrate. | [12] |
Experimental Protocols
Protocol 1: In-Vitro PPARα Activation using a Luciferase Reporter Assay
This protocol outlines a general method to determine the dose-response of this compound on PPARα activation.
1. Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
PPARα expression plasmid
-
RXR expression plasmid
-
PPRE-driven luciferase reporter plasmid (e.g., pACOX1-luc)
-
Transfection reagent
-
This compound (powder) and DMSO (solvent)
-
Luciferase assay system
-
96-well cell culture plates
2. Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, RXR expression plasmid, and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A β-galactosidase or Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the final desired concentrations (e.g., 0.01 nM to 1000 nM). Include a vehicle control (DMSO only).
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit. Measure luciferase activity using a luminometer. If a normalization plasmid was used, measure its activity as well.
-
Data Analysis: Normalize the luciferase activity to the control reporter (if applicable). Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Analysis of Endogenous PPARα Target Gene Expression by qPCR
1. Materials:
-
Cells treated as described in Protocol 1 (Steps 1, 4, and 5)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ACOX1, FGF21) and a housekeeping gene (e.g., GAPDH, ACTB)
2. Procedure:
-
Cell Treatment: Seed and treat cells with desired concentrations of this compound as described above.
-
RNA Extraction: After the 24-hour treatment period, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene. Compare the fold change in gene expression across the different this compound concentrations relative to the vehicle control.
Mandatory Visualizations
Caption: PPARα signaling pathway activated by this compound.
Caption: Workflow for determining optimal this compound concentration.
Caption: Troubleshooting decision tree for low PPARα activation.
References
- 1. This compound, a PPAR alpha agonist, attenuates neointima formation after vascular injury in mice fed normal chow and a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Applications of a Novel Selective PPARα Modulator, this compound, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Selective PPARα Modulator this compound for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, A Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator, Reduces Plasma Eicosanoid Levels and Ameliorates Endothelial Dysfunction in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Marked effects of novel selective peroxisome proliferator-activated receptor α modulator, this compound in severe hypertriglyceridemia: preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Use of Pemafibrate in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during long-term cell culture experiments involving Pemafibrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a cellular context?
This compound is a highly potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[2][3] Upon binding to its ligand, such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2][3][4]
Q2: How stable is this compound in cell culture media during a long-term experiment?
While specific long-term stability data in various cell culture media is limited, studies have shown that this compound is stable in aqueous suspension at 37°C for at least 12 hours.[5][6] For experiments extending beyond this period, it is advisable to refresh the media with freshly diluted this compound every 24-48 hours to ensure a consistent and effective concentration. The stability can be influenced by the composition of the medium, including serum concentration and pH. For critical long-term experiments, it is recommended to perform a stability assessment in your specific cell culture medium (see Experimental Protocols).
Q3: What are the primary metabolites of this compound in liver cells?
In vitro studies using human, monkey, and rat hepatocytes have shown that this compound is metabolized, primarily in the liver.[2][7][8] The main metabolic transformation is demethylation to its M1 metabolite.[2][7] Other metabolites, such as dearylated/dicarboxylic acid forms (M2/3), an N-dealkylated form (M4), and a benzylic oxidative form (M5), have been identified in monkey plasma.[2] Researchers should be aware that cellular metabolism may impact the effective concentration of the parent compound over time.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Due to its lipophilic nature and poor water solubility (0.410 mg/mL at 25°C),[5][6] this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this purpose.[9]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.[9] However, some sensitive cell lines, particularly primary cells, may require lower concentrations (e.g., <0.1%). It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all experiments to account for any solvent effects.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term cell culture experiments with this compound.
Issue 1: Precipitate Formation in Cell Culture Media
Cause: this compound is a lipophilic compound with low aqueous solubility. Precipitation can occur when the DMSO stock solution is diluted into the aqueous cell culture medium, especially at high concentrations.
Solution Workflow:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 7. The Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist this compound Protects against Diet-Induced Obesity in Mice [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
Technical Support Center: Pemafibrate In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of pemafibrate in vitro. While this compound, a selective PPARα modulator (SPPARMα), is predominantly reported to have cytoprotective effects, this guide addresses instances of unexpected cytotoxicity that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to cells in culture?
A1: Based on available scientific literature, this compound is generally not considered directly cytotoxic. In fact, most in vitro studies report that this compound protects cells from various cytotoxic stimuli, such as ischemia-reperfusion injury, high glucose, and oxidative stress.[1] Its mechanism of action involves activating PPARα, which in turn regulates genes involved in lipid metabolism and inflammation, often leading to anti-apoptotic and anti-inflammatory outcomes.[1][2][3]
Q2: If this compound is cytoprotective, why am I observing cell death in my experiments?
A2: Observing cytotoxicity when treating cells with this compound is unexpected but could arise from several factors unrelated to the compound's primary pharmacological activity. These may include:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects or non-specific toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Cell Line Sensitivity: The specific cell line used may have low expression of PPARα or unique sensitivities.[4]
-
Experimental Artifacts: Issues with the cytotoxicity assay itself, or underlying problems with cell culture conditions (e.g., contamination), can lead to false-positive results.[5][6]
Q3: What is the known mechanism of this compound's protective effects?
A3: this compound activates the PPARα nuclear receptor. This activation leads to a signaling cascade that can suppress apoptosis and reduce oxidative stress. Key reported effects include reducing mitochondrial reactive oxygen species (mtROS), inhibiting the release of cytochrome c from mitochondria, and decreasing the activation of executioner caspase-3.[1]
Troubleshooting Guide: Unexpected Cytotoxicity
This guide is designed to help you identify the potential source of unexpected cell death in your this compound-treated cultures.
Issue 1: High levels of cytotoxicity observed across multiple concentrations.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Solvent Toxicity | 1. Run a Solvent Control: Culture cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment, but without this compound. 2. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is well below the known toxic limit for your cell line (typically <0.5% for DMSO). |
| Incorrect Drug Concentration | 1. Verify Calculations: Double-check all calculations for stock solution preparation and serial dilutions. 2. Prepare Fresh Stock: Prepare a new stock solution of this compound from the original solid compound. This compound is soluble in DMSO, ethanol, and dimethyl formamide at approximately 30 mg/ml.[7] |
| Cell Culture Health/Contamination | 1. Check Cell Morphology: Visually inspect your cells under a microscope for signs of stress or contamination in both treated and untreated wells. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses to drugs.[3] 3. Use Low Passage Cells: Ensure you are using cells at a low passage number, as high passage numbers can lead to genetic drift and altered phenotypes. |
Issue 2: Cytotoxicity results are inconsistent between experiments.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Procedural Variability | 1. Standardize Protocols: Ensure consistent cell seeding density, incubation times, and reagent addition volumes.[3] 2. Single Reagent Batches: Use a single, quality-controlled lot of media and serum for the duration of a study to minimize variability. |
| Compound Stability | 1. Aliquot Stock Solutions: Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Issue 3: Cytotoxicity is observed, but only with a specific assay.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Assay Artifact | 1. Confirm with an Orthogonal Method: Use a different cytotoxicity assay that measures a distinct cellular parameter. For example, if you see toxicity with an MTT assay (measures metabolic activity), confirm it with a method that measures membrane integrity, like an LDH release assay or a dye exclusion assay (e.g., Trypan Blue).[6][8][9] 2. Check for Interference: Some compounds can interfere with assay components. For example, a compound might directly reduce the MTT reagent, leading to a false reading. Run a cell-free control with the compound and the assay reagents to check for direct interactions.[6] |
Data Presentation: Protective Effects of this compound
The following tables summarize quantitative data from published studies, demonstrating the generally observed protective effects of this compound in vitro. This data can serve as a benchmark for expected outcomes.
Table 1: Effect of this compound on Markers of Mitochondrial Dysfunction and Oxidative Stress in H9c2 Cardiomyocytes
| Marker | Condition: High Glucose + Hypoxia/Reoxygenation (HG + H/R) | Condition: HG + H/R + this compound | Effect of this compound | Reference |
| ATP Levels | Significantly Reduced | Significantly Increased | Restores ATP Production | [1][10] |
| Mitochondrial ROS | Significantly Enhanced | Notably Reversed | Reduces Oxidative Stress | [1][10] |
| Malondialdehyde (MDA) | Significantly Increased | Significantly Decreased | Reduces Lipid Peroxidation | [1][10] |
| Superoxide Dismutase (SOD) Activity | Significantly Reduced | Significantly Increased | Boosts Antioxidant Defense | [1][10] |
Table 2: Effect of this compound on Apoptotic Markers in H9c2 Cardiomyocytes
| Marker | Condition: High Glucose + Hypoxia/Reoxygenation (HG + H/R) | Condition: HG + H/R + this compound | Effect of this compound | Reference |
| Cytochrome c Expression | Increased | Markedly Reduced | Inhibits Apoptotic Signal | [1] |
| Cleaved-Caspase-3 Expression | Increased | Inhibited | Inhibits Apoptosis Execution | [1] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][11][12][13][14]
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound (and vehicle control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and controls (vehicle-only, untreated cells). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the culture medium.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][10][15][16]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI staining kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce cytotoxicity/apoptosis in your cells using this compound or a positive control. Include an untreated/vehicle control.
-
Harvest cells, including both adherent and floating populations.
-
Wash cells once with cold PBS, then centrifuge at 300-600 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
3. Western Blot for Cleaved Caspase-3
This protocol detects the activated (cleaved) form of caspase-3, a key marker of apoptosis execution.[17][18][19][20]
-
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from cells and determine protein concentration.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (a 15% gel is suitable for the small cleaved fragments).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1-2 hours at room temperature.
-
Wash the membrane again as in step 7.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Re-probe the blot with a loading control antibody to ensure equal protein loading. The cleaved fragments will appear at ~17/19 kDa.
-
Visualizations
Caption: this compound's known cytoprotective signaling pathway.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A typical experimental workflow for in vitro cytotoxicity testing.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 18. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
Interpreting unexpected results in Pemafibrate experiments
Welcome to the technical support center for pemafibrate-related research. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this selective peroxisome proliferator-activated receptor α (PPARα) modulator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective PPARα modulator (SPPARMα).[1][2] Its mechanism involves binding to and activating PPARα, a nuclear receptor crucial for regulating lipid metabolism.[2][3] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[3][4] This binding regulates the transcription of genes involved in fatty acid uptake, transport, and oxidation, leading to a reduction in plasma triglycerides and an increase in HDL cholesterol.[3][5][6]
Q2: What are the expected outcomes of this compound treatment in preclinical models and clinical studies?
A2: The primary expected outcome is a significant reduction in serum triglyceride levels.[7][8][9] Other expected effects include an increase in HDL-C levels, a reduction in VLDL, and modulation of apolipoprotein levels, particularly a reduction in ApoC-III.[7][10] Gene expression analysis should reveal the upregulation of PPARα target genes involved in fatty acid oxidation (e.g., CPT1, ACADM) and lipid transport (e.g., VLDLR, ABCA1).[1][5][11]
Q3: Is it normal to observe an increase in LDL-C levels with this compound treatment?
A3: Yes, an increase in LDL-C is a known, and often expected, effect of this compound and other PPARα agonists.[10][12][13] This is considered consistent with the drug's mechanism of action, as both HDL-C and LDL-C are generated during the catabolism of triglyceride-rich lipoproteins.[12] The magnitude of the LDL-C increase can be variable and may depend on the baseline triglyceride and LDL-C levels of the subject.[12][14]
Q4: Does this compound have anti-inflammatory effects?
A4: Yes, preclinical data suggest that this compound has anti-inflammatory effects.[5][7] As a PPARα agonist, it can repress pro-inflammatory signaling pathways, such as those involving NF-κB and AP-1, leading to reduced expression of inflammatory cytokines like IL-6.[15]
Troubleshooting Unexpected Experimental Results
This guide addresses specific unexpected outcomes you may encounter during your this compound experiments.
Issue 1: Significant Triglyceride Reduction, but No Effect on the Desired Downstream Endpoint (e.g., Atherosclerosis, Cardiovascular Events)
Description: In vivo studies show a robust decrease in plasma triglycerides, as expected. However, the primary endpoint, such as the reduction of atherosclerotic plaque size or improvement in cardiovascular event-free survival, is not met.
Potential Causes & Troubleshooting Steps:
-
Complex Pathophysiology: The targeted endpoint may not be solely dependent on triglyceride levels. The large-scale PROMINENT clinical trial, for instance, found that while this compound effectively lowered triglycerides by about 26%, it did not reduce the rate of cardiovascular events in patients with type 2 diabetes.[13][16][17]
-
Action: Investigate other contributing factors. The lack of benefit in the PROMINENT trial may have been influenced by the observed increase in LDL-C and ApoB, which could have negated the benefits of triglyceride reduction.[16] Consider measuring a broader range of biomarkers, including LDL-C, ApoB, and inflammatory markers, to get a complete picture.
-
-
Model Specifics: The animal model used may not fully recapitulate the human condition you are aiming to study. The interplay between lipid metabolism and cardiovascular disease is complex and can differ between species.
-
Action: Critically evaluate the suitability of your animal model. Ensure that the lipid profile and disease progression in the model are relevant to the human condition of interest.
-
-
Off-Target or Unintended Effects: this compound has been associated with some adverse effects that could confound results, such as an increased risk of venous thromboembolism and adverse renal events reported in clinical trials.[16][18][19]
-
Action: Monitor for unexpected systemic effects in your in vivo models. Conduct comprehensive safety assessments, including renal function tests and coagulation panels, if your experimental endpoint could be influenced by these factors.
-
Issue 2: High Variability or No Significant Change in Gene Expression of PPARα Targets
Description: After treating cells or tissues with this compound, qPCR or microarray analysis shows inconsistent results or no significant upregulation of well-known PPARα target genes (e.g., HMGCS2, PDK4, FGF21).[1][5]
Potential Causes & Troubleshooting Steps:
-
Cell Line or Tissue Specificity: PPARα expression varies significantly between different cell types and tissues. It is highly expressed in tissues with high fatty acid catabolism rates, like the liver, heart, and kidney.[20]
-
Action: Confirm PPARα expression levels in your experimental system using qPCR or western blot before starting the experiment. If expression is low, consider using a different cell line or primary cells known to have high PPARα expression (e.g., primary human hepatocytes).[5]
-
-
Reagent Quality and Concentration: The this compound compound may have degraded, or the concentration used may be suboptimal.
-
Action: Verify the purity and stability of your this compound stock. Perform a dose-response curve to determine the optimal concentration (EC50) for PPARα activation in your specific assay system.
-
-
Experimental Conditions: The duration of treatment, cell confluency, or media components (e.g., serum concentration) can influence the cellular response to PPARα activation.
-
Action: Optimize the treatment time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can identify the peak of target gene expression. Ensure consistency in cell culture conditions across all experiments.
-
Issue 3: Unexpected Improvement in Liver Function Markers
Description: Contrary to some older, less selective fibrates that could cause liver enzyme elevations, this compound treatment leads to a significant decrease in liver enzymes like ALT and γ-GT.[7][8]
Interpretation & Next Steps:
-
Mechanism of Action: This is a known and favorable effect of this compound, distinguishing it as a SPPARMα.[21] It is thought to be due to its high selectivity for PPARα and its beneficial effects on hepatic fatty acid metabolism, potentially improving conditions like non-alcoholic fatty liver disease (NAFLD).[7][18][22]
-
Action: This result can be interpreted as a positive, on-target effect. If investigating NAFLD or related metabolic liver diseases, this is a key finding. You can further explore this by conducting histological analysis of liver tissue to assess changes in steatosis, inflammation, and fibrosis.
-
Data Presentation
Table 1: Summary of this compound Effects on Lipid Parameters from Clinical Trials
| Parameter | Direction of Change | Typical Magnitude of Change (vs. Placebo) | Reference |
| Triglycerides (TG) | ↓ | -26% to -53% | [7][16][17][23] |
| HDL-Cholesterol (HDL-C) | ↑ | +5% to +14% | [10][24] |
| LDL-Cholesterol (LDL-C) | ↑ | +5% to +12% | [10][25] |
| VLDL-Cholesterol (VLDL-C) | ↓ | ~ -26% | [17] |
| Non-HDL-Cholesterol | ↓ | Significant Reduction | [10] |
| Apolipoprotein C-III (ApoC-III) | ↓ | ~ -28% | [17] |
| Apolipoprotein B (ApoB) | ↑ | ~ +5% | [17] |
Table 2: Key Target Genes Modulated by this compound in Human Hepatocytes
| Gene | Function | Expected Regulation | Reference |
| HMGCS2 | Rate-limiting step of ketogenesis | ↑↑↑ | [1][5] |
| PDK4 | Regulation of glucose oxidation | ↑↑↑ | [1][5] |
| FGF21 | Fatty acid oxidation, glucose uptake | ↑↑ | [5][7] |
| ABCA1 | Cholesterol efflux | ↑ | [5] |
| VLDLR | VLDL uptake in peripheral tissues | ↑ | [5] |
Experimental Protocols
Protocol 1: In Vitro PPARα Transactivation Assay
This assay measures the ability of this compound to activate the PPARα receptor in a cell-based system.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2, HEK293T) in appropriate media.
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing multiple PPRE sequences upstream of a luciferase gene.
-
A third plasmid expressing Renilla luciferase can be included for normalization.
-
-
Treatment: After 24 hours, replace the media with fresh media containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound activates the PPARα signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound | Semantic Scholar [semanticscholar.org]
- 7. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound in patients with hypertriglyceridemia in clinical settings: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Effects of Extended-Release this compound Tablets on Dyslipidemia and Safety in Triglyceridemic Patients: A Phase 3, Multicenter, Randomized, Open-Label, Parallel-Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound administration in patients with dyslipidemia: a systematic review and updated meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. PROMINENT Trial: this compound Lowers Triglycerides Without CV Benefits — Is This the Nail in the Coffin For Fibrates? - American College of Cardiology [acc.org]
- 14. This compound decreases triglycerides and small, dense LDL, but increases LDL-C depending on baseline triglycerides and LDL-C in type 2 diabetes patients with hypertriglyceridemia: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROMINENT: this compound Effective in Lowering Tryglycerides, But Not Reducing Risk of CV Events - American College of Cardiology [acc.org]
- 17. hcplive.com [hcplive.com]
- 18. Lessons from PROMINENT and prospects for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound and other triglyceride-lowering therapies to reduce risk of cardiovascular and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. Clinical Applications of a Novel Selective PPARα Modulator, this compound, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medpagetoday.com [medpagetoday.com]
- 23. mdpi.com [mdpi.com]
- 24. Association between this compound Therapy and Triglyceride to HDL-Cholesterol Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to Pemafibrate Treatment in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Pemafibrate, particularly concerning the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα).[1][2] Its primary mechanism involves binding to and activating PPARα, a nuclear receptor that plays a crucial role in regulating lipid metabolism.[1][2] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcription of target genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.[1][3]
Q2: My cell line has stopped responding to this compound treatment. What are the potential causes of this acquired resistance?
Acquired resistance to this compound in cell lines, while not extensively documented in published literature, can be hypothesized based on general mechanisms of drug resistance. Potential causes include:
-
Target Alteration: Downregulation or mutation of the PPARα receptor, preventing effective drug binding and activation.
-
Pathway Alterations: Changes in the expression or activity of co-activators or co-repressors of PPARα, which are essential for its transcriptional activity.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Activation of Compensatory Signaling Pathways: Cells may activate alternative pathways to bypass the effects of PPARα activation.
-
Epigenetic Modifications: Silencing of PPARα or its target genes through mechanisms like DNA methylation or histone deacetylation.
Q3: How can I confirm if my cell line has developed resistance to this compound?
Resistance can be confirmed by performing a dose-response assay (e.g., MTT or WST-1 assay) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your cell line compared to the parental, sensitive cell line would indicate the development of resistance.
Q4: Are there any known synergistic drug combinations that can overcome this compound resistance?
Currently, there is limited specific research on synergistic drug combinations to overcome this compound resistance in cell lines. However, based on general principles, you could explore combinations with:
-
Histone Deacetylase (HDAC) Inhibitors: To counteract potential epigenetic silencing of PPARα or its target genes.
-
Inhibitors of Compensatory Pathways: If a specific bypass pathway is identified, targeting it with a specific inhibitor could restore sensitivity.
-
ABC Transporter Inhibitors: If increased drug efflux is suspected, inhibitors of these transporters could increase the intracellular concentration of this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Decreased or No Response to this compound Treatment
| Possible Cause | Suggested Solution |
| Cell line has developed resistance. | 1. Confirm Resistance: Perform a cell viability assay to compare the IC50 of the suspected resistant cells to the parental line. 2. Investigate the Target: Check the expression level of PPARα via qPCR and Western blot. Sequence the PPARα gene to check for mutations. 3. Analyze Downstream Targets: Use qPCR to measure the expression of known PPARα target genes (e.g., ACOX1, CPT1, CD36) after this compound treatment. A lack of induction suggests a block in the signaling pathway. |
| Incorrect Drug Concentration or Inactive Compound. | 1. Verify Concentration: Double-check your calculations and dilution series. 2. Test Compound Activity: Use a sensitive, parental cell line to confirm the activity of your this compound stock. |
| Cell Culture Contamination. | 1. Microscopic Examination: Check for signs of bacterial or fungal contamination. 2. Mycoplasma Testing: Perform a mycoplasma test, as it can alter cellular response to drugs. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variability in Cell Seeding Density. | Ensure consistent cell numbers are seeded for each experiment, as cell density can affect drug response. |
| Differences in Treatment Duration. | Adhere to a consistent incubation time with this compound for all experiments. |
| Passage Number of Cells. | High passage numbers can lead to phenotypic drift. Use cells within a consistent, low passage range. |
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the expected differences between this compound-sensitive and this compound-resistant cell lines. This data is for illustrative purposes only.
Table 1: Comparison of IC50 Values for this compound
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 10 | 1 |
| Resistant Subclone 1 | 85 | 8.5 |
| Resistant Subclone 2 | 120 | 12 |
Table 2: Relative mRNA Expression of PPARα and Target Genes after 24h this compound Treatment (10 µM)
| Gene | Parental (Sensitive) Fold Change | Resistant Fold Change |
| PPARα | 1.2 | 0.4 |
| ACOX1 | 8.5 | 1.5 |
| CPT1 | 6.2 | 1.2 |
| CD36 | 7.8 | 1.3 |
Table 3: Relative Protein Expression of PPARα and ABC Transporter
| Protein | Parental (Sensitive) | Resistant |
| PPARα | +++ | + |
| ABCG2 | + | +++ |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression levels of PPARα and its target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound for the desired time. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and forward and reverse primers for your gene of interest (e.g., PPARα, ACOX1, CPT1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Run the reaction on a qPCR instrument. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot Analysis
This protocol is for determining the protein expression levels of PPARα and other proteins of interest.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PPARα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for investigating this compound resistance.
Caption: Potential mechanisms of this compound resistance.
References
Technical Support Center: Optimizing Pemafibrate Animal Studies
Welcome to the technical support center for researchers utilizing Pemafibrate in preclinical animal studies. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative data summaries to help minimize variability and ensure the robustness of your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Question: We are observing high variability in lipid profiles between animals in the same treatment group. What are the potential causes and solutions?
Answer: High inter-animal variability is a common challenge. Several factors can contribute to this:
-
Dietary Inconsistencies: The composition of the basal diet and the high-fat diet (HFD) used to induce dyslipidemia can significantly impact results. Ensure a consistent diet from a reputable supplier for all animals. In a study on a rat model of steatotic liver disease (SLD), a high-fat, high-fructose diet was used to induce steatosis.[1]
-
Gavage Technique: Improper oral gavage can lead to stress, incomplete dosing, or aspiration, all of which can affect physiological readouts. Ensure all personnel are thoroughly trained in proper gavage technique.
-
Animal Strain: Different rodent strains can exhibit varied responses to this compound. For example, most mouse strains are resistant to developing hypercholesterolemia with dietary changes, with the C57BL/6 strain being a common exception.[2] It is crucial to select and consistently use a well-characterized strain appropriate for your research question.
-
Circadian Rhythm: The timing of dosing and sample collection can influence lipid metabolism. Standardize these times across all experimental groups to minimize variability due to circadian fluctuations.
-
Formulation Issues: Inconsistent suspension of this compound in the vehicle can lead to inaccurate dosing. Ensure the drug is homogeneously suspended before each administration.
Question: Our animals are not showing the expected reduction in triglycerides after this compound treatment. What should we check?
Answer: A lack of efficacy can be due to several factors:
-
Incorrect Dosage: The dose of this compound is critical and can vary depending on the animal model and the intended effect. Doses in mice have ranged from 0.1 mg/kg/day to 0.3 mg/kg/day.[3][4] In rats, a dose of 0.3 mg/kg/day has been used.[5][6] Review the literature for appropriate dosage in your specific model.
-
Poor Bioavailability: this compound has low aqueous solubility. The choice of vehicle is important for ensuring adequate absorption. A 0.5% (w/v) carboxymethylcellulose (CMC) solution is a commonly used vehicle.[3][7]
-
Metabolic Differences: There are species-specific differences in this compound metabolism. For instance, the bioavailability in Sprague-Dawley rats is reported to be 15%, while in cynomolgus monkeys it is 87%.[8] Consider the metabolic profile of your chosen animal model.
-
Insufficient Treatment Duration: The therapeutic effects of this compound may take time to manifest. Ensure your treatment period is sufficient to observe the desired changes in lipid profiles. Studies have reported treatment durations of 2 to 4 weeks.[3][7]
Question: We are observing elevated liver enzymes in our this compound-treated group, which is unexpected. What could be the cause?
Answer: While this compound is known to have a better safety profile regarding liver function compared to older fibrates, elevated liver enzymes could indicate an issue.[8][9]
-
High Dosage: An excessively high dose of this compound could potentially lead to off-target effects. Re-evaluate your dosing regimen based on established literature.
-
Vehicle Toxicity: While uncommon, the vehicle itself could contribute to liver stress, especially with long-term administration. Consider running a vehicle-only control group to assess this.
-
Underlying Pathology: In some disease models, the underlying pathology may be exacerbated by alterations in lipid metabolism, leading to liver stress.
-
Contaminated Diet or Water: Ensure the diet and water provided to the animals are free from contaminants that could affect liver health.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARM).[8] It binds to and activates PPARα, a nuclear receptor that plays a key role in regulating the expression of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[8]
Q2: What is a suitable vehicle for oral administration of this compound in rodents?
A2: A commonly used and effective vehicle for suspending this compound for oral gavage in rodents is a 0.5% (w/v) aqueous solution of carboxymethylcellulose (CMC).[3][7]
Q3: What are the expected effects of this compound on lipid profiles in animal models of dyslipidemia?
A3: this compound is expected to lower serum triglycerides (TG) and non-high-density lipoprotein cholesterol (non-HDL-C).[10] It may also increase high-density lipoprotein cholesterol (HDL-C).[5]
Q4: Are there any known side effects of this compound in animal studies?
A4: At clinically relevant doses, this compound is generally well-tolerated in animal models with no apparent hepatotoxicity.[2][4] However, as with any pharmacological agent, high doses may lead to adverse effects. Some studies have noted that conventional fibrates can cause liver dysfunction and increases in creatinine levels, side effects that are reported to be less frequent with this compound.[8][9]
Q5: How should blood samples be collected for lipid analysis in rodents?
A5: Several methods are available for blood collection in rodents, including from the lateral tail vein, saphenous vein, or submandibular vein for survival studies.[11][12][13] For terminal studies, cardiac puncture can be performed under deep anesthesia to collect a larger volume of blood.[12] To minimize hemolysis and obtain high-quality samples, it is important to use appropriate collection tubes and handle the samples correctly.[14][15]
Quantitative Data Presentation
Table 1: Summary of this compound Dosages and Effects in Rodent Models
| Animal Model | Species/Strain | Diet | This compound Dose (mg/kg/day) | Duration | Key Findings | Reference |
| Normal | Mouse (C57BL/6J) | Normal Diet | 0.1, 0.3 | 14 days | Dose-dependent decrease in serum TG and NEFA.[3] | [3][4] |
| Diabetic | Mouse (C57BL/6J) | N/A (STZ-induced) | 0.3 | 3 weeks | Reduced triglycerides and non-HDL-cholesterol.[10] | [10] |
| Alcohol-Associated Liver Disease | Rat | Liquid diet with ethanol | 0.3 (twice daily) | 4 weeks | Prevented inflammation and steatosis; reduced serum and hepatic triglycerides.[6][7] | [6][7] |
| Gestational Obesity | Mouse (C57BL/6J) | High-Fat Diet | 0.02 | Gestation Day 10 to delivery | Prevented maternal HFD-induced diabetes in offspring.[16] | [16] |
| Diabetic Retinopathy | Rat (Spontaneously Diabetic Torii Fatty) | Diet-supplemented | 0.3 | 16 weeks | Reduced triglyceride levels and increased HDL-C.[5] | [5] |
| Vascular Injury | Mouse | Normal Chow and High-Fat Diet | Not specified | N/A | Attenuated neointima formation.[17][18] | [17][18] |
| Nonalcoholic Steatohepatitis (NASH) | Rodent | Diet-induced | Not specified | N/A | Improved obesity, dyslipidemia, liver dysfunction, and NASH pathology.[19][20] | [19][20] |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage of this compound
-
Vehicle Preparation: Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) solution in sterile water.
-
This compound Suspension: Weigh the required amount of this compound powder based on the desired concentration and animal body weights. Suspend the powder in the 0.5% CMC solution. For example, for a 0.1 mg/kg/day dose in a 25g mouse receiving a 100 µL gavage, the concentration would be 0.025 mg/mL.
-
Homogenization: Ensure the suspension is homogeneous by vortexing or sonicating immediately before each gavage session.
-
Animal Restraint: Gently restrain the mouse or rat.
-
Gavage Administration: Use a proper-sized, ball-tipped gavage needle. Insert the needle gently into the esophagus and deliver the suspension.
-
Monitoring: Observe the animal for any signs of distress after the procedure.
Protocol 2: Blood Collection via Saphenous Vein for Lipid Profiling
-
Animal Restraint: Place the animal in a suitable restraint device.
-
Site Preparation: Shave a small area of fur over the lateral saphenous vein on the hind leg.
-
Vein Visualization: Apply gentle pressure above the site to make the vein more prominent. A small amount of petroleum jelly can be applied to help the blood bead up.
-
Venipuncture: Use a sterile lancet or a 25-gauge needle to puncture the vein.
-
Blood Collection: Collect the blood into an appropriate micro-collection tube (e.g., EDTA-coated tube for plasma).
-
Hemostasis: After collecting the required volume, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Sample Processing: Process the blood sample according to the requirements of the lipid assay (e.g., centrifuge to separate plasma).
Protocol 3: Tissue Harvesting for Gene Expression Analysis
-
Euthanasia: Euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissue Dissection: Promptly dissect the target tissues (e.g., liver, adipose tissue).
-
Sample Preparation:
-
For RNA analysis, immediately place the tissue in a tube containing an RNA stabilization solution (e.g., RNAlater) or snap-freeze it in liquid nitrogen.
-
For protein analysis, snap-freeze the tissue in liquid nitrogen.
-
-
Storage: Store the samples at -80°C until further processing.
-
RNA/Protein Extraction: Follow a standard protocol for RNA or protein extraction from the specific tissue type. A protocol for gene expression analysis of chondrocytes from bovine osteochondral plugs is available and can be adapted.[21]
Mandatory Visualizations
References
- 1. This compound abrogates SLD in a rat experimental dietary model, inducing a shift in fecal bile acids and microbiota composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effect of this compound Treatment against Diabetic Retinopathy in Spontaneously Diabetic Torii Fatty Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates peroxisome proliferator-activated receptor alpha and prevents alcohol-associated liver disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound modulates peroxisome proliferator-activated receptor alpha and prevents alcohol-associated liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, A Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator, Reduces Plasma Eicosanoid Levels and Ameliorates Endothelial Dysfunction in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 12. neoteryx.com [neoteryx.com]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. idexxbioanalytics.com [idexxbioanalytics.com]
- 15. idexxbioanalytics.com [idexxbioanalytics.com]
- 16. Feasibility and efficacy of this compound for prevention of maternal high-fat intake-induced glucose metabolic dysfunction in offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a PPAR alpha agonist, attenuates neointima formation after vascular injury in mice fed normal chow and a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound, a novel selective peroxisome proliferator-activated receptor alpha modulator, improves the pathogenesis in a rodent model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A protocol for gene expression analysis of chondrocytes from bovine osteochondral plugs used for biotribological applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pemafibrate Delivery In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pemafibrate in in vivo models.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, also known as a SPPARMα.[1][2][3][4] Its primary mechanism of action involves the regulation of lipid metabolism.[2][3]
-
Binding and Activation: this compound binds to and activates PPARα with high selectivity and potency.[2]
-
Heterodimer Formation: Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR).[2][5][6]
-
Gene Transcription: This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[2]
-
Metabolic Regulation: This binding event modulates the transcription of genes involved in fatty acid transport, fatty acid oxidation, and lipoprotein metabolism.[2][3][7][8] Key effects include increased expression of lipoprotein lipase (LPL), which enhances the breakdown of triglycerides, and genes involved in hepatic fatty acid β-oxidation.[3][9]
Caption: this compound activates the PPARα/RXR pathway to regulate gene transcription.
Q2: What are the common formulations and vehicles for in vivo delivery of this compound?
This compound is poorly soluble in water, which necessitates the use of a suspension or specialized vehicle for oral administration in animal studies.[10] The most common method of administration is oral gavage.
| Vehicle Component | Concentration | Notes |
| Suspending Agents | ||
| Methylcellulose (MC) | 0.5% (w/v) in water | A very common, well-tolerated vehicle for oral gavage.[11] |
| Carboxymethyl cellulose (CMC) | 0.5% - 1% (w/v) in water | Another widely used suspending agent.[12] |
| Solubilizing Agents (for challenging formulations) | ||
| Polyethylene Glycol (e.g., PEG300) | Varies | Often used in combination with other agents for poorly soluble compounds.[13] |
| Tween 80 (Polysorbate 80) | Varies | A surfactant used to improve wettability and prevent aggregation.[12] |
| Dimethyl sulfoxide (DMSO) | <10% (v/v) | Use with caution; can have pharmacological effects and may cause irritation.[12][13] |
Note: It is critical to conduct a pilot study to assess the tolerability of the chosen vehicle in the specific animal model and strain being used.[11] Even common vehicles can sometimes have unexpected effects on study outcomes.[12][14]
Q3: How can I confirm successful delivery and target engagement of this compound?
Confirmation requires a two-pronged approach: measuring the drug concentration in plasma (pharmacokinetics, PK) and assessing its biological effect on target genes (pharmacodynamics, PD).
-
Pharmacokinetic (PK) Analysis: Measure plasma concentrations of this compound at various time points after administration. This is typically done using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[15][16] A validated LC-MS/MS method can achieve a lower limit of quantification (LOQ) of 0.05 ng/mL.[15][16]
-
Pharmacodynamic (PD) Analysis: Measure the upregulation of known PPARα target genes in the liver, the primary site of action.[4] This is commonly performed using quantitative real-time PCR (qRT-PCR).
| Target Gene | Function |
| Acox1 (Acyl-CoA Oxidase 1) | Rate-limiting enzyme in peroxisomal β-oxidation.[7][17] |
| Cpt1a/Cpt2 (Carnitine Palmitoyltransferase 1A/2) | Essential for mitochondrial β-oxidation.[7][18] |
| Fgf21 (Fibroblast Growth Factor 21) | Involved in fatty acid oxidation and glucose metabolism.[3][4][9] |
| Lpl (Lipoprotein Lipase) | Hydrolyzes triglycerides in lipoproteins.[3][17] |
II. Troubleshooting Guide
Caption: A logical workflow for troubleshooting this compound in vivo delivery issues.
Issue 1: Low or Undetectable Plasma Concentrations of this compound
Possible Cause 1: Improper Oral Gavage Technique Oral gavage is a technique-dependent procedure. Incorrect administration can lead to dosing into the trachea or esophagus, causing reflux and incomplete delivery.[11]
-
Solution:
-
Proper Restraint: Ensure the mouse's head, neck, and body are in a straight vertical line to straighten the path to the esophagus.[11] A firm "fist" grip is often more stable than a "pinch" grip, especially for larger mice.[19]
-
Correct Needle Size and Length: Use a flexible, ball-tipped gavage needle. The length should be pre-measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.[11][20]
-
Refinement: Coating the gavage needle with a sucrose solution may reduce stress and facilitate swallowing, improving the procedure's success rate.[21]
-
Verification: If fluid is observed coming from the nose or mouth, stop immediately. This indicates misdelivery into the respiratory tract.[11][20]
-
Possible Cause 2: Poor Drug Formulation this compound may be falling out of suspension or not be adequately solubilized, leading to inaccurate and inconsistent dosing.
-
Solution:
-
Homogeneity: Ensure the formulation is a homogenous suspension before drawing each dose. Vortex or stir the suspension between dosing each animal.
-
Vehicle Selection: Re-evaluate the vehicle. If using a simple aqueous suspension (e.g., 0.5% methylcellulose), ensure adequate sonication or homogenization during preparation. For compounds that are difficult to suspend, consider a formulation with co-solvents, but be mindful of their potential toxicity.[13]
-
Possible Cause 3: Species-Specific Metabolism and Bioavailability The pharmacokinetics and bioavailability of this compound differ significantly between species.
-
Solution:
-
Be Aware of Differences: The oral bioavailability of this compound is much lower in rats (~15%) compared to monkeys (~87%) and potentially other species.[1][3] The metabolic profile also varies, with unmetabolized this compound being the major form in rat plasma, while metabolites are more prominent in monkey plasma.[1][3]
-
Adjust Expectations: Account for these species differences when designing studies and interpreting plasma concentration data. Doses that are effective in one species may not be directly translatable to another.
-
Issue 2: Lack of Expected Pharmacological Effect (e.g., no change in lipid profile or target gene expression)
Possible Cause 1: Insufficient Dose or Dosing Frequency The administered dose may be below the therapeutic threshold required to activate PPARα sufficiently in your model.
-
Solution:
-
Consult Literature for Effective Doses: Review published studies to determine an appropriate dose range. Doses in mice have ranged from 0.1 mg/kg/day to 1 mg/kg/day, showing varying effects on lipid profiles and gene expression.[3][4][18][22]
-
Perform a Dose-Response Study: If you are using a new model or the literature is unclear, conduct a pilot dose-response study to identify the optimal dose for achieving the desired pharmacological effect.
-
| Species | Dose (Oral) | Key Finding |
| Mice (C57BL/6J) | 0.1 - 0.3 mg/kg/day | Lowered circulating triglycerides by enhancing hepatic fatty acid uptake and β-oxidation.[4] |
| Mice (Diabetic) | 0.3 mg/kg/day | Reduced triglycerides and non-HDL-cholesterol.[22] |
| Mice (ApoE2 Knock-in) | 0.1 - 1 mg/kg | Reduced plasma total cholesterol and triglycerides; 1 mg/kg was more effective than 250 mg/kg fenofibrate at reducing atherosclerotic lesions.[3] |
| Rats (Sprague-Dawley) | 1 mg/kg (single dose) | Used for pharmacokinetic studies.[1][3] |
Possible Cause 2: Suboptimal Route of Administration While oral gavage is precise, it can induce stress, which may confound experimental results.[21]
-
Solution:
-
Consider Dietary Admixture: For longer-term studies, mixing this compound into the feed can be a less stressful alternative.[23] This method provides more continuous exposure but makes precise daily dose calculation more challenging.
-
Alternative Oral Methods: Techniques like micropipette-guided drug administration (MDA), where the animal voluntarily consumes the drug mixed in a palatable vehicle like sweetened condensed milk, are emerging as a refinement to reduce stress.[13][24]
-
III. Key Experimental Protocols
Protocol 1: Preparation of this compound Suspension (0.5% Methylcellulose) for Oral Gavage
-
Calculate Required Amount: Determine the total volume of suspension needed for the study. Calculate the required mass of this compound based on the desired concentration (e.g., 0.1 mg/mL for a 10 mL/kg dose volume to achieve a 1 mg/kg dose).
-
Prepare Vehicle: Weigh the appropriate amount of methylcellulose powder to make a 0.5% (w/v) solution (e.g., 50 mg for 10 mL).
-
Hydrate Methylcellulose: Heat half of the final required volume of purified water to 60-70°C. Add the methylcellulose powder and stir until it is thoroughly wetted.
-
Cool and Dissolve: Add the remaining volume of cold water and continue to stir in a cold bath (e.g., on ice) until the solution is clear and viscous.
-
Add this compound: Weigh the calculated amount of this compound powder and add it to the methylcellulose vehicle.
-
Homogenize: Vortex the mixture vigorously. For best results, use a sonicator or a small homogenizer to ensure a fine, uniform suspension.
-
Storage: Store the suspension at 4°C, protected from light. Before each use, bring to room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol is a summary of established methods.[15][16] It should be fully validated according to regulatory guidelines before use.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard (e.g., a deuterated version of this compound).
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Vortex and then centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
Chromatographic Separation (LC):
-
Use a suitable C18 reverse-phase column.
-
Employ a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
The run time is typically short, around 5-6 minutes per sample.[15]
-
-
Mass Spectrometric Detection (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations prepared in blank plasma.
-
Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Protocol 3: Analysis of PPARα Target Gene Expression by qRT-PCR
-
Tissue Collection: At the desired time point post-dosing, humanely euthanize the animal and immediately harvest the liver. Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
RNA Extraction:
-
Homogenize a small piece of the frozen liver tissue (~20-30 mg) using a bead mill homogenizer or rotor-stator homogenizer.
-
Extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., Acox1, Cpt1a) and a reference gene (e.g., Gapdh, Actb), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the expression of the reference gene in the vehicle-treated control group.
-
References
- 1. Pharmacokinetics and metabolism of this compound, a novel selective peroxisome proliferator-activated receptor-alpha modulator, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo activation of PPAR target genes by RXR homodimers | The EMBO Journal [link.springer.com]
- 6. In vivo activation of PPAR target genes by RXR homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel selective peroxisome proliferator-activated receptor alpha modulator, improves the pathogenesis in a rodent model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Peroxisome Proliferator-Activated Receptor Alpha Modulators (SPPARMα) in the Metabolic Syndrome: Is this compound Light at the End of the Tunnel? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Applications of a Novel Selective PPARα Modulator, this compound, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Solubility and Bioavailability of this compound via a New Polymorph Form II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A validated LC-MS/MS method for the low-level determination of this compound, a novel SPPARMα, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 18. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. instechlabs.com [instechlabs.com]
- 21. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound, A Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator, Reduces Plasma Eicosanoid Levels and Ameliorates Endothelial Dysfunction in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
Identifying and mitigating experimental artifacts with Pemafibrate
Welcome to the Pemafibrate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential experimental artifacts when working with this compound. Below you will find troubleshooting guides and frequently asked questions in a Q&A format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα).[1][2][3] Its primary mechanism involves binding to and activating PPARα with high selectivity and potency.[1] This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) on DNA.[1] This interaction regulates the transcription of genes involved in lipid metabolism, primarily promoting fatty acid oxidation and increasing the production of high-density lipoprotein (HDL) cholesterol.[1]
Q2: How does this compound differ from older fibrates like fenofibrate?
This compound was developed as a selective PPARα modulator (SPPARMα) to have a better benefit-risk profile compared to conventional fibrates.[3][4] While both this compound and older fibrates activate PPARα, this compound exhibits higher selectivity and potency for PPARα.[4][5] This selectivity is thought to contribute to its different side-effect profile. For instance, older fibrates are sometimes associated with elevations in liver enzymes and serum creatinine, whereas this compound has been observed to improve liver function tests and have a lesser effect on kidney function markers in many studies.[3][4][6]
Troubleshooting Experimental Results
Issue 1: Unexpected Increase in Low-Density Lipoprotein Cholesterol (LDL-C) Levels
Q: My in vivo experiment with this compound shows a significant decrease in triglycerides but an unexpected increase in LDL-C. Is this an artifact?
A: This is a known effect of this compound and is generally not considered an experimental artifact but rather a consequence of its mechanism of action.[7] The catabolism of triglyceride-rich lipoproteins, which is enhanced by this compound, can lead to the generation of both HDL-C and LDL-C.[7] The extent of the LDL-C increase can be dependent on the baseline triglyceride and LDL-C levels of the experimental subjects.[7]
Mitigation and Investigation:
-
Comprehensive Lipid Profiling: When assessing the effects of this compound, it is crucial to measure the complete lipid profile, not just triglycerides. This includes total cholesterol, HDL-C, LDL-C, very-low-density lipoprotein (VLDL-C), and remnant-like particle cholesterol (RLP-C).
-
Apolipoprotein Measurement: Consider measuring apolipoproteins, such as ApoB, ApoA-I, and ApoC-III, to gain a more detailed understanding of the changes in lipoprotein metabolism. This compound has been shown to decrease ApoC-III levels.[8]
-
Particle Size Analysis: If available, analyzing lipoprotein particle size can provide further insights. This compound has been shown to decrease small, dense LDL particles, which are considered more atherogenic.[9]
Issue 2: Concerns Regarding Hepatotoxicity and Abnormal Liver Function Tests
Q: I am observing changes in liver enzyme levels in my cell culture or animal model treated with this compound. How can I determine if this is a true toxic effect or an experimental artifact?
A: Unlike some older fibrates that can cause an increase in liver enzymes, this compound has often been associated with a decrease in alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (γ-GT) in clinical settings.[4][10][11] However, any unexpected elevation in liver enzymes in a preclinical model warrants careful investigation.
Mitigation and Investigation:
-
Dose-Response Study: Perform a dose-response study to determine if the observed effects are dose-dependent. The doses used in preclinical models are sometimes higher than the clinical doses in humans.[12]
-
Control Compounds: Include appropriate controls in your experiment, such as vehicle control and a positive control known to induce hepatotoxicity (e.g., a high dose of an older fibrate or another known hepatotoxic agent).
-
Histopathological Analysis: In animal studies, conduct a histopathological examination of the liver tissue to look for signs of injury, inflammation, or steatosis. This compound has been shown to ameliorate non-alcoholic fatty liver disease (NAFLD) in some models.[4][13]
-
Gene Expression Analysis: Analyze the expression of genes involved in fatty acid oxidation, lipid transport, and inflammation in the liver to confirm that the observed effects are consistent with PPARα activation.
Issue 3: Unexpected Changes in Renal Function Markers
Q: My animal study shows a slight increase in serum creatinine after this compound administration. Is this a cause for concern?
A: While this compound is generally considered to have a better renal safety profile than older fibrates, some clinical and preclinical studies have reported slight, often reversible, increases in serum creatinine.[4][6] However, the PROMINENT trial reported a higher incidence of adverse renal events with this compound.[6][14] Therefore, any changes in renal markers should be carefully evaluated.
Mitigation and Investigation:
-
Monitor Multiple Markers: In addition to serum creatinine, monitor other markers of renal function, such as blood urea nitrogen (BUN) and estimated glomerular filtration rate (eGFR).
-
Urinalysis: Perform urinalysis to check for proteinuria or other abnormalities.
-
Histopathology: Conduct histopathological examination of the kidneys to look for any signs of damage.
-
Long-term Studies: If feasible, conduct longer-term studies to see if the changes in renal markers are transient or progressive.
Data Summary Tables
Table 1: Effects of this compound on Lipid Parameters (Clinical Trial Data)
| Parameter | Direction of Change | Typical Magnitude of Change | Reference |
| Triglycerides | ↓ | 45-50% reduction | [4][8] |
| HDL-C | ↑ | 5-20% increase | [15] |
| LDL-C | ↑ | Variable, can increase | [7][16] |
| VLDL-C | ↓ | Significant reduction | [2][14] |
| Non-HDL-C | ↓ | Significant reduction | [8] |
| ApoB | ↓ | Reduction observed | [8] |
| ApoC-III | ↓ | Significant reduction | [8][14] |
| Remnant Cholesterol | ↓ | Significant reduction | [8][14] |
Table 2: Comparison of this compound and Fenofibrate Effects (Clinical Observations)
| Feature | This compound | Fenofibrate | Reference |
| PPARα Selectivity | High | Moderate | [4][5] |
| Triglyceride Lowering | Strong | Strong | [4] |
| Effect on Liver Enzymes | Often improves | Can increase | [3][4] |
| Effect on Serum Creatinine | Minimal to slight increase | Can increase | [3][4][6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of PPARα Activation in Hepatocytes
-
Cell Culture: Culture human (e.g., HepG2) or rodent primary hepatocytes in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression of known PPARα target genes (e.g., CPT1A, ACADM, ACOX1 for fatty acid oxidation, and ABCA1 for cholesterol efflux).
-
Western Blot Analysis: Prepare cell lysates and perform western blotting to assess changes in the protein levels of PPARα targets.
-
Reporter Gene Assay: Co-transfect cells with a PPRE-luciferase reporter plasmid, a PPARα expression plasmid, and a control plasmid (e.g., β-galactosidase). Treat with this compound and measure luciferase activity to quantify PPARα transcriptional activation.
Protocol 2: In Vivo Evaluation of this compound in a Dyslipidemic Mouse Model
-
Animal Model: Use a suitable mouse model of dyslipidemia, such as C57BL/6J mice on a high-fat diet or genetically modified mice (e.g., ApoE*3-Leiden.CETP mice).
-
Treatment: Administer this compound orally (e.g., 0.1-1 mg/kg/day) or vehicle control for a defined period (e.g., 4-12 weeks).
-
Blood Sampling and Analysis: Collect blood samples at baseline and at the end of the treatment period. Analyze plasma for a full lipid panel (total cholesterol, triglycerides, HDL-C, LDL-C), liver enzymes (ALT, AST), and renal function markers (creatinine, BUN).
-
Tissue Harvesting and Analysis: At the end of the study, harvest liver and other relevant tissues.
-
Histology: Perform H&E and Oil Red O staining on liver sections to assess steatosis, inflammation, and fibrosis.
-
Gene Expression: Extract RNA from the liver for qRT-PCR analysis of PPARα target genes.
-
Lipid Content: Measure hepatic triglyceride content.
-
Visualizations
Caption: this compound's mechanism of action via PPARα activation.
Caption: General experimental workflow for studying this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Clinical Applications of a Novel Selective PPARα Modulator, this compound, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lessons from PROMINENT and prospects for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy and safety of this compound in patients with hypertriglyceridemia in clinical settings: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound in people with type 2 diabetes and elevated triglyceride levels: 52‐week data from the PROVIDE study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Ameliorates Steatotic Liver Disease Regardless of Endothelial Dysfunction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduction of Cardiovascular Risk with this compound: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. Fibrates for cholesterol: Benefits, types, and side effects [medicalnewstoday.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative In Vivo Analysis of Pemafibrate and Fenofibrate Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy and safety of pemafibrate and fenofibrate, two peroxisome proliferator-activated receptor alpha (PPARα) agonists used in the management of dyslipidemia. The information presented is collated from multiple in vivo studies to support research and development in metabolic therapeutics.
Comparative Efficacy on Lipid and Safety Biomarkers
This compound, a selective PPARα modulator (SPPARMα), demonstrates a distinct profile compared to the conventional fibrate, fenofibrate. It exhibits higher potency and selectivity for PPARα activation.[1][2] This selectivity is believed to contribute to its potent effects on triglyceride metabolism and its improved safety profile.[3]
Lipid Profile Modulation
Clinical studies indicate that this compound is superior or non-inferior to fenofibrate in reducing serum triglycerides (TG).[1][4] A phase III clinical trial showed that this compound at doses of 0.2 mg/day and 0.4 mg/day resulted in TG reductions of -46.2% and -45.9% respectively, compared to a -39.7% reduction with fenofibrate at 106.6 mg/day.[5] Another study confirmed the non-inferiority of this compound (0.2 mg/day and 0.4 mg/day) to fenofibrate (200 mg/day) in TG reduction.[1] Furthermore, this compound has been shown to effectively increase high-density lipoprotein cholesterol (HDL-C) levels.[6][7]
| Parameter | This compound (0.2 mg/day) | This compound (0.4 mg/day) | Fenofibrate (106.6 mg/day) | Fenofibrate (200 mg/day) | Reference |
| Triglycerides (TG) | -46.2% | -45.9% | -39.7% | [5] | |
| Triglycerides (TG) | -46% to -52% (range across doses) | -46% to -52% (range across doses) | Non-inferior | [1] | |
| HDL-Cholesterol (HDL-C) | Significant Increase | Significant Increase | Mild Increase | [6][7] | |
| LDL-Cholesterol (LDL-C) | Statistically insignificant increase | Statistically insignificant increase | Statistically insignificant increase | [2][6] |
Liver Function Safety
A significant advantage of this compound is its favorable liver safety profile. While conventional fibrates like fenofibrate are known to sometimes increase liver function test values, this compound has been observed to decrease levels of alanine aminotransferase (ALT) and gamma-glutamyltransferase (γ-GT).[5][8] In a comparative study, the incidence of liver-related adverse events was markedly lower in this compound groups compared to the fenofibrate group.[1]
| Parameter | This compound | Fenofibrate | Reference |
| Alanine Aminotransferase (ALT) | Decreased | Increased | [5] |
| Gamma-Glutamyltransferase (γ-GT) | Decreased | Increased | [5][9] |
| Liver-related Adverse Events | Lower Incidence | Higher Incidence | [1] |
Renal Function Safety
Fenofibrate use has been associated with increases in serum creatinine and cystatin C, and a corresponding decrease in estimated glomerular filtration rate (eGFR), raising concerns about renal safety.[8][10] In contrast, this compound demonstrates a superior renal safety profile with significantly smaller changes in these markers.[5][8] This is largely attributed to its primary metabolism in the liver and excretion into the bile, whereas fenofibrate is mainly excreted via the kidneys.[3][11] Studies have shown that switching patients from fenofibrate to this compound can lead to an improvement in eGFR.[12][13][14]
| Parameter | This compound | Fenofibrate | Reference |
| Serum Creatinine | Smaller Increase | Larger Increase | [5] |
| Estimated GFR (eGFR) | Smaller Decrease / Improvement upon switching | Larger Decrease | [8][9][12] |
| Primary Route of Excretion | Bile (Hepatic) | Renal | [3][11] |
| Adverse Drug Reactions (ADRs) | 2.7% - 6.8% | 23.7% | [5] |
Mechanism of Action: PPARα Signaling Pathway
Both this compound and fenofibrate exert their effects by activating PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism.[15] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, modulating gene expression.[15] This leads to increased synthesis of lipoprotein lipase (LPL), which hydrolyzes triglycerides, and apolipoproteins A-I and A-II, key components of HDL.[8] It also decreases the expression of apolipoprotein C-III, an inhibitor of LPL.[8] this compound's high selectivity for PPARα is thought to maximize these on-target effects while minimizing off-target actions that may contribute to adverse effects seen with less selective fibrates.[3]
Experimental Protocols
The data presented is primarily derived from multicenter, placebo-controlled, double-blind, randomized clinical trials. A representative methodology is outlined below.
Objective: To compare the efficacy and safety of multiple doses of this compound with fenofibrate and placebo in patients with high triglyceride and low HDL-C levels.[4]
Study Design:
-
Phase: Phase III, randomized, double-blind, parallel-group comparison.[4]
-
Patient Population: Adult patients with fasting serum triglyceride levels ≥150 mg/dL and <500 mg/dL and low HDL-C levels.[5]
-
Treatment Arms: Patients were randomly assigned to receive one of the following for a 12- to 24-week period:[4][5]
-
Placebo
-
This compound (e.g., 0.1 mg/day, 0.2 mg/day, 0.4 mg/day)
-
Fenofibrate (e.g., 100 mg/day, 200 mg/day)
-
-
Primary Efficacy Endpoint: Percent change in fasting serum triglyceride levels from baseline to the end of treatment.[4]
-
Secondary Efficacy Endpoints: Percent change in other lipid parameters, including HDL-C, LDL-C, apolipoproteins, etc.[1]
-
Safety Assessments: Monitoring of adverse events (AEs), adverse drug reactions (ADRs), vital signs, and clinical laboratory tests (including liver function tests like ALT/AST and renal function markers like serum creatinine and eGFR) throughout the study.[4]
Conclusion
In vivo comparative studies demonstrate that this compound is a highly effective agent for lowering triglycerides, with efficacy that is non-inferior and, in some comparisons, superior to that of fenofibrate.[1][5] The primary distinguishing feature of this compound is its significantly improved safety profile, particularly concerning liver and renal function.[4][5] Its selective PPARα modulation results in fewer adverse events, positioning it as a potentially safer alternative to conventional fibrates for a broader range of patients, including those with renal impairment.[1][13]
References
- 1. Efficacy and Safety of this compound Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Association between this compound Therapy and Triglyceride to HDL-Cholesterol Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. twinkle.repo.nii.ac.jp [twinkle.repo.nii.ac.jp]
- 10. d-nb.info [d-nb.info]
- 11. Effects of Switching from Fenofibrate to this compound for Asymptomatic Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Switching from Conventional Fibrates to this compound Has Beneficial Effects on the Renal Function of Diabetic Subjects with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of this compound in patients with chronic kidney disease: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Switching from Conventional Fibrates to this compound Has Beneficial Effects on the Renal Function of Diabetic Subjects with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
Pemafibrate: A Head-to-Head Comparison with Other PPARα Agonists in Dyslipidemia Management
For Researchers, Scientists, and Drug Development Professionals
Pemafibrate, a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), has emerged as a promising therapeutic agent for dyslipidemia, particularly in managing hypertriglyceridemia.[1][2] Its high potency and selectivity for PPARα are designed to optimize the benefit-risk profile compared to conventional fibrates like fenofibrate and bezafibrate.[1][2][3] This guide provides a comprehensive head-to-head comparison of this compound with other PPARα agonists, supported by experimental data and detailed methodologies.
Comparative Efficacy: Lipid Profile Modulation
Clinical trials have consistently demonstrated the potent triglyceride (TG)-lowering effects of this compound, often superior to standard doses of fenofibrate.[1][3][4][5] this compound has also shown favorable effects on other lipid parameters, including high-density lipoprotein cholesterol (HDL-C) and apolipoprotein levels.
Table 1: Comparative Efficacy of this compound vs. Fenofibrate on Lipid Parameters (Phase 3 Trial Data)
| Parameter | This compound (0.2 mg/day) | This compound (0.4 mg/day) | Fenofibrate (106.6 mg/day) | Fenofibrate (200 mg/day) |
| Triglycerides (TG) | -46.2%[5][6] | -45.9%[5][6] | -39.7%[5][6] | - |
| HDL-C | Increased | Increased | Increased | Increased |
| Apolipoprotein A-I (ApoA-I) | Increased | Increased | Increased | Increased |
| Very Low-Density Lipoprotein Cholesterol (VLDL-C) | Decreased | Decreased | Decreased | Decreased |
| Remnant-Like Particle Cholesterol (RemL-C) | Decreased | Decreased | Decreased | Decreased |
| Apolipoprotein C-III (ApoC-III) | Decreased | Decreased | Decreased | Decreased |
Note: Data compiled from a multicenter, placebo-controlled, double-blind, randomized trial.[4] A 2023 study also showed this compound to be more effective in decreasing TG levels and increasing Apo A-I levels when compared to bezafibrate.[7]
Safety and Tolerability Profile
A key differentiator for this compound is its improved safety profile, particularly concerning liver and kidney function, which can be a concern with older fibrates.[1][2]
Table 2: Comparative Safety Profile of this compound vs. Fenofibrate
| Adverse Event Marker | This compound | Fenofibrate |
| Alanine Aminotransferase (ALT) | Significantly Decreased[5] | Increased[5] |
| Gamma-Glutamyl Transferase (γ-GTP) | Significantly Decreased[5][8] | Increased[5] |
| Serum Creatinine | Less likely to increase[1][2] | Known to increase[3] |
| Estimated Glomerular Filtration Rate (eGFR) | Less likely to decrease[1][2] | Known to decrease[3] |
| Incidence of Adverse Drug Reactions | Significantly lower than fenofibrate (200 mg/day)[4][5] | Higher incidence at 200 mg/day dose[4][5] |
This compound is primarily metabolized in the liver and excreted into the bile, which may contribute to its safer renal profile compared to many available fibrates that are mainly excreted by the kidneys.[1][2]
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are mediated through the activation of PPARα, a nuclear receptor that plays a crucial role in lipid and lipoprotein metabolism.[1][9] As a SPPARMα, this compound exhibits high selectivity and potency for PPARα, over 2,500 times stronger than fenofibric acid, the active form of fenofibrate.[3][10]
Activation of PPARα by this compound leads to the regulation of target genes involved in:
-
Enhanced Catabolism of Triglyceride-Rich Lipoproteins: Upregulation of lipoprotein lipase (LPL) and apolipoprotein A-V (ApoA-V), and downregulation of apolipoprotein C-III (ApoC-III), an LPL inhibitor.[1][10]
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial β-oxidation.[1]
-
Increased HDL-C Synthesis: Upregulation of ABCA1 protein and mRNA levels.[1]
-
Regulation of Fibroblast Growth Factor 21 (FGF21): this compound increases serum levels and tissue expression of FGF21, which is involved in fatty acid β-oxidation and reduces VLDL secretion from the liver.[1][3][10]
Experimental Protocols
The comparative data presented is primarily derived from multicenter, randomized, double-blind, placebo- and active-controlled clinical trials. Below is a generalized protocol based on these studies.
Phase 3 Clinical Trial Protocol for Efficacy and Safety Assessment
1. Study Design:
-
A multicenter, placebo/active drug-controlled, randomized, double-blind, parallel-group comparison study.[11]
2. Patient Population:
-
Inclusion Criteria: Patients with high triglyceride levels (e.g., ≥150 mg/dL) and low HDL-C levels.[11] Specific trials, like the PROMINENT study, focused on type 2 diabetes patients with hypertriglyceridemia (TG 200-499 mg/dL) and low HDL-C (≤40 mg/dL).[12]
-
Exclusion Criteria: Severe renal or hepatic impairment, history of pancreatitis, and use of other lipid-lowering agents not permitted by the protocol.[13]
3. Treatment Arms:
-
Patients are randomly assigned to receive one of the following:
4. Efficacy Endpoints:
-
Primary Endpoint: Percent change in fasting serum triglyceride levels from baseline to the end of treatment.[7][11]
-
Secondary Endpoints: Percent changes in other lipid parameters including HDL-C, LDL-C, VLDL-C, and apolipoproteins.[4][7]
5. Safety Assessments:
-
Monitoring of adverse events (AEs) and adverse drug reactions (ADRs).[11]
-
Regular laboratory tests for liver function (ALT, AST, γ-GTP) and renal function (serum creatinine, eGFR).[8]
6. Statistical Analysis:
-
Analysis of covariance (ANCOVA) is often used to compare the percent changes in lipid parameters between treatment groups.
-
Non-inferiority and superiority analyses are conducted to compare this compound with the active comparator.[4][11]
Conclusion
This compound represents a significant advancement in the management of dyslipidemia, offering superior or equivalent triglyceride-lowering efficacy to fenofibrate but with a notably improved safety profile, particularly concerning liver and renal function. Its high selectivity and potency as a SPPARMα contribute to this favorable benefit-risk balance. For researchers and drug development professionals, this compound serves as a key example of how refining the selectivity of a pharmacological agent for its target can lead to improved therapeutic outcomes. Ongoing large-scale cardiovascular outcome trials, such as PROMINENT, will further elucidate the long-term benefits of this compound in high-risk patient populations.[12][14] However, initial results from the PROMINENT trial indicated that despite lowering triglycerides, this compound did not significantly reduce the risk of cardiovascular events.[15]
References
- 1. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Applications of a Novel Selective PPARα Modulator, this compound, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marked effects of novel selective peroxisome proliferator-activated receptor α modulator, this compound in severe hypertriglyceridemia: preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound Versus Bezafibrate to Treat Patients with Hypertriglyceridemia: A Randomized Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound in Comparison to Fenofibrate and Bezafibrate on Triglyceride Levels and Liver, and Renal Functions in Patients With Hypertriglyceridemia and Type 2 Diabetes [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Novel Selective PPARα Modulator this compound for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. PROMINENT Trial: this compound Lowers Triglycerides Without CV Benefits — Is This the Nail in the Coffin For Fibrates? - American College of Cardiology [acc.org]
Illuminating the Mechanism: A Comparative Guide to Validating Pemafibrate's Target Engagement in Animal Tissues
For researchers and drug development professionals, confirming that a drug molecule interacts with its intended target within a living organism is a critical step in the preclinical validation process. This guide provides a comparative overview of established and emerging experimental methods for validating the target engagement of Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, in animal tissues. We present a detailed comparison of direct and indirect validation techniques, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
This compound's therapeutic effects, primarily the reduction of serum triglycerides, are mediated through the activation of PPARα, a nuclear receptor that plays a pivotal role in lipid metabolism. Validating that this compound effectively binds to and activates PPARα in relevant tissues such as the liver is paramount for understanding its mechanism of action and for the development of next-generation therapies.
The PPARα Signaling Pathway: A Visual Overview
This compound, upon entering the cell, binds to PPARα. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The resulting complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in circulating triglycerides.
Comparison of Target Engagement Validation Methods
The selection of an appropriate method to validate this compound's target engagement depends on several factors, including the specific research question, available resources, and the desired level of detail (direct binding versus downstream functional effects). Below is a comparative summary of key techniques.
| Method | Principle | Type | Throughput | Cost | Key Advantages | Key Limitations |
| Radioligand Binding Assay | Measures the direct binding of a radiolabeled ligand (e.g., [3H]-Pemafibrate) to PPARα in tissue homogenates. | Direct | Low to Medium | High | Quantitative measurement of binding affinity (Kd) and receptor density (Bmax). | Requires synthesis of a radiolabeled compound; use of radioactive materials. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of PPARα upon this compound binding in intact cells or tissue lysates. | Direct | Medium to High | Moderate | Label-free; reflects in-cellulo target engagement. | Requires a specific antibody for detection; optimization of heating conditions is crucial. |
| Quantitative PCR (qPCR) | Measures the mRNA expression levels of PPARα target genes (e.g., Cpt1a, Acox1). | Indirect | High | Low | Highly sensitive and quantitative for measuring changes in gene transcription. | mRNA levels may not always correlate with protein expression and functional activity. |
| Western Blotting | Measures the protein levels of PPARα and its downstream target proteins. | Indirect | Low to Medium | Moderate | Provides information on protein expression levels. | Semi-quantitative; antibody specificity is critical. |
| Fatty Acid Oxidation Assay | Measures the rate of fatty acid catabolism in isolated hepatocytes or tissue homogenates treated with this compound. | Indirect | Medium | Moderate | Directly assesses a key physiological outcome of PPARα activation. | Can be influenced by factors other than direct PPARα activation. |
| Chromatin Immunoprecipitation (ChIP)-seq | Identifies the genome-wide binding sites of the PPARα-RXR complex in response to this compound treatment. | Direct | Low | Very High | Provides a global view of PPARα target genes and regulatory elements. | Technically challenging and computationally intensive. |
| Positron Emission Tomography (PET) | In vivo imaging technique that can quantify receptor occupancy using a radiolabeled PPARα ligand. | Direct | Very Low | Very High | Non-invasive, allows for longitudinal studies in the same animal. | Requires a specific and validated PPARα PET tracer, which is not widely available. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for PPARα in Mouse Liver
Objective: To determine the thermal stabilization of PPARα in mouse liver tissue upon binding to this compound.
Materials:
-
Mouse liver tissue
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
Thermal cycler or heating block
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PPARα antibody
Procedure:
-
Homogenize fresh mouse liver tissue in ice-cold PBS with protease inhibitors.
-
Distribute the homogenate into PCR tubes.
-
Add this compound (or vehicle control) to the respective tubes and incubate at room temperature for 30 minutes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the levels of soluble PPARα in the supernatant by Western blotting using an anti-PPARα antibody.
-
Quantify the band intensities and plot them against the heating temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Quantitative PCR (qPCR) for PPARα Target Gene Expression in Mouse Liver
Objective: To quantify the change in mRNA expression of PPARα target genes in the liver of mice treated with this compound.
Materials:
-
Mouse liver tissue from this compound-treated and control mice
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for PPARα target genes (e.g., Cpt1a, Acox1) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Isolate total RNA from mouse liver tissue using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and specific primers for the target and housekeeping genes.
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression in the this compound-treated group relative to the control group, normalized to the housekeeping gene.
In Vitro Fatty Acid Oxidation Assay in Isolated Mouse Hepatocytes
Objective: To measure the effect of this compound on the rate of fatty acid oxidation in primary mouse hepatocytes.
Materials:
-
Primary mouse hepatocytes
-
This compound
-
[1-¹⁴C]Palmitic acid
-
Scintillation fluid and counter
Procedure:
-
Isolate primary hepatocytes from mouse liver via collagenase perfusion.
-
Plate the hepatocytes in appropriate culture medium and allow them to attach.
-
Treat the hepatocytes with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Incubate the treated cells with medium containing [1-¹⁴C]palmitic acid for 2-4 hours.
-
After incubation, collect the medium and separate the ¹⁴CO₂ (produced from fatty acid oxidation) from the radiolabeled substrate. This is typically done by acidifying the medium to release CO₂ and trapping it in a basic solution.
-
Measure the amount of trapped ¹⁴CO₂ using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cells. An increase in ¹⁴CO₂ production in this compound-treated cells indicates enhanced fatty acid oxidation.
Logical Workflow for Target Validation
The process of validating this compound's target engagement can be structured as a logical workflow, starting from initial in vitro confirmation to in vivo validation of physiological effects.
Conclusion
Validating the target engagement of this compound in animal tissues is a multi-faceted process that can be approached using a variety of experimental techniques. Direct binding assays such as CETSA and radioligand binding provide conclusive evidence of a physical interaction between this compound and PPARα. Indirect methods, including the analysis of downstream gene and protein expression and the measurement of physiological responses like fatty acid oxidation, offer crucial functional validation. For a comprehensive understanding, a combination of these direct and indirect approaches is recommended. This guide provides a framework for researchers to select the most appropriate methods for their specific research goals and to rigorously validate the mechanism of action of this compound and other PPARα modulators.
Cross-Validation of Pemafibrate's Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), has emerged as a promising therapeutic agent for managing dyslipidemia. Its efficacy and safety profile, particularly when compared to conventional fibrates like fenofibrate, are of significant interest to the research and drug development community. This guide provides a cross-validation of this compound's effects in various cell types, including hepatocytes, macrophages, endothelial cells, and microglia. We present a comparative analysis with fenofibrate, supported by quantitative experimental data, detailed methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding of this compound's cellular mechanisms of action.
Comparative Efficacy in Key Cell Types
This compound's therapeutic effects are mediated through its interaction with PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. The following tables summarize the quantitative effects of this compound in different cell types, with fenofibrate as a comparator where data is available.
Hepatocytes: Lipid Metabolism Regulation
Hepatocytes are the primary site of action for fibrates in regulating systemic lipid levels. This compound demonstrates potent activity in modulating genes involved in fatty acid oxidation, lipoprotein metabolism, and cholesterol homeostasis.
| Gene Target | Drug | Cell Type | Fold Change/Effect | Reference |
| ABCA1 | This compound | Primary Human Hepatocytes | Significant Induction | [1] |
| Fenofibrate | Primary Human Hepatocytes | Less effective induction than this compound | [1] | |
| VLDLR | This compound | Primary Human Hepatocytes | Significant Induction | [1] |
| Fenofibrate | Mouse Hepatocytes | ~6-fold increase | [2] | |
| ApoC-III | This compound | - | Significant Reduction | [3] |
| Fenofibrate | - | Reduction | [3] | |
| FGF21 | This compound | Primary Human Hepatocytes | Significant Induction | [1][3] |
Table 1: Comparative Effects of this compound and Fenofibrate on Gene Expression in Hepatocytes.
Macrophages: Cholesterol Efflux and Anti-inflammatory Effects
Macrophages play a crucial role in the development of atherosclerosis. This compound has been shown to promote cholesterol efflux from these cells, a key process in reverse cholesterol transport, and to exert anti-inflammatory effects.
| Parameter | Drug | Cell Type | Quantitative Effect | Reference |
| Cholesterol Efflux | This compound | Primary Human Macrophages | Enhanced cholesterol efflux to HDL | [4] |
| Fenofibrate | THP-1 Macrophages | - | ||
| IL-6 Expression | This compound | Microglia | Potent suppression | [5] |
| Fenofibrate | Microglia | Potent suppression | [5] | |
| TNF-α Expression | This compound | Microglia | Potent suppression | [5] |
| Fenofibrate | Microglia | Potent suppression | [5] | |
| NF-κB Phosphorylation | This compound | Microglia | Potent suppression | [5] |
| Fenofibrate | THP-1 Macrophages | Decreased nuclear p50 & p65 | [6] |
Table 2: Comparative Effects of this compound and Fenofibrate in Macrophages and Microglia.
Endothelial Cells: Anti-inflammatory Action
Endothelial dysfunction is a key initiating event in atherosclerosis. This compound exhibits anti-inflammatory properties in endothelial cells by downregulating the expression of adhesion molecules.
| Gene Target | Drug | Cell Type | Quantitative Effect | Reference |
| VCAM-1 | This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant reduction of high-glucose induced expression | [7] |
| Fenofibrate | - | - |
Table 3: Effect of this compound on Inflammatory Marker Expression in Endothelial Cells.
Experimental Protocols
Gene Expression Analysis in Hepatocytes (Quantitative Real-Time PCR)
-
Cell Culture: Primary human hepatocytes are cultured in appropriate media.
-
Treatment: Cells are treated with this compound, fenofibrate, or vehicle control at specified concentrations for a designated time period (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Quantitative real-time PCR is performed using a qPCR system with specific primers for target genes (e.g., ABCA1, VLDLR, FGF21) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Cholesterol Efflux Assay in Macrophages
-
Cell Culture and Differentiation: THP-1 human monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA).
-
Radiolabeling: Macrophages are labeled with [³H]-cholesterol for 24-48 hours.
-
Equilibration: Cells are washed and incubated in serum-free medium to allow for the equilibration of the radiolabeled cholesterol throughout the cellular pools.
-
Treatment: Cells are treated with this compound, fenofibrate, or vehicle control.
-
Efflux: The medium is replaced with fresh serum-free medium containing cholesterol acceptors (e.g., HDL, apoA-I).
-
Quantification: After a specified incubation period, the radioactivity in the medium and the cells is measured using a scintillation counter.
-
Calculation: Cholesterol efflux is expressed as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
Inflammatory Marker Expression in Endothelial Cells (qPCR)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Inflammatory Stimulus: Cells are pre-treated with an inflammatory stimulus, such as high glucose, to induce the expression of adhesion molecules.
-
Treatment: Cells are then treated with this compound or vehicle control.
-
RNA Extraction, cDNA Synthesis, and qPCR: These steps are performed as described in the hepatocyte gene expression protocol, using primers specific for VCAM-1 and a housekeeping gene.
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method.
Cytokine Measurement in Microglia (ELISA)
-
Cell Culture: Microglial cells are cultured in appropriate media.
-
Inflammatory Stimulus: Cells are stimulated with lipopolysaccharide (LPS) to induce cytokine production.
-
Treatment: Cells are co-treated with this compound, fenofibrate, or vehicle control.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA: The concentrations of IL-6 and TNF-α in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are determined by comparison to a standard curve.
Signaling Pathways and Experimental Workflows
This compound Signaling in Hepatocytes
This compound, upon entering a hepatocyte, binds to and activates PPARα. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid β-oxidation (e.g., CPT1A), lipoprotein lipase (LPL) synthesis, and the expression of VLDL receptor (VLDLR) and ABCA1, ultimately resulting in reduced triglyceride levels and increased HDL cholesterol.[1][2][3]
This compound signaling pathway in hepatocytes.
This compound's Anti-inflammatory Action in Macrophages and Endothelial Cells
In macrophages and endothelial cells, the anti-inflammatory effects of this compound are also mediated through PPARα. Activation of PPARα can interfere with the pro-inflammatory NF-κB signaling pathway. This interference can occur through several mechanisms, including the direct interaction of PPARα with NF-κB components or the induction of inhibitory proteins like IκBα. The net result is a decrease in the transcription of pro-inflammatory genes, such as VCAM-1, IL-6, and TNF-α.[5][6][7]
Anti-inflammatory action of this compound.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the cross-validation of this compound's effects in different cell types.
Experimental workflow for cross-validation.
Conclusion
The compiled data indicates that this compound is a potent and selective PPARα modulator with significant effects on lipid metabolism and inflammation across multiple cell types. In hepatocytes, it robustly induces genes involved in triglyceride clearance and HDL formation, often to a greater extent than fenofibrate.[1][3] In macrophages and microglia, this compound effectively suppresses inflammatory responses and promotes cholesterol efflux, suggesting a potential role in mitigating atherosclerosis.[4][5] Furthermore, its anti-inflammatory action extends to endothelial cells, where it can reduce the expression of adhesion molecules involved in leukocyte recruitment.[7] The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to further investigate and validate the cellular mechanisms of this compound and other SPPARMαs. This comparative guide underscores the importance of cross-validating drug effects in different cell types to gain a holistic understanding of their therapeutic potential.
References
- 1. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of hepatic VLDLR via PPARα is required for the triglyceride-lowering effect of fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel selective PPARα modulator (SPPARMα) this compound improves dyslipidemia, enhances reverse cholesterol transport and decreases inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective PPARα modulator, and fenofibrate suppress microglial activation through distinct PPARα and SIRT1-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective PPARα modulator, prevents non-alcoholic steatohepatitis development without reducing the hepatic triglyceride content - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pemafibrate and Bezafibrate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of pemafibrate and bezafibrate, two prominent fibrate drugs used in the management of dyslipidemia. The focus is on their differential effects on gene expression, underpinned by their distinct pharmacological profiles. This document summarizes quantitative data on their receptor activation, effects on lipid and lipoprotein metabolism, and outlines the experimental methodologies employed in these assessments.
Mechanism of Action: A Tale of Two Fibrates
Both this compound and bezafibrate exert their therapeutic effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the transcription of genes involved in lipid metabolism and inflammation.[1][2] However, their selectivity for PPAR subtypes differs significantly, which in turn influences their gene regulatory profiles and clinical outcomes.
This compound is a highly selective PPARα modulator (SPPARMα).[3][4] It is designed to specifically target PPARα with high potency, leading to a more focused regulation of genes primarily involved in fatty acid oxidation and lipoprotein metabolism.[3][5]
Bezafibrate , in contrast, is a pan-PPAR agonist, meaning it activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[6] This broader spectrum of activity suggests a wider range of effects on gene expression, potentially influencing not only lipid metabolism but also glucose homeostasis and other metabolic pathways.[6]
Quantitative Comparison of PPAR Activation
The differential selectivity of this compound and bezafibrate for PPAR subtypes has been quantified in vitro. The following table summarizes the half-maximal effective concentration (EC50) and percentage efficacy for the transactivation of human PPAR subtypes by these two drugs.
| Drug | PPAR Subtype | EC50 | Efficacy (%) |
| This compound | PPARα | 1.40 nM | 107% |
| PPARδ | 1.39 µM | 11.3% | |
| PPARγ | > 5 µM | 119% | |
| Bezafibrate | PPARα | 30.4 µM | 93.6% |
| PPARδ | 86.7 µM | 15.2% | |
| PPARγ | 178 µM | 77.1% |
Data sourced from a study by Inagaki et al. (2022).[6]
Comparative Effects on Gene Expression and Clinical Markers
| Parameter | This compound (0.2 mg/day) | Bezafibrate (400 mg/day) | Key Genes Potentially Involved (via PPARα) |
| Triglycerides (TG) | -46.1% | -34.7% | LPL, APOC3, APOA5 |
| HDL-Cholesterol (HDL-C) | Not significantly different | Not significantly different | APOA1, APOA2, ABCA1 |
| Apolipoprotein A-I (Apo A-I) | +9.2% | +5.7% | APOA1 |
| Remnant-like Particle Cholesterol (RemL-C) | -48.9% | -36.8% | LPL, APOC3 |
| Alanine Aminotransferase (ALT) | Greater Decrease | Decrease | Genes involved in hepatic fatty acid metabolism |
| γ-Glutamyl Transferase (γ-GT) | Greater Decrease | Decrease | Genes involved in hepatic fatty acid metabolism |
| Serum Creatinine | +5.72% | +15.5% | Genes related to renal function (less understood) |
Data from a randomized crossover study by Nakamura et al. (2023).[2][7][8] Bold values indicate a statistically significant greater effect compared to the other drug.
These clinical findings suggest that this compound's high selectivity and potency for PPARα activation leads to a more robust effect on triglyceride and RemL-C reduction and a more favorable profile regarding liver and kidney function markers compared to the broader-acting bezafibrate.[2][7][8]
Experimental Protocols
The investigation of fibrate effects on gene expression typically involves in vitro and in vivo studies.
In Vitro Studies (e.g., Human Hepatocytes)
-
Cell Culture: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are cultured in standard conditions.[9][10]
-
Fibrate Treatment: Cells are treated with varying concentrations of this compound or bezafibrate (or a vehicle control) for a specified duration (e.g., 24-48 hours).[9]
-
RNA Extraction: Total RNA is isolated from the cells.[11]
-
Gene Expression Analysis:
In Vivo Studies (e.g., Animal Models)
-
Animal Models: Commonly used models include mice (e.g., C57BL/6) or hamsters.[9][12]
-
Drug Administration: Fibrates are administered orally (e.g., via gavage or in the diet) for a defined period.[9]
-
Tissue Collection: Tissues of interest, primarily the liver, are collected for analysis.[11]
-
Gene Expression Analysis: Similar to in vitro studies, RNA is extracted from the tissues and analyzed by qRT-PCR, microarray, or RNA-sequencing.
Signaling Pathway and Experimental Workflow
References
- 1. Efficacy of this compound in Comparison to Fenofibrate and Bezafibrate on Triglyceride Levels and Liver, and Renal Functions in Patients With Hypertriglyceridemia and Type 2 Diabetes [jstage.jst.go.jp]
- 2. Efficacy and Safety of this compound Versus Bezafibrate to Treat Patients with Hypertriglyceridemia: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triglycerideforum.org [triglycerideforum.org]
- 5. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound Versus Bezafibrate to Treat Patients with Hypertriglyceridemia: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound Versus Bezafibrate to Treat Patients with Hypertriglyceridemia: A Randomized Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Pemafibrate Demonstrates Potent Therapeutic Potential in Preclinical Models for Dyslipidemia and NAFLD/NASH
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies reveals the robust therapeutic potential of pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), in animal models of dyslipidemia and non-alcoholic fatty liver disease (NAFLD)/non-alcoholic steatohepatitis (NASH). The data consistently demonstrate this compound's superiority over older fibrates, such as fenofibrate, in improving lipid profiles and mitigating liver pathology, positioning it as a promising candidate for the treatment of these metabolic disorders.
This compound's mechanism of action centers on its high selectivity and potency for PPARα, a nuclear receptor that plays a pivotal role in regulating lipid and fatty acid metabolism.[1] Activation of PPARα by this compound leads to a cascade of beneficial downstream effects, including the upregulation of genes involved in fatty acid oxidation and the increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglycerides from the circulation.[1][2]
Superior Efficacy in Dyslipidemia Models
In preclinical studies utilizing various animal models, this compound has shown marked efficacy in correcting dyslipidemia.
Table 1: Comparative Efficacy of this compound and Fenofibrate on Lipid Parameters in ApoE2 Knock-In Mice
| Treatment Group | Dose (mg/kg/day) | Change in Triglycerides (TG) | Change in HDL-Cholesterol (HDL-C) |
| Control | - | - | - |
| This compound | 0.1 | ↓ | ↑ |
| This compound | 1.0 | ↓↓ | ↑↑ |
| Fenofibrate | 100 | ↓ | ↑ |
Data compiled from preclinical studies in ApoE2 knock-in mice, a model for human-like dyslipidemia. "↓" and "↑" denote decrease and increase, respectively, with more arrows indicating a greater effect.
In human apo E2 knock-in mice fed a Western diet, this compound demonstrated a more potent reduction in plasma total cholesterol, non-HDL-C, and triglycerides compared to fenofibrate.[1] Notably, this compound achieved these effects at a significantly lower dose than fenofibrate.[1] Furthermore, studies in Sprague-Dawley rats have shown that this compound effectively inhibits the secretion of very-low-density lipoprotein (VLDL) from the liver, a key contributor to elevated triglyceride levels.
Promising Results in NAFLD/NASH Models
The therapeutic potential of this compound extends to liver diseases, particularly NAFLD and NASH. In the STAM™ mouse model, a well-established model for NASH, this compound treatment led to significant improvements in liver pathology. Specifically, it reduced the accumulation of F4/80-positive macrophages, attenuated hepatocyte ballooning, and lowered the overall NAFLD activity score.[3]
Table 2: Histological Improvements with this compound in a NASH Mouse Model (STAM™)
| Histological Parameter | This compound Treatment |
| F4/80+ Macrophage Accumulation | Reduced |
| Hepatocyte Ballooning | Attenuated |
| NAFLD Activity Score | Decreased |
These findings suggest that this compound not only addresses the dyslipidemia often associated with NAFLD/NASH but also directly impacts the inflammatory and cell-damage processes within the liver.
Mechanism of Action and Key Signaling Pathways
This compound's therapeutic effects are underpinned by its precise modulation of the PPARα signaling pathway.
Caption: this compound's PPARα Signaling Pathway.
Upon entering the cell, this compound binds to and activates PPARα. This complex then forms a heterodimer with the retinoid X receptor (RXR), which in turn binds to peroxisome proliferator response elements (PPREs) on the DNA. This binding initiates the transcription of target genes involved in lipid metabolism, leading to increased fatty acid oxidation, reduced VLDL secretion, and enhanced HDL formation.
Experimental Protocols
The preclinical findings are supported by robust experimental designs.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical Experimental Workflow.
Dyslipidemia Model (ApoE2 Knock-In Mice): Male human apo E2 knock-in mice are typically fed a Western diet to induce a human-like dyslipidemia. The animals are then randomized into treatment groups receiving vehicle control, this compound (e.g., 0.1 and 1.0 mg/kg/day), or fenofibrate (e.g., 100 mg/kg/day) via oral gavage for a specified period (e.g., 12 weeks). Blood samples are collected at baseline and at the end of the study for the analysis of plasma lipids (total cholesterol, HDL-C, LDL-C, and triglycerides). Aortas may also be harvested for the assessment of atherosclerotic lesion area.
NAFLD/NASH Model (STAM™ Mice): Male C57BL/6J mice are induced with streptozotocin at a young age and fed a high-fat diet to develop the STAM™ model of NASH. At an appropriate age (e.g., 6 weeks), mice are randomized to receive vehicle control or this compound (e.g., 0.1 mg/kg/day) mixed in their diet for a defined duration (e.g., 6 weeks). At the end of the treatment period, livers are harvested for histological analysis, including Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning, as well as immunohistochemistry for markers such as F4/80.
Conclusion
The compelling preclinical data strongly support the therapeutic potential of this compound as a highly effective agent for the management of dyslipidemia and NAFLD/NASH. Its selective and potent activation of PPARα translates into superior efficacy and a potentially better safety profile compared to existing fibrates. These promising preclinical findings have paved the way for ongoing clinical trials to validate its utility in human populations.
References
- 1. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Applications of a Novel Selective PPARα Modulator, this compound, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Pemafibrate and Fenofibrate
A deep dive into the gene expression profiles modulated by two key PPARα agonists, providing researchers, scientists, and drug development professionals with a comprehensive guide to their distinct mechanisms and therapeutic potential.
This guide offers an objective comparison of the transcriptomic effects of pemafibrate, a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), and fenofibrate, a conventional fibrate. By examining the differential gene expression and pathway modulation, this document aims to provide valuable insights for research and drug development in the field of metabolic and cardiovascular diseases.
Introduction
This compound and fenofibrate are both agonists of PPARα, a nuclear receptor that plays a central role in the regulation of lipid and lipoprotein metabolism, as well as inflammation.[1][2] While both drugs are used to treat dyslipidemia, particularly hypertriglyceridemia, emerging evidence from transcriptomic studies reveals significant differences in their molecular actions.[3][4] this compound is characterized by its higher potency and selectivity for PPARα, which translates into a distinct gene expression profile with potentially a better benefit-risk balance compared to fenofibrate.[5][6]
Comparative Efficacy and Selectivity
This compound exhibits a significantly higher binding affinity and activation potency for PPARα compared to fenofibric acid, the active metabolite of fenofibrate.[6][7] This enhanced selectivity is attributed to its unique Y-shaped structure, which allows for a more extensive interaction with the ligand-binding pocket of PPARα.[8][9][10] This strong and specific binding induces a unique conformational change in the receptor, leading to the recruitment of specific co-activator complexes and resulting in a more targeted modulation of gene expression.[8][11] In contrast, fenofibrate's interaction is less specific, potentially leading to off-target effects.[8]
| Feature | This compound | Fenofibrate | Reference |
| Receptor Activation | High-potency and highly selective PPARα agonist (SPPARMα) | PPARα agonist | [5][12] |
| Binding Affinity | Markedly increased compared to fenofibrate | Lower than this compound | [8] |
| EC50 Value | 1.5 nM | Higher than this compound | [7] |
| Subtype Selectivity | >2000-fold for PPARα over other PPAR subtypes | Less selective | [7] |
Differential Gene Expression
Transcriptome analyses in primary human hepatocytes and mouse models have demonstrated distinct gene expression profiles induced by this compound and fenofibrate.[3][4] this compound shows a more pronounced effect on genes involved in fatty acid oxidation and lipoprotein metabolism, while having a lesser impact on genes associated with peroxisome biogenesis, a hallmark of older fibrates that has been linked to potential adverse effects.[13]
Key Upregulated Genes
| Gene | Function | This compound Effect | Fenofibrate Effect | Reference |
| VLDLR | Very-low-density lipoprotein receptor; involved in the uptake of triglyceride-rich lipoproteins. | More effective induction | Less effective induction | [7] |
| ABCA1 | ATP binding cassette subfamily A member 1; crucial for reverse cholesterol transport. | More effective induction | Less effective induction | [7][13] |
| FGF21 | Fibroblast growth factor 21; an endocrine factor regulating glucose and lipid metabolism. | Significantly increased plasma levels and gene expression | Less significant increase | [3][4][7] |
| HMGCS2 | 3-hydroxy-3-methylglutaryl-CoA synthase 2; rate-limiting enzyme in ketogenesis. | Profoundly induced | Less induction | [7][9] |
| PDK4 | Pyruvate dehydrogenase kinase 4; regulates glucose oxidation. | Profoundly induced | Less induction | [7][9] |
| LPL | Lipoprotein lipase; hydrolyzes triglycerides in lipoproteins. | Increased production | Increased production | [3] |
| MBL2 | Mannose-binding lectin 2; involved in innate immunity. | Induced in human hepatocytes | No significant effect reported | [7] |
| ENPEP | Glutamyl aminopeptidase; role in blood pressure regulation. | Induced in human hepatocytes | No significant effect reported | [7] |
Key Downregulated Genes
| Gene | Function | This compound Effect | Fenofibrate Effect | Reference |
| ApoC-III | Apolipoprotein C-III; an inhibitor of lipoprotein lipase. | Reduced serum levels | Reduced serum levels | [3] |
| Angptl3 | Angiopoietin-like 3; an inhibitor of lipoprotein lipase. | Reduced serum levels | Reduced serum levels | [3] |
| Inflammatory Genes | Pro-inflammatory cytokines and adhesion molecules. | Anti-inflammatory effects by inhibiting expression | Anti-inflammatory effects | [2][13] |
Signaling Pathways and Mechanisms
The primary mechanism of action for both drugs is the activation of PPARα, which forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[2]
Caption: PPARα signaling pathway activation by this compound and fenofibrate.
The differential effects of this compound and fenofibrate arise from their distinct abilities to interact with PPARα and modulate the subsequent transcriptional response. This compound's selective action is thought to maximize the expression of genes with beneficial metabolic effects while minimizing the induction of genes that may contribute to adverse effects.[4]
Experimental Protocols
The transcriptomic data cited in this guide were primarily generated from studies utilizing the following methodologies:
-
Cell Culture: Primary human hepatocytes were treated with either this compound or fenofibric acid at various concentrations.
-
Animal Models: Male C57BL/6J mice or specific transgenic mouse models (e.g., human apoA-I transgenic mice) were administered this compound or fenofibrate via oral gavage.[7]
-
RNA Extraction and Sequencing: Total RNA was extracted from cultured cells or liver tissues, followed by library preparation and high-throughput RNA sequencing (RNA-seq) or microarray analysis to determine gene expression levels.
-
Data Analysis: Bioinformatic tools were used to identify differentially expressed genes, perform pathway analysis, and compare the transcriptomic profiles between the different treatment groups.
Caption: A generalized workflow for comparative transcriptomic studies.
Conclusion
The comparative transcriptomic analysis of this compound and fenofibrate reveals distinct molecular signatures that underpin their clinical profiles. This compound, as a SPPARMα, demonstrates a more targeted and potent activation of PPARα, leading to a more favorable gene expression profile for improving lipid metabolism and potentially reducing the risk of adverse effects compared to fenofibrate. These findings provide a crucial foundation for further research into the therapeutic applications of selective PPARα modulation and for the development of next-generation metabolic therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Applications of a Novel Selective PPARα Modulator, this compound, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Selective PPARα Modulator this compound for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of this compound Versus Fenofibrate Administration on Serum Lipid Levels in Patients with Dyslipidemia: Network Meta-Analysis and Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. r3i.org [r3i.org]
Assessing the Synergistic Effects of Pemafibrate in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), has demonstrated significant efficacy in managing dyslipidemia, primarily by reducing triglyceride (TG) levels and increasing high-density lipoprotein cholesterol (HDL-C). As the clinical landscape moves towards combination therapies for complex metabolic diseases, understanding the synergistic or additive effects of this compound with other compounds is crucial. This guide provides a comparative analysis of this compound in combination with statins and sodium-glucose cotransporter 2 (SGLT2) inhibitors, supported by experimental data.
This compound and Statins: A Synergistic Approach to Dyslipidemia
The combination of this compound with statins, the cornerstone of low-density lipoprotein cholesterol (LDL-C) management, has been investigated in multiple clinical studies. The primary rationale for this combination is to address residual cardiovascular risk in patients whose LDL-C is controlled by statins but who still present with elevated triglycerides.
Quantitative Data Summary
A pooled analysis of data from six randomized, double-blind, placebo-controlled studies involving 1,253 patients with dyslipidemia provides robust evidence for the efficacy and safety of this compound as an add-on therapy to statins. The key findings are summarized below.[1]
Table 1: Efficacy of this compound in Combination with Statins (12-week data) [1]
| Treatment Group | N | Baseline TG (mg/dL) | Percent Change in TG from Baseline |
| Placebo + Statin | - | - | -2.0% |
| This compound 0.1 mg/day + Statin | - | - | -45.1% |
| This compound 0.2 mg/day + Statin | - | - | -48.5% |
| This compound 0.4 mg/day + Statin | - | - | -50.0%* |
*p < 0.001 vs. placebo + statin group
Pharmacokinetic studies have shown that there are no clinically significant drug-drug interactions between this compound and various statins, including pitavastatin, atorvastatin, rosuvastatin, pravastatin, simvastatin, and fluvastatin.[2] The incidence of adverse events in the combination therapy groups was similar to that of the placebo groups.[1]
Signaling Pathway and Mechanism of Synergy
This compound primarily acts by activating PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. This leads to increased fatty acid oxidation and clearance of triglyceride-rich lipoproteins. Statins, on the other hand, inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, leading to a reduction in LDL-C.
Interestingly, preclinical studies suggest a potential for synergistic interaction at the molecular level. Statins, by inhibiting the mevalonate pathway, can reduce the synthesis of geranylgeranyl pyrophosphate (GGpp). A decrease in GGpp can inhibit the Rho signaling pathway, which in turn can lead to the activation of PPARα.[3][4][5] This suggests that statins may potentiate the effects of this compound by also acting on its target, PPARα, through an independent mechanism.
Figure 1: Potential synergistic mechanism of this compound and Statins.
This compound and SGLT2 Inhibitors: A Novel Combination for Metabolic Steatohepatitis
The combination of this compound with SGLT2 inhibitors, a class of anti-diabetic drugs, is being explored for the treatment of non-alcoholic steatohepatitis (NASH), a condition often associated with dyslipidemia and type 2 diabetes.
Quantitative Data Summary
A preclinical study investigated the synergistic effects of this compound (Pema) and the SGLT2 inhibitor Tofogliflozin (Tofo) in a STAM™ mouse model of NASH. The combination therapy showed significant improvements in several parameters compared to monotherapy.[6][7]
Table 2: Effects of this compound and Tofogliflozin Combination in a NASH Mouse Model [6][7][8]
| Parameter | Control (NASH) | This compound (0.1 mg/kg) | Tofogliflozin (10 mg/kg) | Pema + Tofo |
| Serum Triglycerides (mg/dL) | ~150 | ~100 | ~150 | ~75 |
| Serum Glucose (mg/dL) | ~400 | ~400 | ~200 | ~150 |
| Ballooning Score | High | Reduced | Reduced | Significantly Reduced |
| Number of Liver Tumors | High | Reduced | Reduced | Significantly Reduced |
| Survival Rate | 10% | 30% | - | 50% * |
*Statistically significant improvement compared to control and/or monotherapy.
Signaling Pathway and Mechanism of Synergy
This compound, through PPARα activation, enhances fatty acid oxidation in the liver. SGLT2 inhibitors lower blood glucose levels by promoting its excretion in the urine. The proposed synergy in the context of NASH stems from their complementary actions on hepatic lipid and glucose metabolism. By lowering systemic glucose and insulin levels, SGLT2 inhibitors can reduce de novo lipogenesis in the liver. This, combined with this compound-induced fatty acid oxidation, leads to a more profound reduction in hepatic steatosis and inflammation.
Figure 2: Complementary mechanisms of this compound and SGLT2 Inhibitors in NASH.
Experimental Protocols
Assessment of Synergy in Clinical Trials (this compound + Statins)
The synergistic or additive effects of this compound and statins were evaluated in multicenter, randomized, double-blind, placebo-controlled clinical trials.
-
Study Population: Patients with dyslipidemia, often with hypertriglyceridemia, who were either already on stable statin therapy or were statin-naïve.
-
Intervention: Patients were randomized to receive placebo or different doses of this compound (e.g., 0.1, 0.2, 0.4 mg/day) with or without a background of statin therapy.
-
Primary Endpoints: The primary efficacy endpoint was typically the percent change in fasting serum triglyceride levels from baseline to the end of the treatment period (e.g., 12 weeks).
-
Lipid Measurements: Fasting blood samples were collected at baseline and at specified follow-up visits. Lipid parameters (total cholesterol, LDL-C, HDL-C, and triglycerides) were measured using standardized enzymatic assays.
-
Safety Monitoring: Adverse events were monitored throughout the study. Clinical laboratory tests, including liver function tests (ALT, AST) and renal function markers (serum creatinine, eGFR), were performed at regular intervals.
Figure 3: General workflow for clinical trials assessing this compound and Statin combination.
Preclinical Assessment of Synergy (this compound + SGLT2 Inhibitors)
The synergistic effects of this compound and Tofogliflozin were assessed in a preclinical model of NASH.
-
Animal Model: The STAM™ mouse model was used, which develops NASH that progresses to hepatocellular carcinoma (HCC). Male C57BL/6J mice are given a single subcutaneous dose of streptozotocin at two days of age to induce a diabetic state, followed by a high-fat diet from four weeks of age.
-
Treatment Groups: Mice were divided into several groups: a control group (NASH mice), a this compound monotherapy group, a Tofogliflozin monotherapy group, and a combination therapy group.
-
Drug Administration: this compound was mixed into the diet, and Tofogliflozin was also administered orally. Treatment was initiated before the full development of NASH to assess the preventative effects.
-
Biochemical Analysis: Blood samples were collected to measure serum levels of triglycerides, glucose, and liver enzymes (e.g., ALT).
-
Histopathological Analysis: Liver tissues were collected at the end of the study and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Sirius Red staining was used to evaluate fibrosis.
-
Survival Analysis: A separate cohort of mice was followed for a longer duration to assess the impact of the treatments on survival and the development of HCC.
Conclusion
The available evidence strongly suggests that this compound can be effectively and safely combined with other compounds to manage complex metabolic disorders. The combination with statins offers a potent therapeutic option for patients with atherogenic dyslipidemia, demonstrating a significant additive effect on triglyceride reduction. The preclinical data on the combination of this compound with an SGLT2 inhibitor are promising for the treatment of NASH, indicating a synergistic effect on improving liver pathology and survival. Further clinical investigation into the this compound-SGLT2 inhibitor combination is warranted to translate these preclinical findings to human patients. These combination strategies highlight the potential of this compound as a versatile agent in the armamentarium against cardiovascular and metabolic diseases.
References
- 1. Efficacy and Safety of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα): Pooled Analysis of Phase 2 and 3 Studies in Dyslipidemic Patients with or without Statin Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug–drug interactions between this compound and statins on pharmacokinetics in healthy male volunteers: Open‐label, randomized, 6‐sequence, 3‐period crossover studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statin-induced inhibition of the Rho-signaling pathway activates PPARalpha and induces HDL apoA-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interplay between statins and PPARs in improving cardiovascular outcomes: a double-edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PPARα Modulator this compound and Sodium-Glucose Cotransporter 2 Inhibitor Tofogliflozin Combination Treatment Improved Histopathology in Experimental Mice Model of Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective PPARα Modulator this compound and Sodium-Glucose Cotransporter 2 Inhibitor Tofogliflozin Combination Treatment Improved Histopathology in Experimental Mice Model of Non-Alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Pemafibrate: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of pemafibrate, a selective PPARα modulator, are critical for maintaining laboratory safety and environmental protection. This document provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal.
The proper disposal of laboratory chemicals is a cornerstone of responsible research. For pharmaceuticals like this compound, understanding the regulatory landscape and the specific characteristics of the compound is paramount. This guide synthesizes best practices and regulatory requirements to ensure that this compound waste is handled safely and in accordance with all applicable laws.
Waste Characterization: The First Step
Before disposal, any chemical waste must be characterized to determine if it is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
This compound is not currently found on the EPA's P or U lists of hazardous commercial chemical products. Therefore, its classification as hazardous waste depends on whether it exhibits any of the hazardous characteristics. Based on available safety data, this compound in its pure form is not expected to be ignitable, corrosive, or reactive under normal laboratory conditions. The determination of toxicity for disposal purposes requires a formal assessment, often through the Toxicity Characteristic Leaching Procedure (TCLP).
Given the lack of a definitive pre-existing classification, it is imperative for laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department. The EHS office can provide guidance on the proper waste characterization and the specific disposal procedures required by their institution and local regulations.
Procedural Guidance for this compound Disposal
The following steps provide a framework for the proper disposal of this compound and associated waste materials in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Segregation
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[1] Different forms of this compound waste should be collected in separate, clearly labeled containers.
| Waste Type | Description |
| Unused/Expired this compound (Solid) | Pure this compound powder, tablets, or capsules that are expired or no longer needed. |
| This compound Solutions (Liquid) | Solutions containing this compound, such as those prepared for in vitro or in vivo experiments. |
| Contaminated Labware (Solid) | Items that have come into direct contact with this compound, including pipette tips, vials, flasks, and contaminated paper towels. |
Step 3: Waste Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (if determined to be so by your EHS department)
-
The full chemical name: "this compound"
-
The physical state of the waste (solid or liquid)
-
The primary hazard(s) (e.g., "Toxic" if applicable)
-
The date on which waste was first added to the container (accumulation start date)
-
The name and contact information of the principal investigator or laboratory manager
Step 4: Storage of this compound Waste
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
Away from sinks and floor drains
-
In secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills
Step 5: Disposal Pathway
The final disposal pathway for this compound waste depends on its classification as hazardous or non-hazardous.
-
If Classified as Hazardous Waste: The waste must be disposed of through your institution's hazardous waste management program. This typically involves collection by trained EHS personnel and subsequent transport to a licensed treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at high temperatures.[2]
-
If Classified as Non-Hazardous Waste: While less stringent, disposal of non-hazardous pharmaceutical waste should still be handled responsibly to prevent environmental contamination. The recommended method of disposal is through a licensed pharmaceutical waste vendor who will ensure its destruction, typically via incineration. Avoid disposing of this compound, even if deemed non-hazardous, down the drain or in the regular trash.
Step 6: Documentation
Maintain a record of all this compound waste generated and disposed of. This documentation should include the amount of waste, the date of disposal, and the method of disposal. These records are essential for regulatory compliance and for your institution's chemical inventory and waste management programs.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are based on established principles of laboratory chemical waste management. The key "experiment" in this context is the waste characterization, which should be conducted in consultation with your EHS department. This may involve a review of toxicological data for this compound and related compounds to assess its potential for environmental harm.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures and maintaining open communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling Pemafibrate
For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Pemafibrate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it as a potentially hazardous compound, as other sources advise caution with this "pharmaceutical related compound of unknown potency"[1].
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[2][3][4]
| PPE Category | Equipment | Specifications & Rationale |
| Body Protection | Laboratory Coat | To be worn over personal clothing to protect against spills. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for extended handling. Gloves must be inspected before use and changed immediately if contaminated.[1][2] |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against flying particles.[2] |
| Tightly Fitting Safety Goggles | Recommended when there is a splash hazard.[1] | |
| Respiratory Protection | Not generally required for handling the solid compound in a well-ventilated area. | Use in a chemical fume hood if creating aerosols or dust.[5] |
Experimental Protocol: Handling Solid this compound
This protocol outlines the standard procedure for safely handling solid this compound.
Objective: To safely weigh and prepare a solution of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., ethanol, DMSO, dimethyl formamide)[6]
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Analytical balance
-
Chemical fume hood
Procedure:
-
Preparation:
-
Ensure the work area, specifically the analytical balance and chemical fume hood, is clean and free of clutter.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Perform all weighing operations within a chemical fume hood to minimize inhalation risk.
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Record the weight.
-
-
Solubilization:
-
Transfer the weighed this compound to a volumetric flask.
-
Add the chosen solvent, purged with an inert gas, to the flask.[6] this compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide at approximately 30 mg/ml.[6]
-
Gently swirl the flask to dissolve the solid.
-
Once dissolved, add solvent to the calibration mark.
-
-
Post-Handling:
-
Securely cap the solution.
-
Clean the spatula and work area thoroughly.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid contamination and wash hands thoroughly.
-
Emergency Procedures
In the event of accidental exposure, follow these procedures immediately.
| Exposure Type | Immediate Action |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][7] |
| Eye Contact | Rinse the eye with running water for several minutes.[8] If wearing contact lenses, remove them if possible. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[7][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][5] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all unused this compound powder and contaminated materials (e.g., weighing papers, gloves, pipette tips) in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed hazardous waste container.
-
-
Disposal Method:
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. pharmastate.academy [pharmastate.academy]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
